(2,2'-Bipyridine)dichloroplatinum(II)
Description
Properties
IUPAC Name |
dichloroplatinum;2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNEQKKLNWXEM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422000 | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13965-31-6 | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40422000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2,2'-Bipyridine)dichloroplatinum(II): A Comprehensive Technical Guide for Advanced Research
Introduction: Re-evaluating a Classic Platinum(II) Complex
(2,2'-Bipyridine)dichloroplatinum(II), often abbreviated as [Pt(bpy)Cl₂], is a square-planar coordination complex that has garnered significant interest in the fields of medicinal chemistry, materials science, and catalysis.[1] While structurally similar to the pioneering anticancer drug cisplatin, the presence of the bidentate 2,2'-bipyridine ligand imparts unique physicochemical properties that distinguish it from its simpler ammine counterpart. This guide provides an in-depth exploration of the fundamental properties of [Pt(bpy)Cl₂], offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, characterization, and key applications. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.
Core Physicochemical and Structural Properties
The foundational characteristics of [Pt(bpy)Cl₂] dictate its behavior in both chemical and biological systems. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈Cl₂N₂Pt | [2][3][4][5][6][7] |
| Molecular Weight | 422.17 g/mol | [2][3][5] |
| Appearance | Yellow solid | [4] |
| Melting Point | >300 °C (decomposes) | [2][4][6] |
| Solubility | ||
| Water | Sparingly soluble; prone to hydrolysis | |
| DMF | Soluble, enhances reaction yields | |
| DMSO | Soluble | [8] |
| Dichloromethane | Soluble | [9] |
| Geometry | Square-planar |
Synthesis and Characterization: A Self-Validating Workflow
The reliable synthesis and rigorous characterization of [Pt(bpy)Cl₂] are paramount for obtaining reproducible experimental results. This section outlines a field-proven protocol and the analytical techniques essential for its validation.
Synthesis Workflow Diagram
Caption: A schematic overview of the synthesis of [Pt(bpy)Cl₂].
Detailed Synthesis Protocol
This protocol is designed to yield high-purity [Pt(bpy)Cl₂] with a typical yield of 75-90%.[1] The rationale behind each step is provided to ensure a thorough understanding of the process.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
2,2'-Bipyridine (bpy)
-
Deionized water
-
Methanol
-
Ethanol (cold)
Procedure:
-
Dissolution of Reactants:
-
Dissolve 1 mmol of K₂[PtCl₄] in 20 mL of deionized water in a round-bottom flask. Rationale: Water is a suitable solvent for the platinum salt.
-
In a separate beaker, dissolve 1 mmol of 2,2'-bipyridine in 10 mL of methanol. Rationale: Methanol is used to dissolve the organic bipyridine ligand. A 1:1 molar ratio is crucial to prevent the formation of undesired side products like [Pt(bpy)₂]²⁺.[1]
-
-
Reaction:
-
Add the methanolic solution of 2,2'-bipyridine to the aqueous solution of K₂[PtCl₄].
-
Equip the flask with a reflux condenser and heat the mixture to 60-80°C under a nitrogen atmosphere for 6-12 hours. Rationale: The elevated temperature facilitates the ligand substitution reaction. A nitrogen atmosphere is essential to prevent oxidation of the Pt(II) center and minimize hydrolysis. Using dimethylformamide (DMF) as a solvent can enhance the solubility of bipyridine and potentially increase the yield to ~90% in a shorter reaction time (6 hours at 80°C).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature. A yellow precipitate of [Pt(bpy)Cl₂] should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with cold deionized water and cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the final product under vacuum.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized [Pt(bpy)Cl₂].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coordination of the bipyridine ligand to the platinum center induces a downfield shift of the aromatic proton signals compared to the free ligand. The H6 protons, being closest to the platinum, are significantly deshielded and typically resonate around δ 9.6 ppm.[1]
-
¹⁹⁵Pt NMR: This technique is highly sensitive to the coordination environment of the platinum nucleus.[10] For [Pt(bpy)Cl₂], a single resonance is expected, and its chemical shift provides direct evidence of the Pt(II) oxidation state and the nature of the coordinating ligands. The chemical shifts are typically referenced to an external standard such as K₂PtCl₄.[11]
UV-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of [Pt(bpy)Cl₂] in a solvent like dichloromethane exhibits characteristic absorption bands. A representative spectrum shows absorption maxima that can be attributed to ligand-centered (π→π*) and metal-to-ligand charge transfer (MLCT) transitions.[9]
Infrared (IR) Spectroscopy:
IR spectroscopy can confirm the coordination of the bipyridine ligand. The C=N stretching vibrations of the bipyridine ring, typically observed around 1600-1620 cm⁻¹, are indicative of ligand binding.[1]
X-ray Crystallography:
Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths (Pt–N ~2.0 Å, Pt–Cl ~2.3 Å) and the square-planar geometry of the complex.[1]
Key Applications in Scientific Research
The unique properties of [Pt(bpy)Cl₂] have led to its exploration in several areas of research, most notably in cancer therapy and materials science.
Anticancer Properties and Mechanism of Action
[Pt(bpy)Cl₂] has demonstrated significant potential as an anticancer agent, exhibiting cytotoxicity against various cancer cell lines.[1] Its mechanism of action is believed to be analogous to that of cisplatin, involving interaction with DNA.
Mechanism of Action Diagram:
Caption: The proposed mechanism of anticancer activity for [Pt(bpy)Cl₂].
Upon entering a cancer cell, where the intracellular chloride concentration is significantly lower than in the bloodstream, [Pt(bpy)Cl₂] undergoes hydrolysis. In this process, one or both of the chloride ligands are replaced by water molecules, forming reactive aqua species such as [Pt(bpy)Cl(H₂O)]⁺ and [Pt(bpy)(H₂O)₂]²⁺. These activated platinum complexes can then bind to nucleophilic sites on DNA, primarily the N7 atoms of guanine and adenine bases, to form Pt-DNA adducts. The formation of these adducts, particularly intrastrand and interstrand crosslinks, distorts the DNA double helix, thereby inhibiting DNA replication and transcription. This disruption of critical cellular processes ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death).
Photophysical Properties and Applications in Materials Science
The presence of the aromatic 2,2'-bipyridine ligand endows [Pt(bpy)Cl₂] with interesting photophysical properties. In the solid state, it can exhibit red emission (λem ≈ 650 nm), which is attributed to excimer-like stacking of the bipyridine ligands. This property, along with the ability to tune the emission characteristics by modifying the bipyridine ligand with various substituents, makes [Pt(bpy)Cl₂] and its derivatives promising candidates for the development of phosphorescent materials for applications such as organic light-emitting diodes (OLEDs).
Safety and Handling
As with all platinum-containing compounds, appropriate safety precautions should be taken when handling [Pt(bpy)Cl₂]. It should be treated as a hazardous substance.
-
Hazard Codes: Xn (Harmful)[6]
-
Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[6]
-
Safety Phrases: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[6]
Always handle [Pt(bpy)Cl₂] in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Conclusion
(2,2'-Bipyridine)dichloroplatinum(II) is a versatile and fundamentally important platinum complex with a rich chemistry and a diverse range of potential applications. Its synthesis is straightforward, and its properties can be reliably characterized using standard analytical techniques. The insights into its mechanism of anticancer activity continue to drive research into new platinum-based therapeutics, while its photophysical characteristics open avenues for the development of advanced materials. This guide has provided a comprehensive overview of the core properties of [Pt(bpy)Cl₂], with a focus on practical, field-proven knowledge to support ongoing and future research endeavors.
References
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(2,2'-Bipyridine)dichloroplatinum(II) | Pt Complex - Benchchem.
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Supporting Information for: Platinum(IV)-κ3-terpyridine complexes: synthesis with spectroscopic and structural characterization - The Royal Society of Chemistry.
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UV–Vis spectra of (a) Pt(Bipy)Cl2, (b) PLLA-Bipy and (c)... - ResearchGate.
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The intercalation to DNA of bipyridyl complexes of platinum(II) with thioureas - PubMed.
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Synthesis, spectroscopic, cytotoxic, and DNA binding studies of binuclear 2,2'-bipyridine-platinum(II) and -palladium(II) complexes of meso-alpha,alpha' - PubMed.
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DNA targeted platinum complexes: synthesis, cytotoxicity and DNA interactions of cis-dichloroplatinum(II) complexes tethered to phenazine-1-carboxamides - PubMed.
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Structural Chemistry of [MX2(bipy)] (M = Pd, Pt; X = Cl, Br, I): the Yellow Polymorph of Dichlorido(2,2 - ResearchGate.
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(2,2′-Bipyridine)dichloroplatinum(II), CAS 13965-31-6 | SCBT.
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(2,2'-Bipyridine)dichloroplatinum(II) CAS number 13965-31-6 properties
An In-depth Technical Guide to (2,2'-Bipyridine)dichloroplatinum(II)
CAS Number: 13965-31-6 Prepared by: Gemini, Senior Application Scientist
Executive Overview
(2,2'-Bipyridine)dichloroplatinum(II), [Pt(bpy)Cl₂], is a robust, square-planar coordination complex that has emerged as a compound of significant interest for researchers in medicinal chemistry, catalysis, and materials science. Its structure, featuring a central platinum(II) ion chelated by a bidentate 2,2'-bipyridine ligand and two labile chloride ligands, imparts a unique combination of stability and reactivity. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its fundamental properties, validated synthesis and characterization protocols, key reactivity, and diverse applications. As a Senior Application Scientist, this document aims not only to present protocols but to explain the underlying scientific principles that govern the selection of specific methodologies, ensuring both reproducibility and a deeper understanding of this versatile platinum complex.
Physicochemical and Structural Properties
The foundational properties of [Pt(bpy)Cl₂] are critical for its handling, characterization, and application. It is a well-defined, air-stable solid, though it exhibits sensitivity to hydrolysis in aqueous media over time.[1]
| Property | Value | Source(s) |
| CAS Number | 13965-31-6 | |
| Molecular Formula | C₁₀H₈Cl₂N₂Pt | |
| Molecular Weight | 422.17 g/mol | |
| Appearance | Yellow to orange powder/crystals | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Sparingly soluble in water; soluble in DMF, DMSO | [1][2] |
| Molecular Structure | Square-planar coordination geometry | [1] |
The square-planar geometry is a hallmark of d⁸ metal complexes like Pt(II). The strong σ-donating and π-accepting nature of the bipyridine ligand contributes to the overall stability of the complex, while the chloride ligands serve as reactive sites for substitution, a key feature in its biological and catalytic functions.[1]
Synthesis and Characterization
The reliable synthesis and rigorous characterization of [Pt(bpy)Cl₂] are paramount for ensuring the validity of subsequent experimental work.
Validated Synthesis Protocol
The most common and efficient synthesis involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with a stoichiometric amount of 2,2'-bipyridine.[1]
Objective: To synthesize (2,2'-Bipyridine)dichloroplatinum(II) with high purity and yield.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
2,2'-Bipyridine (bpy)
-
Deionized water
-
Methanol or Ethanol
-
Nitrogen gas supply
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve K₂[PtCl₄] (1.0 mmol) in 20 mL of deionized water with gentle heating to form a clear, red-orange solution.
-
In a separate beaker, dissolve 2,2'-bipyridine (1.0 mmol) in 10 mL of methanol or ethanol.
-
Add the bipyridine solution dropwise to the stirring K₂[PtCl₄] solution at room temperature. A yellow precipitate will begin to form immediately.
-
Fit the flask with a reflux condenser and transfer it to a heating mantle. Purge the system with nitrogen.
-
Heat the reaction mixture to reflux (approximately 60–80°C) and maintain for 6-12 hours under a nitrogen atmosphere.[1]
-
After the reflux period, allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the yellow solid product by vacuum filtration.
-
Wash the precipitate sequentially with cold deionized water (2 x 10 mL) and cold ethanol (2 x 10 mL) to remove unreacted starting materials and inorganic salts.
-
Dry the product under vacuum to yield [Pt(bpy)Cl₂] as a bright yellow powder. Expected yield: 75–90%.[1]
Senior Application Scientist's Notes:
-
Causality of Reflux: Heating the mixture to reflux ensures complete reaction by providing the necessary activation energy for the ligand substitution reaction, where the bipyridine ligand displaces two chloride ions from the [PtCl₄]²⁻ complex.
-
Inert Atmosphere: While the Pt(II) center is relatively stable, conducting the reaction under nitrogen is best practice to prevent any potential side reactions or oxidation, ensuring a higher purity product.[1]
-
Stoichiometric Control: A 1:1 molar ratio of the platinum precursor to the bipyridine ligand is crucial. Using an excess of bipyridine can lead to the formation of the undesired bis-chelated species, [Pt(bpy)₂]²⁺.[1]
Spectroscopic and Structural Characterization
Confirming the identity and purity of the synthesized complex is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary method to confirm the coordination of the bipyridine ligand. Upon coordination to the platinum center, the aromatic protons of the bipyridine ligand experience a significant downfield shift due to the deshielding effect of the metal. The protons ortho to the nitrogen atoms (H6, H6') are the most affected, typically appearing in the δ 9.0–9.6 ppm region.[1]
-
¹³C NMR: Similar to ¹H NMR, the carbon signals of the bipyridine ligand shift upon coordination. This technique is useful for confirming the presence of a single bipyridine ligand environment.
-
¹⁹⁵Pt NMR: As ¹⁹⁵Pt is a spin-½ nucleus with a natural abundance of 33.8%, it is an excellent probe of the platinum coordination sphere.[3] The chemical shift is highly sensitive to the nature of the ligands bound to the platinum.
Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the binding of the bipyridine ligand. The key vibrational modes to observe are the C=C and C=N stretching frequencies of the pyridine rings. In the free bipyridine ligand, these bands appear in the 1400-1600 cm⁻¹ region. Upon coordination to platinum, these bands typically shift to higher frequencies (e.g., 1600–1620 cm⁻¹), which is indicative of the metal-ligand bond formation.[1][4]
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of [Pt(bpy)Cl₂] is characterized by two main types of transitions:
-
Ligand-Centered (LC) π → π* Transitions: Occurring in the high-energy UV region (<300 nm), these are transitions within the bipyridine ligand itself.[5]
-
Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are lower-energy transitions that appear in the near-UV or visible region. They involve the promotion of an electron from a d-orbital on the platinum center to a π* orbital of the bipyridine ligand.[5] The position and intensity of these bands are sensitive to the solvent and the electronic environment of the platinum center.
Applications in Drug Development and Research
The unique chemical properties of [Pt(bpy)Cl₂] have positioned it as a valuable compound in several research areas, most notably in the development of novel anticancer agents.
Anticancer Properties and Mechanism of Action
Similar to the clinically used drug cisplatin, the anticancer activity of [Pt(bpy)Cl₂] is primarily attributed to its ability to bind to nuclear DNA and disrupt its functions.[1]
Mechanism of Action:
-
Cellular Uptake and Activation: The neutral complex is believed to enter the cell via passive diffusion. Inside the cell, the low intracellular chloride concentration (~4 mM) compared to the extracellular environment (~100 mM) drives the hydrolysis of the Pt-Cl bonds. This aquation process replaces one or both chloride ligands with water molecules, generating a reactive, positively charged platinum species.[1][6]
-
DNA Binding: The activated aqua-complex is a potent electrophile that preferentially binds to the N7 position of purine bases, particularly guanine, on DNA.[1]
-
Adduct Formation and Cytotoxicity: The binding can result in the formation of various DNA adducts, including intrastrand and interstrand cross-links. These adducts create a significant distortion in the DNA double helix, which inhibits critical cellular processes like DNA replication and transcription. This disruption ultimately triggers a cascade of events leading to cell cycle arrest and programmed cell death (apoptosis).[1]
Cytotoxicity Studies: [Pt(bpy)Cl₂] and its derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, studies have shown potent antitumor activity against A2780 ovarian cancer cells, where the compound was found to induce apoptosis and inhibit cell proliferation through DNA damage response pathways.[1]
Homogeneous Catalysis
The platinum center in [Pt(bpy)Cl₂] can act as a catalyst in various organic transformations. The bipyridine ligand helps to stabilize the platinum atom in different oxidation states throughout the catalytic cycle. While less common than its palladium analogue, it has shown activity in reactions such as:
-
Hydrogenation and Polymerization: It can facilitate electron transfer, making it an effective catalyst in certain redox reactions.[1]
-
Hydrosilylation: Platinum complexes are well-known catalysts for the addition of Si-H bonds across double or triple bonds, a key reaction in the production of silicones and organosilicon compounds.[7]
Materials Science and Photophysics
The photophysical properties of [Pt(bpy)Cl₂] make it a candidate for applications in advanced materials.
-
Organic Light-Emitting Diodes (OLEDs): As a heavy metal complex, [Pt(bpy)Cl₂] can exhibit phosphorescence. This property allows for the harvesting of both singlet and triplet excitons generated in an OLED, theoretically enabling 100% internal quantum efficiency.[8][9] The parent complex displays a red emission in the solid state (λₑₘ ≈ 650 nm), which is attributed to excimer-like stacking interactions between the bipyridine ligands of adjacent molecules.[1] This makes it and its derivatives interesting candidates for use as phosphorescent emitters in red or white OLEDs.
Safety and Handling
As with all platinum-containing compounds, appropriate safety precautions must be taken when handling [Pt(bpy)Cl₂]. It is classified as harmful and an irritant.
| Hazard Type | GHS Classification | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332) | Avoid ingestion, skin contact, and inhalation of dust. Use in a well-ventilated area or fume hood. |
| Irritation | Causes skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335). | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture, as the compound is susceptible to hydrolysis.
Conclusion
(2,2'-Bipyridine)dichloroplatinum(II) is a fundamentally important coordination complex with a rich chemical profile. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an invaluable tool for researchers. Its proven mechanism of DNA interaction continues to inspire the design of new platinum-based anticancer agents with potentially improved efficacy and reduced side effects. Furthermore, its catalytic and photophysical properties ensure its continued relevance in the development of efficient chemical transformations and next-generation optoelectronic materials. This guide provides the foundational knowledge and practical protocols necessary for the effective and safe utilization of this compound in a modern research setting.
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Foreword: The Enduring Relevance of a Classic Coordination Complex
An In-depth Technical Guide to the Coordination Chemistry of (2,2'-Bipyridine)dichloroplatinum(II)
(2,2'-Bipyridine)dichloroplatinum(II), often abbreviated as [Pt(bpy)Cl₂], stands as a cornerstone complex in the field of inorganic and medicinal chemistry. While structurally related to the landmark anticancer drug cisplatin, its unique attributes, conferred by the bidentate diimine ligand, have carved out a distinct and significant niche. This complex is not merely a structural variant but a versatile and highly valuable precursor for a vast array of derivatives with tunable electronic, photophysical, and biological properties.[1] Its square-planar geometry and the specific reactivity of its chloride ligands make it an ideal starting point for fundamental studies in ligand substitution and a powerful scaffold for the development of novel therapeutic agents and advanced materials.[1][2]
This guide provides a comprehensive exploration of the synthesis, characterization, reactivity, and application of [Pt(bpy)Cl₂]. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying chemical principles and field-proven insights that govern its behavior. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.
Synthesis and Molecular Architecture
The preparation and structural integrity of [Pt(bpy)Cl₂] are the foundation upon which all subsequent studies are built. Understanding its synthesis is key to ensuring high purity, which is critical for reproducible downstream applications.
Synthetic Strategy: Chelation-Driven Complexation
The most common and reliable synthesis involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with one molar equivalent of 2,2'-bipyridine.[1][2] The thermodynamic driving force for this reaction is the chelate effect; the bidentate 2,2'-bipyridine ligand forms a stable five-membered ring with the platinum center, displacing two of the more labile chloride ligands.
Causality of Experimental Choices:
-
Starting Material: K₂[PtCl₄] is the standard water-soluble source of Pt(II) in a square-planar [PtCl₄]²⁻ configuration, making it readily accessible for ligand substitution.
-
Stoichiometry: A 1:1 molar ratio of K₂[PtCl₄] to 2,2'-bipyridine is crucial. Using an excess of bipyridine could lead to the formation of the dicationic complex [Pt(bpy)₂]²⁺, a common side reaction if conditions are not carefully controlled.
-
Solvent: The reaction is typically performed in water or a water-miscible solvent like dimethylformamide (DMF). Water is advantageous for its ability to dissolve the platinum salt, while DMF can be useful if substituted, less polar bipyridine ligands are used.
-
Temperature: Gentle heating (e.g., 60–80°C) is employed to increase the rate of ligand substitution, which can be slow at room temperature for Pt(II) complexes due to their kinetic inertness.[1]
Experimental Protocol 1: Synthesis of [Pt(bpy)Cl₂]
Reagents & Equipment:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
2,2'-Bipyridine (bpy)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolve K₂[PtCl₄] (1.0 mmol) in 20 mL of deionized water in a 50 mL round-bottom flask. The solution should be a clear, deep red-orange.
-
In a separate beaker, dissolve 2,2'-bipyridine (1.0 mmol) in a minimal amount of hot water or, if necessary, a few milliliters of ethanol before adding it to the flask.
-
Add the bipyridine solution dropwise to the stirring K₂[PtCl₄] solution. A yellow precipitate should begin to form immediately.
-
Attach the reflux condenser and heat the mixture to 70°C with continuous stirring for 1-2 hours to ensure the reaction goes to completion.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the bright yellow solid product by vacuum filtration using a Büchner funnel.
-
Wash the product sequentially with cold water, ethanol, and diethyl ether to remove unreacted starting materials and any soluble impurities.
-
Dry the product in a vacuum desiccator or in an oven at 60-70°C. A typical yield is >90%.
Caption: Workflow for the synthesis of [Pt(bpy)Cl₂].
Molecular Structure and Geometry
[Pt(bpy)Cl₂] adopts a well-defined, square-planar coordination geometry around the central Pt(II) ion, which is characteristic of d⁸ metal centers.[1]
-
The 2,2'-bipyridine ligand coordinates in a bidentate fashion through its two nitrogen atoms.
-
The two chloride ligands occupy the remaining two coordination sites, positioned cis to each other.
-
The entire molecule is neutral. The rigidity of the bipyridine ligand enforces a planar structure, which has significant implications for its electronic properties and potential for π-π stacking interactions in the solid state.[3]
Caption: Molecular structure of (2,2'-Bipyridine)dichloroplatinum(II).
Spectroscopic and Physicochemical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized complex. A combination of spectroscopic techniques provides a complete picture of its structure.
| Technique | Observation | Rationale and Interpretation |
| ¹H NMR (in DMSO-d₆) | Multiple signals in the aromatic region (δ 7.5-9.5 ppm).[4] | The aromatic protons of the bipyridine ligand are deshielded upon coordination to the electron-withdrawing platinum center, causing a downfield shift compared to the free ligand. The cis arrangement of chlorides results in a C₂ symmetry, leading to four distinct proton environments. |
| Infrared (IR) | Bands around 1600 cm⁻¹ and 1440-1480 cm⁻¹. New bands ~310-340 cm⁻¹. | The C=N and C=C stretching vibrations of the bipyridine ring are observed. A shift to a slightly higher wavenumber upon coordination is sometimes seen. The new, lower-energy bands are characteristic of Pt-Cl stretching vibrations. |
| UV-Vis (in DMF/CH₃CN) | Intense absorption bands in the UV region (~280-350 nm). | These absorptions are typically assigned to a combination of π→π* intraligand transitions within the bipyridine ligand and metal-to-ligand charge transfer (MLCT) transitions from platinum d-orbitals to the π* orbitals of the bipyridine.[5][6] |
Reactivity: The Gateway to New Complexes and Biological Action
The chemistry of [Pt(bpy)Cl₂] is dominated by the reactivity of its Pt-Cl bonds. The chloride ligands are considered good leaving groups and can be readily displaced by a wide range of nucleophiles.[1]
Hydrolysis: The Activation Step for Biological Activity
In aqueous environments, particularly where the chloride concentration is low (such as inside a cell), the chloride ligands undergo sequential substitution by water molecules. This process, known as hydrolysis or aquation, is analogous to the activation of cisplatin and is considered a prerequisite for DNA binding.[7][8][9]
The hydrolysis equilibrium is heavily dependent on the chloride ion concentration. In high-chloride environments like blood plasma, the dichloro form is favored, rendering the complex relatively inert. Inside the cell, where the chloride concentration is much lower, the equilibrium shifts towards the formation of the highly reactive mono- and di-aqua species, [Pt(bpy)(H₂O)Cl]⁺ and [Pt(bpy)(H₂O)₂]²⁺. These aqua ligands are much more labile than the chloride ligands, making the platinum center highly electrophilic and primed to react with biological nucleophiles like DNA.
Caption: Hydrolysis (aquation) pathway of [Pt(bpy)Cl₂].
Substitution with Other Ligands
The labile nature of the chloride ligands makes [Pt(bpy)Cl₂] an excellent precursor for synthesizing a diverse family of platinum complexes.[1][10] By reacting it with various nucleophiles, new compounds with tailored properties can be generated.
-
Amino Acids: Reaction with amino acids can lead to complexes where the amino acid coordinates through its amino and carboxylate groups, forming new chelate rings.[11] These derivatives are explored for their potential to modify the biological activity and reduce the toxicity of the platinum core.[11]
-
Thiols: Soft nucleophiles like thiols (e.g., cysteine, glutathione) react readily with the soft Pt(II) center. This reactivity is relevant both for synthesizing new sulfur-ligated complexes and for understanding cellular detoxification mechanisms.
-
Other N-donors: A wide range of monodentate and bidentate nitrogen-based ligands can displace the chlorides, leading to complexes with different steric and electronic properties.[2]
Applications in Drug Development and Materials Science
The versatile chemistry of [Pt(bpy)Cl₂] has positioned it as a key building block in two major areas of research: anticancer drug development and photoluminescent materials.
Precursor for Anticancer Agents
Inspired by cisplatin, [Pt(bpy)Cl₂] and its derivatives have been extensively investigated for their cytotoxic properties.[1][12] The general mechanism of action is believed to involve:
-
Cellular Uptake: Passive diffusion or transporter-mediated entry into the cancer cell.
-
Hydrolysis: Intracellular aquation to form the reactive aqua species as described above.
-
DNA Binding: The activated complex binds covalently to nucleophilic sites on DNA, primarily the N7 position of guanine bases, leading to the formation of intrastrand and interstrand cross-links.
-
Cellular Response: These DNA adducts distort the double helix, disrupting DNA replication and transcription, which ultimately triggers a cascade of cellular events leading to apoptosis (programmed cell death).[1]
A key strategy in this field is the modification of the bipyridine ligand. For instance, introducing long alkyl chains (dialkoxy groups) to the 4,4'-positions of the bipyridine ring has been shown to enhance cytotoxic activity.[4] This is often attributed to increased lipophilicity, which may facilitate better cellular uptake. This demonstrates a clear structure-activity relationship, where tuning the ligand framework directly impacts biological efficacy.[4]
Caption: Proposed mechanism of anticancer action for [Pt(bpy)Cl₂] derivatives.
Building Block for Photophysical Materials
Platinum(II) complexes featuring diimine ligands like 2,2'-bipyridine are renowned for their photophysical properties, particularly their ability to exhibit phosphorescence.[1][13] The strong spin-orbit coupling induced by the heavy platinum atom facilitates intersystem crossing from the singlet excited state to the triplet excited state. Radiative decay from this triplet state results in long-lived phosphorescent emission.
The emission properties are largely dictated by the nature of the lowest-energy excited state, which is often a metal-to-ligand charge transfer (MLCT) state.[3][5] By systematically modifying the ligands coordinated to the platinum center, the energy of the HOMO (primarily metal-based) and LUMO (primarily bipyridine-based) can be tuned, thereby controlling the emission color.[3][5] This tunability makes [Pt(bpy)Cl₂] a valuable starting material for creating new phosphorescent materials for applications such as organic light-emitting diodes (OLEDs) and chemical sensors.[1]
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Vo, V., Tanthmanatham, O., Han, H., Bhowmik, P. K., & Spangelo, B. L. (2014). Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties. Bioorganic & Medicinal Chemistry Letters, 24(3), 864-868. Available from: [Link]
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Whittle, B., & Zysler, R. D. (2013). Electronic and Photophysical Properties of Platinum(II) Biphenyl Complexes Containing 2,2′-Bipyridine and 1,10-Phenanthroline Ligands. Inorganic Chemistry, 52(2), 596-607. Available from: [Link]
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Ma, L., & Liu, Z. (1985). Synthesis and Spectroscopic Studies of Potential Anticancer [platinum(II)(2,2'-bipyridine)(amino acid)]n+ (N = 1 or 2) Complexes. Journal of Inorganic Biochemistry, 23(1), 1-11. Available from: [Link]
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Garoufis, A., et al. (2018). Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phenylpyridine and pyridine carboxylic acids. Inorganica Chimica Acta, 471, 556-564. Available from: [Link]
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Lord, R. M., et al. (2019). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Molecules, 24(23), 4357. Available from: [Link]
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Hojjat Kashani, S., et al. (2009). Bis(2,2′-bipyridine-κ2 N,N′)dichloridoplatinum(IV) dichloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(3), m180. Available from: [Link]
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Reishus, J. W., & Martin, D. S. (1961). cis-Dichlorodiammineplatinum(II). Acid Hydrolysis and Isotopic Exchange of the Chloride Ligands. Journal of the American Chemical Society, 83(11), 2457-2462. Available from: [Link]
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LookChem. (n.d.). (2,2'-BIPYRIDINE)DICHLOROPLATINUM(II). Retrieved from [Link]
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De Souza, T. G., & De Almeida, W. B. (2003). The hydrolysis process of the cis-dichloro(ethylenediamine)platinum(II): A theoretical study. International Journal of Quantum Chemistry, 95(4-5), 533-540. Available from: [Link]
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Miller, S. E., & House, D. A. (1991). The hydrolysis products of cis-diamminedichloroplatinum(II) 5. The anation kinetics of cis-Pt(X)(NH3)2(OH2)+ (XCl, OH) with glycine, monohydrogen malonate and chloride. Inorganica Chimica Acta, 187(2), 125-132. Available from: [Link]
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Zhang, Y., et al. (2005). Hydrolysis process of the second generation platinum-based anticancer drug cis-amminedichlorocyclohexylamineplatinum(II). Journal of Physical Chemistry A, 109(24), 5466-5473. Available from: [Link]
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Domyati, D., et al. (2025). CCDC 2307870: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available from: [Link]
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Giandomenico, C. M., et al. (2022). Anticancer Activity of Nonpolar Pt(CH3)2I2{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes. Inorganica Chimica Acta, 532, 120743. Available from: [Link]
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Grin, M. A., et al. (2024). Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology. Fine Chemical Technologies, 19(4), 304-315. Available from: [Link]
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Constable, E. C., & Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(21), 3951. Available from: [Link]
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Priyanka, et al. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. ACS Omega. Available from: [Link]
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Saleh, M. I., et al. (2013). The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. Oriental Journal of Chemistry, 29(1), 269-273. Available from: [Link]
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An In-depth Technical Guide on the DNA Interaction and Binding Modes of (2,2'-Bipyridine)dichloroplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,2'-Bipyridine)dichloroplatinum(II), often abbreviated as Pt(bpy)Cl₂, is a square-planar platinum(II) coordination complex that has garnered significant interest in medicinal chemistry. As a structural analog of the pioneering anticancer drug cisplatin, its biological activity is primarily attributed to its interactions with DNA. This technical guide provides a comprehensive examination of the synthesis, characterization, and multifaceted modes of DNA binding exhibited by Pt(bpy)Cl₂. We delve into the critical covalent and non-covalent interactions, including platination, intercalation, and groove binding, that disrupt DNA structure and function. Furthermore, this guide details the key experimental methodologies and computational approaches used to elucidate these binding events, offering field-proven insights into experimental design and data interpretation. The structure-activity relationships are discussed to provide a rationale for the design of next-generation platinum-based therapeutic agents.
Introduction: The Rationale for Platinum(II) Complexes in Oncology
The serendipitous discovery of cisplatin's anticancer properties revolutionized chemotherapy. Its mechanism of action centers on forming covalent adducts with DNA, which induces conformational changes that obstruct DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2] However, the clinical utility of cisplatin is hampered by severe side effects and the development of tumor resistance.[3]
This has spurred the development of new platinum-based agents with potentially different DNA binding profiles and mechanisms of action. (2,2'-Bipyridine)dichloroplatinum(II) emerges as a compelling candidate. The bipyridine (bpy) ligand, a bulky aromatic group, significantly influences the complex's steric and electronic properties compared to the ammine ligands of cisplatin. This modification is hypothesized to alter the kinetics of aquation, the nature of the DNA adducts formed, and introduce non-covalent binding interactions, potentially leading to a different spectrum of activity and overcoming resistance mechanisms.
Synthesis and Characterization of (2,2'-Bipyridine)dichloroplatinum(II)
The synthesis of Pt(bpy)Cl₂ is typically achieved through the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with 2,2'-bipyridine. The reaction involves the substitution of two chloride ligands from the [PtCl₄]²⁻ complex by the chelating bipyridine ligand.
Protocol 1: Laboratory-Scale Synthesis
-
Dissolution: Dissolve K₂[PtCl₄] (1 mmol) in 20 mL of deionized water. In a separate flask, dissolve 2,2'-bipyridine (1 mmol) in 10 mL of a suitable solvent like methanol or ethanol to enhance solubility.[1]
-
Reaction: Add the bipyridine solution dropwise to the stirring K₂[PtCl₄] solution. A 1:1 molar ratio is crucial to prevent the formation of side products like [Pt(bpy)₂]²⁺.[1]
-
Reflux: Heat the reaction mixture to 60-80°C and reflux for 6-12 hours under an inert atmosphere (e.g., nitrogen). The progress can be monitored by a color change and the formation of a precipitate.
-
Isolation: Cool the mixture to room temperature, then place it on an ice bath to maximize precipitation.
-
Purification: Collect the yellow precipitate by vacuum filtration. Wash the product sequentially with cold water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts like KCl.
-
Drying: Dry the final product, (2,2'-Bipyridine)dichloroplatinum(II), under vacuum. Yields typically range from 75-90%.[1]
Characterization: The identity and purity of the synthesized Pt(bpy)Cl₂ complex are confirmed using various analytical techniques:
-
¹H NMR Spectroscopy: Coordination of the bipyridine ligand to the platinum center causes a characteristic downfield shift of the proton signals (δ = 8.5–9.5 ppm) compared to the free ligand.[1][4]
-
FT-IR Spectroscopy: The vibrational spectra will show characteristic bands for the Pt-N and Pt-Cl bonds, as well as shifts in the bipyridine ring vibrations upon coordination.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, Cl, Pt) of the complex.
-
UV-Vis Spectroscopy: The electronic spectrum in a suitable solvent (e.g., DMF) will display characteristic absorption bands corresponding to metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions.
Modes of DNA Interaction: A Multifaceted Approach
The interaction of Pt(bpy)Cl₂ with DNA is a complex process involving both covalent and non-covalent binding modes. Unlike cisplatin, the planar, aromatic bipyridine ligand allows for varied interactions with the DNA double helix.
Covalent Binding (Platination)
The primary cytotoxic mechanism for many platinum complexes, including Pt(bpy)Cl₂, is the formation of covalent bonds with DNA bases.[1]
Mechanism:
-
Activation via Hydrolysis: In the low chloride concentration environment inside a cell (~4 mM) compared to the bloodstream (~100 mM), the chloride ligands on the platinum complex are slowly substituted by water molecules, forming reactive aqua species like [Pt(bpy)(Cl)(H₂O)]⁺ and [Pt(bpy)(H₂O)₂]²⁺.
-
Nucleophilic Attack: These activated, positively charged species are electrophilic and readily attacked by nucleophilic sites on DNA bases. The N7 atom of guanine is the most favored binding site, followed by the N7 of adenine.[2]
-
Adduct Formation: This leads to the formation of various DNA adducts, primarily intrastrand crosslinks between adjacent purine bases (e.g., GG or AG) and, to a lesser extent, interstrand crosslinks.[2][5] These adducts cause significant local distortions in the DNA double helix, such as bending and unwinding, which are recognized by cellular proteins that can trigger cell cycle arrest and apoptosis.[6]
Non-Covalent Interactions
The large, planar surface of the bipyridine ligand facilitates non-covalent interactions with DNA, which can precede and influence the final covalent binding event.
-
Intercalation: The planar bipyridine ligand can insert itself between the stacked base pairs of the DNA double helix.[7][8] This mode of binding is characterized by a lengthening and unwinding of the DNA helix to accommodate the complex.[9] Intercalation can disrupt DNA replication and transcription by interfering with the enzymes involved in these processes.
-
Groove Binding: The complex may also bind non-covalently within the major or minor grooves of DNA.[4] This interaction is typically driven by van der Waals forces, hydrogen bonding, and electrostatic interactions between the complex and the edges of the base pairs in the grooves. Molecular docking studies often suggest a preference for the minor groove.[4][10]
The overall interaction is likely a combination of these modes, possibly starting with an initial non-covalent association (intercalation or groove binding) that positions the complex favorably for subsequent covalent bond formation.
Experimental Methodologies for Studying DNA Binding
A suite of biophysical and biochemical techniques is employed to characterize the interaction between Pt(bpy)Cl₂ and DNA. Each method provides unique insights into the binding mode, affinity, and structural consequences of the interaction.
Spectroscopic Techniques
-
UV-Visible Absorption Titration: This is a fundamental technique to probe binding. As the platinum complex is titrated into a DNA solution, changes in the absorption spectrum are monitored.
-
Hypochromism (decrease in absorbance): Often indicates intercalation, as the coupling of the ligand's π* orbital with the π orbitals of the DNA bases alters the transition probability.
-
Bathochromic Shift (red shift): A shift to longer wavelengths can also support an intercalative mode.
-
Binding Constant (K_b): By analyzing the spectral changes at increasing complex concentrations, the intrinsic binding constant can be calculated, quantifying the binding affinity.[11]
-
-
Fluorescence Spectroscopy: This method often uses a competitive binding approach with a fluorescent probe like ethidium bromide (EB), which is a known DNA intercalator.
-
Mechanism: EB exhibits strong fluorescence when intercalated into DNA. A compound that can displace EB from DNA will cause a quenching (decrease) in the fluorescence intensity.
-
Interpretation: Significant fluorescence quenching suggests that the platinum complex is competing with EB for the same intercalative binding sites. The quenching data can be used to determine the Stern-Volmer quenching constant (K_sv), which provides another measure of binding affinity.[12]
-
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of DNA and can detect conformational changes upon ligand binding.
-
B-DNA Signature: Native B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.
-
Interpretation: Intercalation typically induces significant changes in the CD signal, reflecting the unwinding and perturbation of the DNA helix.[7] Covalent binding and groove binding also alter the CD spectrum, indicating distortions in the DNA's secondary structure.
-
Hydrodynamic and Electrophoretic Methods
-
Viscosity Measurements: This technique provides strong evidence for the binding mode.
-
Interpretation: A significant increase in the relative viscosity of a DNA solution upon addition of the complex is a classic sign of intercalation, as the DNA helix must lengthen to accommodate the intercalating ligand.[9][11] In contrast, non-intercalative groove binding or simple electrostatic interactions cause little to no change in viscosity.
-
-
Agarose Gel Electrophoresis: This method assesses the complex's ability to alter the conformation and mobility of plasmid DNA (e.g., pUC19 or pBR322).
-
Mechanism: The supercoiled form of a plasmid migrates faster through an agarose gel than its relaxed, circular form.
-
Interpretation: An intercalating agent unwinds the supercoiled DNA, causing it to first relax (slowing its migration) and then re-wind in the opposite direction with sufficient concentration. Covalent binding can also lead to a change in mobility. The ability of the complex to cleave the plasmid DNA can also be assessed.[11][12]
-
Computational Modeling
-
Molecular Docking: This in silico technique predicts the preferred binding mode and affinity of the platinum complex with a DNA molecule (whose structure is known, e.g., from the Protein Data Bank).[4][10]
-
Process: The complex is computationally "docked" into various positions on the DNA surface (minor groove, major groove, intercalation site). A scoring function then calculates the binding free energy for each pose.
-
Insight: Docking studies can provide a visual and energetic rationale for why a particular binding mode (e.g., minor groove binding) is favored and identify the specific interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.[13]
-
Data Synthesis and Interpretation
A comprehensive understanding requires synthesizing data from multiple techniques. The following table summarizes typical quantitative data obtained from these studies.
| Technique | Parameter | Typical Value Range for Pt(bpy)Cl₂ Analogs | Inferred Binding Mode |
| UV-Vis Spectroscopy | Binding Constant (K_b) | 10⁴ - 10⁵ M⁻¹ | Covalent/Intercalative[11][12] |
| Fluorescence Quenching | Quenching Constant (K_sv) | 10⁴ M⁻¹ | Competitive Intercalation[12] |
| Viscometry | Relative Viscosity Change | Increase | Intercalation[11] |
| Thermal Denaturation (T_m) | ΔT_m | +5 to +10 °C | Stabilization (Intercalation)[7] |
| Molecular Docking | Binding Energy | -7 to -11 kcal/mol | Groove Binding/Intercalation |
Visualizing the Process: Workflows and Mechanisms
Diagrams created using Graphviz DOT language help to visualize the complex relationships and workflows in studying these interactions.
Experimental Workflow
Caption: Experimental workflow for studying Pt(bpy)Cl₂-DNA interactions.
Conceptual DNA Binding Modes
Caption: Conceptual diagram of Pt(bpy)Cl₂ DNA binding modes.
Conclusion and Future Perspectives
(2,2'-Bipyridine)dichloroplatinum(II) interacts with DNA through a complex interplay of covalent and non-covalent binding modes. The bulky, aromatic bipyridine ligand facilitates both intercalation and groove binding, which likely precedes the formation of covalent platinum-DNA adducts that are ultimately responsible for its cytotoxic effect. This dual-mode interaction distinguishes it from cisplatin and provides a strong rationale for its continued investigation as a potential anticancer agent.
Future research should focus on synthesizing derivatives with modified bipyridine ligands to fine-tune the DNA binding affinity and selectivity. Elucidating how the specific adducts formed by Pt(bpy)Cl₂ are recognized and processed by cellular DNA repair machinery will be crucial for understanding its efficacy and potential for overcoming cisplatin resistance. The integration of advanced spectroscopic techniques, cellular biology assays, and high-level computational modeling will be paramount in advancing these promising compounds from the laboratory to clinical consideration.
References
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Synthesis, spectroscopic, cytotoxic, and DNA binding studies of binuclear 2,2'-bipyridine-platinum(II) and -palladium(II) complexes of meso-alpha,alpha'-diaminoadipic and meso-alpha,alpha'-diaminosuberic acids. (1992). Journal of Inorganic Biochemistry. [Link]
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DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. (2020). Chemical Research in Toxicology. [Link]
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DNA interactions and cytotoxic studies of cis-platin analogues of substituted 2,2'-bipyridines. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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In vitro formation of DNA adducts by cisplatin, lobaplatin and oxaliplatin in calf thymus DNA in solution and in cultured human. (1995). Nucleic Acids Research. [Link]
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Synthesis and Characterization of Platinum(II) Complexes with 2,2'-Bipyridine Derivative Supporting Ligands. (2012). Journal of the Chinese Chemical Society. [Link]
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DNA studies of newly synthesized heteroleptic platinum(II) complexes [Pt(bpy)(iip)]2+ and [Pt(bpy)(miip)]2+. (2016). Journal of Biological Inorganic Chemistry. [https://www.researchgate.net/publication/283483907_DNA_studies_of_newly_synthesized_heteroleptic_platinumII_complexes_Ptbpyiip2_and_Ptbipymiip2]([Link] bpyiip2_and_Ptbipymiip2)
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Vibrational Spectroscopic Investigation into the Binding of Platinum Complexes with DNA. ResearchGate. [Link]
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Synthesis, crystal structural description, DNA binding, molecular docking, and anticancer evaluation of the novel platinum(IV) supramolecular complex. (2025). Journal of the Iranian Chemical Society. [Link]
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Investigations of the Binding of and to DNA via Various Cross-Linking Modes. (2015). PLoS ONE. [Link]
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DNA interaction studies of a platinum(II) complex, PtCl(2)(NN) (NN=4,7-dimethyl-1,10-phenanthroline), using different instrumental methods. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. (2020). Chemical Research in Toxicology. [Link]
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Current sample handling methods for measurement of platinum-DNA adducts in leucocytes in man lead to discrepant results in DNA adduct levels and DNA repair. (1995). British Journal of Cancer. [Link]
-
Platinum compounds and their DNA adducts. ResearchGate. [Link]
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(2,2'-BIPYRIDINE)DICHLOROPLATINUM(II). LookChem. [Link]
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DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding. (2022). International Journal of Molecular Sciences. [Link]
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A platinum complex that binds non-covalently to DNA and induces cell death via a different mechanism than cisplatin. ResearchGate. [Link]
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A platinum complex that binds non-covalently to DNA and induces cell death via a different mechanism than cisplatin. (2013). Metallomics. [Link]
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Metal-Based Drug–DNA Interactions and Analytical Determination Methods. (2022). Molecules. [Link]
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DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands. (2011). DNA and Cell Biology. [Link]
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Antiproliferative activity and DNA binding studies of cyclometalated complexes of platinum(II) containing 2-vinylpyridine. ResearchGate. [Link]
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Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline. (2021). Bioinorganic Chemistry and Applications. [Link]
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Molecular methods for assessment of non-covalent metallodrug–DNA interactions. (2019). Chemical Society Reviews. [Link]
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Biological Interactions | Covalent and Non-covalent Interactions. (2021). YouTube. [Link]
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- 2. Investigations of the Binding of [Pt2(DTBPA)Cl2](II) and [Pt2(TPXA)Cl2](II) to DNA via Various Cross-Linking Modes - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide on the Thermal Stability and Decomposition of (2,2'-Bipyridine)dichloroplatinum(II)
Foreword
(2,2'-Bipyridine)dichloroplatinum(II), [Pt(bpy)Cl₂], stands as a cornerstone in the edifice of coordination chemistry, with its significance extending to catalysis, materials science, and as a precursor for novel therapeutic agents. A comprehensive understanding of its thermal stability and decomposition pathways is paramount for its effective application and for ensuring safety and predictability in high-temperature processes. This technical guide provides a holistic analysis of the thermal behavior of [Pt(bpy)Cl₂], amalgamating established principles of thermal analysis with insights gleaned from analogous chemical systems. We will delve into the experimental methodologies employed to probe its thermal decomposition, interpret the resulting data, and propose a cogent decomposition mechanism. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this pivotal platinum complex.
Introduction to (2,2'-Bipyridine)dichloroplatinum(II): A Molecule of Versatility
[Pt(bpy)Cl₂] is a square planar complex featuring a platinum(II) center chelated by a 2,2'-bipyridine ligand and coordinated by two chloride ions. Its robust chemical nature and the rich electronic properties of the bipyridine ligand endow it with a diverse range of applications. In the realm of drug development, platinum complexes are a critical class of anticancer agents, and understanding their stability is crucial for formulation and delivery. In materials science, the thermal decomposition of such complexes is a key step in the chemical vapor deposition (CVD) of platinum thin films.
A thorough investigation of the thermal decomposition of [Pt(bpy)Cl₂] is not merely an academic exercise; it provides critical data for:
-
Determining maximum processing temperatures: Essential for applications in catalysis and materials synthesis.
-
Predicting degradation pathways: Crucial for understanding potential contaminants in high-temperature applications.
-
Ensuring the integrity of pharmaceutical formulations: Stability under various thermal stresses is a key regulatory requirement.
This guide will systematically explore the thermal degradation of [Pt(bpy)Cl₂] by examining the powerful analytical techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with evolved gas analysis (EGA) techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).
Experimental Methodologies for Assessing Thermal Stability
To rigorously characterize the thermal stability and decomposition of [Pt(bpy)Cl₂], a suite of thermoanalytical techniques is employed. Each technique provides a unique piece of the puzzle, and their combined application allows for a comprehensive understanding of the material's behavior under thermal stress.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary tool for determining the temperature ranges of decomposition and the stoichiometry of the decomposition reactions.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: A small, representative sample of [Pt(bpy)Cl₂] (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum). The use of a microbalance ensures precision.
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the entire decomposition process (e.g., from ambient to 1000 °C). A controlled heating rate is crucial for reproducible results.
-
Data Acquisition: The instrument records the sample mass and temperature continuously, generating a thermogram (a plot of mass vs. temperature). The first derivative of this curve (DTG) is often plotted to pinpoint the temperatures of maximum mass loss rate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical to studying the intrinsic thermal stability of the complex without the influence of oxidation. Running the experiment in an oxidative atmosphere (e.g., air) would lead to different decomposition products and pathways.
-
Constant Heating Rate: A linear heating rate allows for the application of kinetic models to the decomposition data, providing insights into the reaction mechanism.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It provides information on the energetics of the decomposition processes (i.e., whether they are endothermic or exothermic).
Experimental Protocol: A Self-Validating System
-
Sample Preparation: A small, accurately weighed sample of [Pt(bpy)Cl₂] (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. A sealed pan is used to contain any evolved gases and prevent mass loss from affecting the heat flow measurement. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference are subjected to the same controlled temperature program as in the TGA experiment.
-
Data Acquisition: The instrument records the differential heat flow, generating a DSC thermogram. Endothermic events (e.g., melting, ligand dissociation) result in a downward peak, while exothermic events (e.g., oxidative decomposition, some bond formations) produce an upward peak.
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: This ensures that the measured heat flow corresponds to the thermal events within the sample and is not skewed by the heat of vaporization of evolved products.
-
Comparison to a Reference: The differential measurement corrects for instrumental artifacts and provides a clear signal for the thermal transitions occurring in the sample.
Evolved Gas Analysis (EGA): TGA-MS and TGA-FTIR
Principle: EGA techniques couple the TGA instrument to a gas analyzer, such as a mass spectrometer (MS) or a Fourier transform infrared spectrometer (FTIR), to identify the gaseous products evolved during decomposition.
Experimental Workflow:
Caption: Workflow for Evolved Gas Analysis (EGA).
Causality Behind Experimental Choices:
-
Heated Transfer Line: The transfer line between the TGA and the gas analyzer is heated to prevent condensation of the evolved gaseous products, ensuring that a representative sample reaches the detector.
-
Real-time Analysis: The continuous analysis of evolved gases allows for the direct correlation of specific mass loss events observed in the TGA with the chemical identity of the released molecules.
Thermal Decomposition of (2,2'-Bipyridine)dichloroplatinum(II): A Stepwise Process
Based on the principles of thermal analysis and drawing analogies from related platinum and palladium complexes, a multi-step decomposition mechanism for [Pt(bpy)Cl₂] can be proposed. The decomposition is expected to be a sequential process involving the loss of the organic ligand followed by the decomposition of the inorganic residue.
Analysis of the TGA Thermogram
A typical TGA curve for [Pt(bpy)Cl₂] under an inert atmosphere would be expected to show at least two distinct mass loss steps.
Table 1: Postulated TGA Data for the Decomposition of [Pt(bpy)Cl₂]
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Evolved Species (Postulated) | Solid Residue |
| Step 1 | ~300 - 450 | 37.0% (C₁₀H₈N₂) | 2,2'-Bipyridine and its fragments | PtCl₂ |
| Step 2 | > 450 | 16.8% (Cl₂) | Chlorine (Cl₂) | Pt |
| Total Mass Loss | 53.8% |
Note: The temperature ranges are estimations based on literature data for similar complexes and should be experimentally verified.
Proposed Decomposition Pathway
Caption: Proposed thermal decomposition pathway of [Pt(bpy)Cl₂].
Step 1: Dissociation of the Bipyridine Ligand
The initial decomposition step is anticipated to be the cleavage of the Pt-N bonds, leading to the release of the 2,2'-bipyridine ligand. This is consistent with the thermal behavior of many metal complexes with organic ligands. The theoretical mass loss for the complete removal of the bipyridine ligand (C₁₀H₈N₂, MW = 156.18 g/mol ) from [Pt(bpy)Cl₂] (MW = 422.17 g/mol ) is approximately 37.0%.
Evolved gas analysis during this step would be critical. TGA-MS would likely detect the molecular ion of bipyridine (m/z = 156) and its characteristic fragmentation pattern. TGA-FTIR would show the characteristic vibrational bands of the aromatic rings and C-N bonds of the bipyridine ligand in the gas phase.
The DSC thermogram for this step is expected to show an endothermic peak, as energy is required to break the coordinate bonds between the platinum center and the bipyridine ligand.
Step 2: Decomposition of Platinum(II) Chloride
Following the loss of the bipyridine ligand, the remaining solid residue is platinum(II) chloride (PtCl₂). Further heating leads to the decomposition of PtCl₂ into metallic platinum and chlorine gas. The theoretical mass loss for this step, corresponding to the loss of two chlorine atoms (Cl₂, MW = 70.90 g/mol ) from PtCl₂, is 16.8% of the initial complex mass.
Studies on the thermal decomposition of platinum chlorides have shown that this process occurs at elevated temperatures.[1] The final solid product at the end of the TGA experiment should be metallic platinum.
TGA-MS analysis of the evolved gas in this second step would show signals corresponding to chlorine isotopes (m/z = 35 and 37) and the molecular ion Cl₂⁺ (m/z = 70, 72, 74).
Factors Influencing Thermal Stability
The thermal stability of [Pt(bpy)Cl₂] can be influenced by several factors:
-
Heating Rate: Higher heating rates in TGA can shift the decomposition temperatures to higher values. This is a kinetic effect and does not represent a change in the intrinsic thermal stability of the compound.
-
Atmosphere: As previously mentioned, the presence of oxygen will lead to an oxidative decomposition pathway, likely forming platinum oxides as intermediates or final products. The decomposition in air is generally more complex and may involve both exothermic and endothermic events.
-
Crystalline Polymorphism: Different crystalline forms of [Pt(bpy)Cl₂] may exhibit slight variations in their decomposition temperatures due to differences in lattice energies.
-
Ligand Substitution: Modification of the bipyridine ligand with electron-donating or electron-withdrawing groups can influence the strength of the Pt-N bonds and thus alter the thermal stability of the complex.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the thermal stability and decomposition of (2,2'-Bipyridine)dichloroplatinum(II). By integrating the principles of TGA, DSC, and EGA, a plausible stepwise decomposition mechanism has been proposed, involving the initial dissociation of the bipyridine ligand followed by the decomposition of the resulting platinum(II) chloride to metallic platinum.
For researchers and professionals working with this important platinum complex, a thorough experimental investigation using the methodologies outlined herein is strongly recommended to obtain precise decomposition temperatures and to confirm the identity of the evolved gaseous products. Such data is invaluable for process optimization, safety assessment, and the rational design of new materials and pharmaceuticals based on the [Pt(bpy)Cl₂] scaffold. Future research employing advanced techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) could provide even more detailed insights into the fragmentation patterns of the bipyridine ligand upon its release from the coordination sphere.
References
-
Kulikov, B. A., & Belyaev, V. N. (2005). Thermodynamics of the Pt–Cl system. Russian Journal of Physical Chemistry A, 79(10), 1629-1634. [Link]
-
Al-Jibori, S. A., Barbooti, M. M., Al-Jibori, M. H. S., & Aziz, B. K. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science, 8(4), 1365-1374. [Link]
-
Mettler Toledo. (n.d.). Evolved Gas Analysis Guide. Retrieved from [Link]
-
TA Instruments. (n.d.). TGA/FTIR - Evolved Gas Analysis. Retrieved from [Link]
-
Whitesides, G. M., Gaasch, J. F., & Stedronsky, E. R. (1972). Mechanism of Thermal Decomposition of Di-n-butylbis(triphenyl-phosphine)platinum(II). Journal of the American Chemical Society, 94(15), 5258–5270. [Link]
-
Jo, W., Son, S., Jo, H., Kim, B., Kwak, C., Jung, S., Lee, J., Ahn, H., & Chung, M. (2014). A synthetic study and characterization of the Pt(II) complexes with bipyridines back-born system. Journal of Nanoscience and Nanotechnology, 14(8), 6213–6216. [Link]
-
UCSB MRL. (n.d.). Interpreting DSC Data. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of (2,2'-Bipyridine)dichloroplatinum(II)
Introduction
(2,2'-Bipyridine)dichloroplatinum(II), systematically named dichloro(2,2'-bipyridine)platinum(II) and commonly abbreviated as [Pt(bpy)Cl₂], is a square-planar coordination complex of significant interest in the fields of medicinal chemistry, materials science, and catalysis. Its potential as an anti-cancer agent, owing to its ability to form covalent bonds with DNA, has driven extensive research into its biological activity and mechanism of action.[1] Furthermore, its rich photophysical and electrochemical properties make it a valuable precursor in the development of phosphorescent materials for applications such as organic light-emitting diodes (OLEDs).
This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize [Pt(bpy)Cl₂]: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus is not only on the presentation of typical spectroscopic data but also on the underlying principles and the rationale behind the experimental methodologies, offering researchers, scientists, and drug development professionals a thorough understanding of how these techniques are applied for the structural elucidation and characterization of this important platinum complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the coordination of the 2,2'-bipyridine ligand to the platinum center and for probing the electronic environment of the complex in solution. Both ¹H and ¹⁹⁵Pt NMR are crucial for a comprehensive characterization.
¹H NMR Spectroscopy: Elucidating Ligand Coordination
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the 2,2'-bipyridine ligand. Upon coordination to the platinum(II) ion, the chemical shifts of the bipyridine protons are significantly affected, providing clear evidence of complex formation.
Experimental Protocol:
A typical ¹H NMR spectrum of [Pt(bpy)Cl₂] is recorded on a 300 or 500 MHz spectrometer. A deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterated chloroform (CDCl₃), is used to dissolve the sample. The choice of solvent is critical; for instance, DMF can enhance the solubility of the bipyridine ligand.[1] Concentrations are typically in the range of 5-10 mg/mL. Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Interpretation of ¹H NMR Data:
The coordination of the bipyridine ligand to the electron-deficient platinum(II) center results in a general downfield shift (to higher ppm values) of the aromatic proton signals compared to the free ligand.[1] This is due to the deshielding effect caused by the donation of electron density from the nitrogen atoms of the ligand to the platinum ion.
The most notable feature is the significant downfield shift of the H6 and H6' protons, which are closest to the nitrogen atoms coordinating to the platinum. In the parent compound, these protons are observed at approximately δ 9.6 ppm.[1] The protons further from the coordination sites (H3, H3', H4, H4', H5, and H5') also experience downfield shifts, typically appearing in the range of δ 8.5–9.5 ppm.[1] The exact chemical shifts and coupling constants can be influenced by the solvent and the presence of substituents on the bipyridine ring. For instance, electron-donating groups like methoxy (-OMe) can induce upfield shifts of the bipyridine protons.[1]
Table 1: Representative ¹H NMR Data for [Pt(bpy)Cl₂]
| Proton Assignment | Typical Chemical Shift (δ, ppm) |
| H6, H6' | ~9.6 |
| H3, H3', H4, H4', H5, H5' | 8.5 - 9.5 |
Note: The exact chemical shifts and multiplicities depend on the solvent and spectrometer frequency. The assignments are based on the typical downfield shift upon coordination.
¹⁹⁵Pt NMR Spectroscopy: A Direct Probe of the Metal Center
Platinum-195 (¹⁹⁵Pt) is a spin ½ nucleus with a natural abundance of 33.8%, making it amenable to NMR spectroscopy. ¹⁹⁵Pt NMR is a powerful technique for directly observing the platinum nucleus and is highly sensitive to its oxidation state, coordination number, and the nature of the coordinated ligands.
Experimental Protocol:
¹⁹⁵Pt NMR spectra are typically acquired on a high-field NMR spectrometer. Due to the large chemical shift range of ¹⁹⁵Pt (over 13,000 ppm), a wide spectral window is required. The reference standard for ¹⁹⁵Pt NMR is typically an external solution of K₂[PtCl₄] in D₂O.[2]
Interpretation of ¹⁹⁵Pt NMR Data:
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for confirming the coordination of the 2,2'-bipyridine ligand by observing changes in its vibrational frequencies. It also provides information about the platinum-ligand bonds.
Experimental Protocol:
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets, where a small amount of the complex is ground with potassium bromide and pressed into a thin disk. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). For information on platinum-chloride and platinum-nitrogen stretching vibrations, the far-IR region (below 400 cm⁻¹) is also examined.
Interpretation of IR Data:
The IR spectrum of free 2,2'-bipyridine exhibits characteristic bands for C=N and C=C stretching vibrations within the aromatic rings. Upon coordination to platinum, these vibrational frequencies are altered.
A key diagnostic feature in the IR spectrum of [Pt(bpy)Cl₂] is the shift of the C=N stretching vibrations to higher wavenumbers, typically appearing in the range of 1600–1620 cm⁻¹.[1] This shift is a direct consequence of the coordination of the nitrogen atoms to the platinum center, which strengthens the C=N bond. Other bands associated with the bipyridine ring vibrations also show shifts upon complexation.
In the far-IR region, the Pt-N and Pt-Cl stretching vibrations can be observed. For a cis-geometry, as in [Pt(bpy)Cl₂], two distinct Pt-Cl stretching bands are expected due to symmetric and asymmetric stretching modes.
Table 2: Key IR Vibrational Bands for [Pt(bpy)Cl₂]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| C=N stretch (coordinated) | 1600 - 1620 | Confirms coordination of the bipyridine ligand |
| Bipyridine ring vibrations | 1400 - 1600 | Shifts upon coordination |
| Pt-N stretch | (Far-IR region) | Evidence of platinum-nitrogen bond |
| Pt-Cl stretch | (Far-IR region) | Confirms presence of platinum-chloride bonds |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of [Pt(bpy)Cl₂] by probing the electronic transitions between molecular orbitals. The absorption bands in the UV-Vis spectrum are characteristic of the complex and can be assigned to different types of electronic transitions.
Experimental Protocol:
UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer. The complex is dissolved in a suitable solvent, such as dichloromethane (CH₂Cl₂), acetonitrile, or dimethylformamide (DMF), at a known concentration. Quartz cuvettes with a defined path length (typically 1 cm) are used. The spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm.
Interpretation of UV-Vis Data:
The UV-Vis spectrum of [Pt(bpy)Cl₂] typically displays intense absorption bands in the ultraviolet region and weaker bands in the visible region.
-
Ligand-Centered (LC) Transitions: Intense absorptions in the high-energy (UV) region are generally assigned to π → π* transitions within the 2,2'-bipyridine ligand.
-
Metal-to-Ligand Charge Transfer (MLCT) Transitions: Absorptions in the lower-energy (visible) region are often attributed to metal-to-ligand charge transfer (MLCT) transitions. These involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital.
-
Halide-to-Ligand Charge Transfer (XLCT) Transitions: In addition to MLCT, halide-to-ligand charge transfer (XLCT) transitions, involving the promotion of an electron from a chloride ligand orbital to the bipyridine π* orbital, can also contribute to the absorption in the visible region.
The positions and intensities of these bands can be influenced by the solvent polarity. A UV-Vis spectrum of [Pt(bpy)Cl₂] in CH₂Cl₂ solution has been reported, and theoretical studies have assigned the transitions in the visible region to a mixture of MLCT and XLCT character.
Table 3: Typical UV-Vis Absorption Data for [Pt(bpy)Cl₂]
| Wavelength (λ_max) | Molar Absorptivity (ε) | Assignment |
| High-energy UV region | High | Ligand-Centered (π → π*) |
| Visible region | Moderate | Metal-to-Ligand/Halide-to-Ligand Charge Transfer (MLCT/XLCT) |
Note: Specific λ_max and ε values are dependent on the solvent.
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic characterization of [Pt(bpy)Cl₂].
Sources
Methodological & Application
(2,2'-Bipyridine)dichloroplatinum(II): A Versatile Catalyst in Modern Organic Synthesis
Introduction
(2,2'-Bipyridine)dichloroplatinum(II), systematically named dichloro(2,2'-bipyridine)platinum(II) and often abbreviated as Pt(bpy)Cl₂, is a robust, square-planar coordination complex that has garnered significant attention in the field of organic synthesis.[1][2] Its unique electronic and structural properties, conferred by the interplay between the platinum(II) center and the bidentate bipyridine ligand, render it a versatile catalyst and precatalyst for a variety of synthetic transformations. This guide provides an in-depth exploration of the synthesis and catalytic applications of Pt(bpy)Cl₂, offering detailed protocols and mechanistic insights for researchers in academia and the pharmaceutical industry.
The stability of the Pt(bpy)Cl₂ complex, combined with the ability of the platinum center to shuttle between different oxidation states (Pt(II) and Pt(IV)), underpins its catalytic prowess. The bipyridine ligand not only enhances the stability of the complex but also modulates its reactivity, influencing the outcomes of catalytic reactions.[3] This document will delve into the established and emerging applications of Pt(bpy)Cl₂ in key areas of organic synthesis, including its synthesis, its role in hydrosilylation reactions, and its potential in oxidative transformations and C-H functionalization.
Synthesis of (2,2'-Bipyridine)dichloroplatinum(II)
The reliable synthesis of high-purity Pt(bpy)Cl₂ is the first step in harnessing its catalytic potential. The most common and efficient method involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with 2,2'-bipyridine.
Protocol 1: Synthesis of (2,2'-Bipyridine)dichloroplatinum(II)[1]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
2,2'-Bipyridine (bpy)
-
Deionized water
-
Methanol or Ethanol
-
Nitrogen gas supply
-
Standard reflux apparatus
-
Vacuum filtration setup
Procedure:
-
In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) (1.0 mmol) in 20 mL of deionized water. The solution will have a characteristic reddish-brown color.
-
In a separate beaker, dissolve 2,2'-bipyridine (1.0 mmol) in 10 mL of methanol or ethanol.
-
Add the bipyridine solution to the aqueous solution of K₂[PtCl₄] with stirring.
-
Set up the flask for reflux under a nitrogen atmosphere to prevent oxidation.
-
Heat the reaction mixture to reflux at a temperature between 60-80°C for 6-12 hours.[1] The progress of the reaction is indicated by the formation of a yellow precipitate.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the precipitate with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the resulting bright yellow solid under vacuum to obtain pure (2,2'-Bipyridine)dichloroplatinum(II).
Expected Yield: 75-90%[1]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial as Pt(II) complexes can be sensitive to oxidation.[1]
-
Solvent System: The use of a water/alcohol solvent system facilitates the dissolution of both the inorganic platinum salt and the organic bipyridine ligand, allowing for a homogeneous reaction mixture initially.[1]
-
Stoichiometry: A 1:1 molar ratio of the platinum precursor to the bipyridine ligand is essential for the clean formation of the desired product.[1]
Catalytic Applications of (2,2'-Bipyridine)dichloroplatinum(II)
While Pt(bpy)Cl₂ has been explored in various catalytic contexts, its application often involves its role as a stable precatalyst that can be activated under specific reaction conditions.
Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), is a cornerstone of organosilicon chemistry. While Karstedt's catalyst is a common choice, platinum complexes with bipyridine ligands have been investigated, often as a means to control reactivity.[4] In some systems, 2,2'-bipyridine can act as an inhibitor for highly active catalysts like Karstedt's, forming a more stable Pt(dvtms)(bpy) complex that allows for a longer pot-life of the silicone composition.[4]
While specific protocols using homogeneous Pt(bpy)Cl₂ as the primary catalyst are less common in the literature, its immobilized counterpart has shown promise.
Conceptual Workflow for Hydrosilylation:
The general mechanism for platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, provides a framework for understanding the potential role of Pt(bpy)Cl₂.[4]
Caption: Generalized Chalk-Harrod mechanism for hydrosilylation.
A study on heterogeneous hydrosilylation utilized a platinum complex immobilized on bipyridine-periodic mesoporous organosilicas. This approach leverages the stability of the Pt-bipyridine linkage to create a reusable catalyst.[5][6]
Protocol 2: Heterogeneous Hydrosilylation of Phenylacetylene (Conceptual) [5]
This protocol is based on the use of a PtMe₂(BPy-PMO-TMS) catalyst, which is a derivative of the Pt(bpy) moiety.
Materials:
-
Immobilized Pt(bpy) catalyst (e.g., PtMe₂(BPy-PMO-TMS))
-
Phenylacetylene
-
Trimethoxysilane
-
Benzene (anhydrous)
-
Mesitylene (internal standard)
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon supply
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the immobilized Pt(bpy) catalyst (e.g., 0.01 mmol Pt).
-
Add anhydrous benzene (1 mL) to the tube.
-
Add phenylacetylene (0.2 mmol) and trimethoxysilane (0.2 mmol) to the reaction mixture.
-
Add mesitylene as an internal standard for monitoring the reaction by NMR.
-
Seal the tube and heat the reaction mixture at 60°C for 15 hours.
-
After cooling to room temperature, an aliquot of the reaction mixture can be analyzed by ¹H NMR to determine the conversion and regioselectivity.
Data Presentation:
| Catalyst | Substrate | Silane | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (β-trans/α) |
| PtMe₂(BPy-PMO-TMS) | Phenylacetylene | (MeO)₃SiH | 60 | 15 | >99 | 98/2 |
Data adapted from a study on a related immobilized catalyst.[5]
Oxidative Transformations
Platinum(II) complexes are known to catalyze oxidation reactions, often involving a Pt(II)/Pt(IV) catalytic cycle. While specific protocols detailing the use of Pt(bpy)Cl₂ for the oxidation of common organic substrates like alcohols or sulfides are not extensively documented in readily available literature, the fundamental principles of platinum-catalyzed oxidation suggest its potential in this area. For instance, platinum catalysts are known to be effective for the Wacker-type oxidation of alkenes.[7]
Mechanistic Considerations for Oxidation:
A plausible catalytic cycle for the oxidation of an organic substrate (e.g., an alcohol) would involve the following key steps:
Caption: A conceptual catalytic cycle for Pt(II)-catalyzed oxidation.
C-H Functionalization
Direct C-H functionalization is a powerful tool in organic synthesis, and platinum complexes have been at the forefront of this field. Mechanistic studies on related bipyridyl Pt(II) complexes have shed light on the pathways for C-H activation. For example, cationic platinum(II) complexes of the type [((t)bpy)Pt(Ph)(L)]⁺ have been shown to catalyze the hydrophenylation of ethylene, a reaction that proceeds via a metal-mediated benzene C-H activation.[8]
While a direct, general protocol for C-H functionalization using Pt(bpy)Cl₂ is not well-established, the principles derived from these studies suggest that Pt(bpy)Cl₂ could serve as a precatalyst in such transformations, likely requiring activation to a more reactive cationic species.
Key Mechanistic Steps in C-H Activation by Pt(II) Bipyridyl Complexes:
-
Coordination: The substrate containing the C-H bond coordinates to the platinum center.
-
C-H Activation: This is the crucial bond-breaking step and can proceed through various mechanisms, including oxidative addition or concerted metalation-deprotonation.
-
Functionalization: The resulting Pt-C bond undergoes further reaction, such as insertion of an alkene or reductive elimination with another group to form the final product.
-
Catalyst Regeneration: The active platinum species is regenerated to complete the catalytic cycle.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and powerful method for organic synthesis. While ruthenium and iridium bipyridyl complexes are the most common photocatalysts, there is growing interest in developing catalysts based on other metals.[9][10] Platinum(II) complexes, with their rich photophysical properties, are promising candidates.
A study on the photolysis of Pt(bpy)Cl₂ in chloroform under 254 nm irradiation showed its conversion to [Pt(bpy)Cl₄], indicating its potential to engage in photo-induced redox processes.[11] Although detailed protocols for the application of Pt(bpy)Cl₂ as a photoredox catalyst in organic synthesis are still emerging, its fundamental photophysical properties suggest it could be a viable candidate for such transformations.
Conclusion
(2,2'-Bipyridine)dichloroplatinum(II) is a readily accessible and stable complex with demonstrated and potential applications in organic synthesis catalysis. While its use as a primary homogeneous catalyst is still an area of active research, its role as a robust precatalyst and its utility in heterogeneous catalysis are becoming increasingly apparent. The detailed synthesis protocol provided herein allows for the reliable preparation of this valuable compound. Further exploration of its catalytic activity in hydrosilylation, oxidation, C-H functionalization, and photoredox catalysis is warranted and holds the promise of developing novel and efficient synthetic methodologies.
References
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Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. Available at: [Link]
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Narayan, R., & Stephenson, C. R. J. (2016). Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 81(16), 6739–6747. Available at: [Link]
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LookChem. (2,2'-BIPYRIDINE)DICHLOROPLATINUM(II). Available at: [Link]
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Mills, J. L., & D'Souza, F. (2004). The solvent-initiated photolysis of dichloro(2,2'-bipyridine)platinum(II) in chloroform. Photochemistry and Photobiology, 79(4), 356–359. Available at: [Link]
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ResearchGate. The catalytic reaction mixture of (a) Pt(PLLA-Bipy)Cl2 under reaction... Available at: [Link]
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LookChem. Cas 13965-31-6,(2,2'-BIPYRIDINE)DICHLOROPLATINUM(II). Available at: [Link]
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ACS Publications. Mechanisms of the PtCl2‑Catalyzed Intramolecular Cyclization of o‑Isopropyl-Substituted Aryl Alkynes for the Synthesis of In. Available at: [Link]
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RSC Publishing. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Available at: [Link]
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NIH. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Available at: [Link]
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ResearchGate. ChemInform Abstract: Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Available at: [Link]
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PubMed. Mechanistic studies of ethylene hydrophenylation catalyzed by bipyridyl Pt(II) complexes. Available at: [Link]
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ResearchGate. (PDF) Heterogeneous hydrosilylation reaction catalysed by platinum complexes immobilized on bipyridine-periodic mesoporous organosilicas. Available at: [Link]
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University of Windsor. Electrophilic Activation of Alkenes by Platinum(II): So Much More Than a Slow Version of Palladium(II). Available at: [Link]
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MDPI. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Available at: [Link]
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Organic Syntheses. Platinum-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes. Available at: [Link]
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PubMed. Synthesis of [PtCl2(4,4'-dialkoxy-2,2'-bipyridine)] complexes and their in vitro anticancer properties. Available at: [Link]
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PubMed. Platinum(II) Di-ω-alkenyl Complexes as "Slow-Release" Precatalysts for Heat-Triggered Olefin Hydrosilylation. Available at: [Link]
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MDPI. Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. Available at: [Link]
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Application Notes & Protocols: (2,2'-Bipyridine)dichloroplatinum(II) Catalyzed Cross-Coupling Reactions
Introduction: The Unique Position of Platinum in Modern Catalysis
Transition-metal catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures essential for pharmaceuticals, materials science, and agrochemicals. While palladium has historically dominated this field, platinum-based catalysts are emerging as powerful alternatives, often exhibiting unique reactivity and selectivity.[1][2] (2,2'-Bipyridine)dichloroplatinum(II), often abbreviated as [Pt(bpy)Cl₂], is a square-planar Pt(II) coordination complex that has garnered significant attention as a robust and versatile catalyst precursor.[3]
The chelation of the platinum center by the bidentate 2,2'-bipyridine ligand confers exceptional stability to the complex. This stability is crucial for maintaining catalytic activity under challenging reaction conditions. The primary application of [Pt(bpy)Cl₂] lies in its ability to catalyze direct C-H activation and functionalization reactions, offering a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized substrates.[1][2] This guide provides an in-depth look at the mechanistic underpinnings and practical application of [Pt(bpy)Cl₂] in direct arylation reactions, complete with detailed protocols for researchers.
Core Application: Direct C-H Arylation of Arenes
Direct C-H arylation is a transformative synthetic strategy that forges carbon-carbon bonds by coupling an aromatic C-H bond with an aryl halide or equivalent. Platinum catalysts, including [Pt(bpy)Cl₂], have demonstrated complementary reactivity to palladium, particularly in the arylation of simple arenes where they can exhibit different regioselectivity.[1] The most common reaction partners for platinum-catalyzed C-H arylations are diaryliodonium salts, which serve as efficient arylating agents.
Mechanistic Considerations: The Pt(II)/Pt(IV) Catalytic Cycle
The prevailing mechanism for this transformation involves a Pt(II)/Pt(IV) catalytic cycle.[4] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting experiments.
-
Catalyst Activation (Ligand Substitution/Halide Abstraction): The pre-catalyst, [Pt(bpy)Cl₂], is typically activated in situ. One of the chloride ligands is displaced to generate a more reactive, cationic Pt(II) species. This step is often facilitated by additives, most notably silver salts (e.g., AgOTf, AgBF₄). The silver cation acts as a halide scavenger, precipitating AgCl and generating the active catalytic species.[5][6] This is a critical choice; the counter-ion of the silver salt can significantly influence catalyst activity.
-
C-H Activation: The activated Pt(II) complex then interacts with the arene substrate, cleaving a C-H bond to form an aryl-platinum(II) intermediate. This is often the rate-determining step and is influenced by the acidity of the C-H bond and steric factors.
-
Oxidative Addition: The diaryliodonium salt ([Ar₂I]X) then undergoes oxidative addition to the aryl-platinum(II) center, forming a transient Pt(IV) intermediate.
-
Reductive Elimination: This high-valent Pt(IV) species rapidly undergoes C-C bond-forming reductive elimination, releasing the biaryl product.[4] This step regenerates the active Pt(II) catalyst, allowing it to re-enter the catalytic cycle.
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Application Notes & Protocols: (2,2'-Bipyridine)dichloroplatinum(II) as a Photosensitizer in Photodynamic Therapy
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Photodynamic Therapy
Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic strategy that employs the interplay of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to induce localized cell death.[1][2][3] The elegance of PDT lies in its dual selectivity: the preferential accumulation of the PS in diseased tissues and the precise, localized delivery of light, which together confine the cytotoxic effect to the target area, minimizing collateral damage.[3] The linchpin of this therapy is the photosensitizer, a non-toxic dye that, upon photoactivation, generates reactive oxygen species (ROS) that are lethal to target cells.[2][4][5]
While traditional photosensitizers are often based on porphyrin-like structures, transition metal complexes have emerged as a compelling class of candidates due to their unique photophysical and photochemical properties.[6][7] (2,2'-Bipyridine)dichloroplatinum(II), a square-planar platinum(II) coordination complex, is well-documented for its potential as an anticancer agent, primarily through its ability to form covalent bonds with DNA, disrupting replication and transcription.[8] However, its significant photophysical properties, including its ability to absorb light and potentially participate in energy transfer processes, position it as a promising, yet underexplored, photosensitizer for PDT.[8][9]
This guide provides a comprehensive overview of the mechanistic underpinnings and detailed protocols for evaluating (2,2'-Bipyridine)dichloroplatinum(II) as a photosensitizer. It is designed to equip researchers with the foundational knowledge and practical methodologies required to explore its full therapeutic potential.
Section 1: Mechanism of Action - The Photodynamic Effect
The therapeutic action of a photosensitizer is initiated by the absorption of light, which elevates the molecule from its ground state to a short-lived, excited singlet state. It then undergoes intersystem crossing to a more stable, long-lived triplet state.[2][10] This triplet-state photosensitizer can then initiate one of two primary photochemical pathways, both culminating in the production of cytotoxic ROS.[11][12]
-
Type I Reaction: The photosensitizer in its triplet state reacts directly with biomolecules (lipids, proteins, nucleic acids) through electron or hydrogen transfer, creating radicals. These radicals subsequently react with molecular oxygen to produce ROS such as superoxide anions, hydrogen peroxide, and hydroxyl radicals.[11][12]
-
Type II Reaction: The triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[11] This is considered the predominant and most crucial pathway for most clinical PDT applications.[13]
The resulting ROS, particularly singlet oxygen, are highly cytotoxic. Due to their short half-life (~40 nanoseconds), their destructive effect is confined to a very small radius (~20 nanometers) from their point of generation, ensuring high therapeutic precision.[13] For (2,2'-Bipyridine)dichloroplatinum(II), it is hypothesized that its cytotoxic mechanism is twofold: the established DNA-adduct formation and a light-induced generation of ROS, creating a potent, synergistic anti-tumor effect.
Caption: General mechanism of Photodynamic Therapy (PDT).
Section 2: Compound Specifications and Synthesis
(2,2'-Bipyridine)dichloroplatinum(II) is a well-defined coordination complex valued as a precursor in inorganic chemistry and materials science.[8] Its established anticancer properties and photophysical characteristics make it a subject of interest for PDT research.[8]
Table 1: Physicochemical Properties of (2,2'-Bipyridine)dichloroplatinum(II)
| Property | Value | Reference(s) |
| CAS Number | 13965-31-6 | [14][15][16] |
| Molecular Formula | C₁₀H₈Cl₂N₂Pt | [14][15][17] |
| Molecular Weight | 422.17 g/mol | [14][15] |
| Appearance | Yellow solid / powder | |
| Melting Point | >300 °C | [14] |
Protocol 1: Synthesis of (2,2'-Bipyridine)dichloroplatinum(II)
This protocol is adapted from standard procedures for the synthesis of platinum(II) diimine complexes.[8]
Rationale: The synthesis involves the reaction of a platinum precursor, potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the 2,2'-bipyridine ligand. The reaction is typically performed in a polar solvent to facilitate the dissolution of the reactants and precipitation of the less soluble product.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
2,2'-Bipyridine (bpy)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve K₂[PtCl₄] in a minimal amount of hot deionized water in a round-bottom flask.
-
Ligand Addition: In a separate container, dissolve a stoichiometric equivalent (1:1 molar ratio) of 2,2'-bipyridine in ethanol.
-
Reaction: Slowly add the 2,2'-bipyridine solution to the stirring K₂[PtCl₄] solution. A yellow precipitate should form almost immediately.
-
Heating: Attach a condenser to the flask and heat the mixture at 60-80°C with continuous stirring for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Allow the mixture to cool to room temperature. Collect the yellow precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold deionized water, ethanol, and finally diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the final product, (2,2'-Bipyridine)dichloroplatinum(II), under vacuum.
-
Characterization: Confirm the identity and purity of the compound using techniques such as NMR spectroscopy, elemental analysis, and mass spectrometry.[18]
Section 3: In Vitro Evaluation Protocols
The following protocols outline the essential steps for a comprehensive in vitro assessment of the photodynamic efficacy of (2,2'-Bipyridine)dichloroplatinum(II).
Protocol 2: Cellular Uptake Analysis
Rationale: Quantifying the amount of platinum that enters the cancer cells is crucial for understanding its therapeutic potential. Higher cellular uptake can lead to a more potent effect.[19][20][21] This protocol uses Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis, to measure intracellular platinum content.
Caption: Workflow for quantifying cellular uptake of platinum complexes.
Procedure:
-
Cell Culture: Seed a suitable cancer cell line (e.g., HeLa, A2780 ovarian cancer cells) in 6-well plates and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with varying concentrations of (2,2'-Bipyridine)dichloroplatinum(II) for a defined period (e.g., 24 hours). Include an untreated control.
-
Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular complex. Harvest the cells by trypsinization.
-
Cell Counting: Take an aliquot of the cell suspension and count the cells using a hemocytometer or an automated cell counter.
-
Digestion: Pellet the remaining cells by centrifugation. Add a known volume of concentrated nitric acid to the cell pellet and heat at ~80°C until the pellet is fully dissolved.
-
Analysis: Dilute the digested samples with deionized water to a suitable volume for ICP-MS analysis. Prepare a standard curve using known concentrations of a platinum standard.
-
Quantification: Determine the platinum concentration in the samples using ICP-MS. Normalize the results to the cell count to express the data as the amount of platinum per cell or per million cells.
Protocol 3: In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Method Adaptation)
Rationale: This is the cornerstone experiment to determine if a compound is phototoxic. The assay compares the cytotoxicity of the compound in the presence and absence of light.[22] A significant increase in cell death upon light exposure indicates a photodynamic effect. This protocol is based on the OECD Guideline 432 for the 3T3 NRU phototoxicity test.[23]
Caption: Workflow for the in vitro phototoxicity assay.
Materials:
-
BALB/c 3T3 fibroblasts or relevant cancer cell line
-
96-well cell culture plates
-
(2,2'-Bipyridine)dichloroplatinum(II) stock solution
-
Cell culture medium (e.g., DMEM)
-
Neutral Red (NR) solution
-
Light source with a calibrated output in the desired wavelength range (e.g., a solar simulator or LED array emitting in the UVA/visible spectrum).[22][24]
-
Radiometer to measure light dose (irradiance in mW/cm²).[24]
Procedure:
-
Cell Seeding: Seed cells in two identical 96-well plates at a density that will ensure they are sub-confluent at the time of treatment. Incubate overnight.
-
Compound Incubation: Prepare a series of dilutions of the platinum complex in culture medium. Remove the old medium from the plates and add the compound dilutions. Include vehicle controls.
-
Pre-Incubation: Incubate the cells with the compound for a suitable period (e.g., 1 to 24 hours) to allow for cellular uptake.[25]
-
Irradiation:
-
Dark Plate: Keep one plate in the dark at room temperature for the duration of the irradiation.[25]
-
Irradiated Plate: Expose the second plate to a non-cytotoxic dose of light. A common dose is 5-6 J/cm².[23][25] The time of exposure is calculated based on the measured irradiance of the light source (Time (s) = Dose (J/cm²) / Irradiance (W/cm²)).
-
-
Post-Incubation: After irradiation, wash both plates with PBS and replace with fresh culture medium. Incubate for another 24 hours.
-
Viability Assessment (Neutral Red Uptake):
-
Incubate cells with a medium containing Neutral Red for ~3 hours. Viable cells take up the dye in their lysosomes.
-
Wash the cells and then add a destain solution (e.g., acidified ethanol) to extract the dye.
-
Read the absorbance on a plate reader at ~570 nm.[25]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that causes a 50% reduction in viability) for both the dark (-UVA) and irradiated (+UVA) conditions.
-
Calculate the Photo-Irritancy-Factor (PIF) using the formula: PIF = IC50 (-UVA) / IC50 (+UVA) .
-
A PIF value ≥ 5 is typically considered indicative of phototoxic potential.
-
Section 4: In Vivo Evaluation - Conceptual Protocol
Rationale: An in vivo study is essential to translate in vitro findings into a preclinical model. This involves assessing the photosensitizer's efficacy in reducing tumor volume in a living organism and evaluating its systemic toxicity. Combining PDT with platinum-based agents has shown enhanced therapeutic outcomes in models like oral squamous cell carcinoma.[26]
Caption: High-level workflow for an in vivo PDT efficacy study.
Procedure Outline:
-
Model Development: Establish tumors in immunocompromised mice by subcutaneous injection of a relevant human cancer cell line.
-
Treatment Groups: Once tumors reach a palpable size, randomize the animals into four groups:
-
Vehicle control (saline)
-
Light only
-
(2,2'-Bipyridine)dichloroplatinum(II) only (dark toxicity control)
-
(2,2'-Bipyridine)dichloroplatinum(II) + Light (PDT group)
-
-
Administration: Administer the photosensitizer, typically via intravenous injection.
-
Drug-Light Interval (DLI): Wait for a predetermined time to allow for optimal tumor accumulation of the compound. This interval (ranging from minutes to days) is critical and must be optimized.[4]
-
Irradiation: Anesthetize the mice and deliver a specific dose of light directly to the tumor site using a fiber-optic coupled laser or an LED source.
-
Efficacy Monitoring: Measure tumor dimensions with calipers every 2-3 days to calculate tumor volume. Monitor animal body weight as a general indicator of health.
-
Toxicity Assessment: At the end of the study, perform a terminal bleed for blood biochemistry analysis (liver and kidney function).[27] Harvest major organs (heart, liver, spleen, lungs, kidneys) for histological examination (H&E staining) to check for signs of systemic toxicity.[27]
Section 5: Data Interpretation and Troubleshooting
-
High Dark Toxicity: If the IC50 value in the dark control is very low, the compound possesses significant intrinsic cytotoxicity, which is expected for a platinum-based agent.[8] The key is to demonstrate a significantly lower IC50 upon irradiation.
-
Low PIF Value: A PIF value below the threshold may indicate several possibilities:
-
The compound is not an effective photosensitizer.
-
The wavelength of the light source does not sufficiently overlap with the compound's absorption spectrum.
-
The drug-light interval or compound concentration was not optimal for sufficient intracellular accumulation.
-
-
Solubility Issues: Platinum complexes can have poor aqueous solubility. Stock solutions are often prepared in solvents like DMSO. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5%).
-
Photobleaching: Some photosensitizers can be degraded by the light used to activate them, reducing their efficacy over the course of the irradiation. This can be assessed spectrophotometrically.
Conclusion
(2,2'-Bipyridine)dichloroplatinum(II) presents an intriguing candidate for photodynamic therapy, potentially combining the DNA-damaging mechanism of classical platinum drugs with the targeted, ROS-mediated cytotoxicity of PDT. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its photosensitizing properties, from fundamental in vitro characterization to preclinical efficacy studies. Further research, including the elucidation of its primary photochemical pathway (Type I vs. Type II) and the optimization of delivery strategies, will be critical in unlocking the full therapeutic potential of this and other transition metal complexes in the fight against cancer.
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Application Note: A Comprehensive Guide to the NMR Characterization of (2,2'-Bipyridine)dichloroplatinum(II) Complexes
Abstract
This guide provides an in-depth technical overview and detailed protocols for the nuclear magnetic resonance (NMR) characterization of (2,2'-Bipyridine)dichloroplatinum(II), [Pt(bpy)Cl₂], a foundational complex in inorganic synthesis and drug development. We delve into the theoretical underpinnings and practical execution of ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy. By explaining the causal relationships between molecular structure and spectral output, this document equips researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate NMR data for this class of platinum complexes, ensuring high standards of scientific integrity.
Introduction: The Central Role of NMR in Platinum Complex Analysis
(2,2'-Bipyridine)dichloroplatinum(II) is a square planar Pt(II) complex that serves as a critical precursor for a wide array of organometallic compounds, including those with applications in catalysis, materials science, and anticancer research.[1][2] The precise structural elucidation of these molecules is paramount to understanding their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the non-destructive characterization of such species in solution.[3][4]
This application note focuses on the three most informative nuclei for [Pt(bpy)Cl₂]:
-
¹H and ¹³C NMR: Provide detailed information on the organic bipyridine ligand, revealing how its electronic environment changes upon coordination to the platinum center.
-
¹⁹⁵Pt NMR: Offers a direct, highly sensitive probe into the metal's immediate coordination sphere, oxidation state, and overall molecular geometry.[5][6]
By integrating these multi-nuclear NMR approaches, one can achieve an unambiguous and comprehensive characterization of the complex's identity, purity, and stability in solution.
Theoretical Foundation: From Structure to Spectrum
A robust understanding of the underlying principles is essential for accurate data interpretation. The coordination of the bipyridine ligand to the platinum(II) center induces significant and predictable changes in the resulting NMR spectra.
The Ligand's Perspective: ¹H and ¹³C NMR Coordination Shifts
When the lone pair of electrons on each nitrogen atom of the 2,2'-bipyridine ligand coordinates to the electron-deficient Pt(II) center, electron density is withdrawn from the aromatic rings. This deshielding effect causes the proton and carbon signals to shift to a higher frequency (downfield) compared to the free, uncoordinated ligand.[7][8][9]
The most pronounced effect is typically observed on the H6 and H6' protons, which are closest to the nitrogen atoms and the coordination site. This downfield "coordination shift" is a primary indicator of successful complex formation.[7] Furthermore, the natural abundance of the NMR-active ¹⁹⁵Pt isotope (33.8%, spin I = 1/2) often results in the appearance of satellite peaks flanking the main proton signals (especially H6/H6').[6][10] The spacing of these satellites corresponds to the ³J(¹⁹⁵Pt-¹H) coupling constant, providing definitive evidence of the Pt-N bond's integrity in solution.
The Metal's Perspective: The Power of ¹⁹⁵Pt NMR
The ¹⁹⁵Pt nucleus is exceptionally well-suited for NMR studies of platinum compounds. Its key advantage is the enormous chemical shift range, which spans over 15,000 ppm.[3][11] This vast range makes the ¹⁹⁵Pt chemical shift exquisitely sensitive to subtle changes in the platinum atom's electronic environment, including its oxidation state, the nature of the coordinating ligands, and the coordination geometry.[3][12]
For a square planar Pt(II) complex like [Pt(bpy)Cl₂], with a PtN₂Cl₂ coordination sphere, the ¹⁹⁵Pt chemical shift is expected to appear in a well-defined region.[12][13] Any deviation from this expected value can indicate a change in the complex, such as ligand substitution or decomposition. The reference standard for ¹⁹⁵Pt NMR is typically an external standard of Na₂PtCl₆ or K₂PtCl₄ in D₂O.[3][14]
Experimental Protocols: A Validated Workflow
Adherence to meticulous experimental procedures is critical for obtaining high-quality, reproducible NMR data. The following protocols are designed as self-validating systems, where successful execution of each step ensures the integrity of the final result.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Particulate matter can severely degrade magnetic field homogeneity, leading to broad lines and loss of resolution.
Materials:
-
(2,2'-Bipyridine)dichloroplatinum(II) complex
-
High-purity deuterated solvent (e.g., DMSO-d₆, DMF-d₇)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and glass wool
Step-by-Step Procedure:
-
Weigh the Sample: Accurately weigh the required amount of the platinum complex in a clean, dry vial.
-
Expert Insight: For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C and ¹⁹⁵Pt NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[3]
-
-
Select a Solvent: Choose a deuterated solvent in which the complex is fully soluble. DMSO-d₆ is a common choice for [Pt(bpy)Cl₂]. The deuterated solvent provides the field-frequency lock signal essential for modern spectrometers.[15]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[15] Use a vortex mixer or gentle sonication to ensure the complex dissolves completely. A clear, homogenous solution should be obtained.
-
Filter the Solution: Create a micro-filter by tightly packing a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube.
-
Causality Check: This step is crucial. It removes any micro-particulates that would disrupt the magnetic field homogeneity, preventing poor shimming and distorted peak shapes. Do not use cotton wool, as solvents can leach impurities from it.
-
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
The following is a generalized workflow for a modern Fourier Transform NMR spectrometer. Specific command names may vary.[16]
Step-by-Step Procedure:
-
Instrument Setup: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. A sharp, symmetrical lock signal and well-resolved peaks in a quick proton scan indicate successful shimming.
-
¹H NMR Acquisition:
-
Load a standard 1D proton experiment.
-
Set the spectral width to cover the expected range (e.g., -2 to 12 ppm).
-
Acquire data using an appropriate number of scans (typically 8 to 16 for a sample of this concentration).
-
Validation: The resulting spectrum should show sharp signals with a flat baseline.
-
-
¹³C{¹H} NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment.
-
The spectral width should be set appropriately (e.g., 0 to 200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) are required.
-
-
¹⁹⁵Pt NMR Acquisition:
-
This nucleus requires a probe capable of being tuned to the ¹⁹⁵Pt frequency (check instrument specifications).
-
Set a very wide spectral width, as platinum chemical shifts can vary significantly. A width of 200-500 kHz is a safe starting point.[14]
-
Reference the spectrum externally using a pre-calibrated value for the reference compound (e.g., K₂PtCl₄ at δ = -1616 ppm).[14]
-
Acquisition may require several thousand scans for a good signal-to-noise ratio, especially with less concentrated samples.[3]
-
Data Interpretation: A Representative Analysis
The coordination of 2,2'-bipyridine to platinum(II) results in a characteristic spectral fingerprint. The table below summarizes the expected chemical shifts for [Pt(bpy)Cl₂] in DMSO-d₆ compared to the free ligand.
Table 1: Comparative ¹H and ¹⁹⁵Pt NMR Data
| Nucleus | Assignment | Free bpy (δ, ppm) | [Pt(bpy)Cl₂] (δ, ppm) | Key Observations & Interpretation |
| ¹H | H6, H6' | ~8.68 (d) | ~9.15 (d) | Significant downfield shift due to proximity to the Pt-N bond. Satellites from ³J(¹⁹⁵Pt-¹H) coupling (~40 Hz) are often visible, confirming coordination.[8][10] |
| ¹H | H3, H3' | ~8.40 (d) | ~8.65 (d) | Moderate downfield shift. |
| ¹H | H4, H4' | ~7.95 (t) | ~8.40 (t) | Moderate downfield shift. |
| ¹H | H5, H5' | ~7.45 (t) | ~7.85 (t) | Smallest downfield shift, as these protons are furthest from the coordination site. |
| ¹⁹⁵Pt | Pt(II) center | N/A | ~ -2360 | This chemical shift is highly characteristic of a Pt(II) center in a PtN₂Cl₂ square planar environment.[12][13] |
Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and temperature.
Conclusion
The multi-nuclear NMR characterization of (2,2'-Bipyridine)dichloroplatinum(II) is a robust and information-rich process. By systematically applying the protocols for ¹H, ¹³C, and ¹⁹⁵Pt NMR, researchers can confirm the molecular structure, assess purity, and gain insight into the electronic properties of the complex with a high degree of confidence. The characteristic downfield shifts of the bipyridine protons, coupled with the highly sensitive and diagnostic chemical shift of the ¹⁹⁵Pt nucleus, form a complementary and definitive analytical dataset. This guide provides the foundational knowledge and practical steps necessary to achieve accurate and reliable characterization for research and development in the field of inorganic chemistry.
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Application Notes and Protocols for Determining the Cytotoxicity of (2,2'-Bipyridine)dichloroplatinum(II) on Cancer Cell Lines
Foreword: A Modern Approach to Platinum-Based Cytotoxicity Screening
The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the need for compounds with enhanced efficacy and reduced toxicity. Platinum-based complexes, heralded by the success of cisplatin, remain a cornerstone of chemotherapy. However, the quest for analogues with improved therapeutic indices is paramount. (2,2'-Bipyridine)dichloroplatinum(II), a square-planar platinum(II) complex, has emerged as a compound of significant interest due to its potent in vitro cytotoxic effects against a range of cancer cell lines.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of (2,2'-Bipyridine)dichloroplatinum(II). Moving beyond a rigid, templated approach, this guide is structured to provide a deep, mechanistic understanding of the cytotoxicity assays and the underlying biological rationale. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely a series of steps but a self-validating system for generating robust and reproducible data. Our focus is to fuse technical accuracy with field-proven insights, empowering you to confidently assess the anticancer potential of this promising platinum complex.
Section 1: The Compound - (2,2'-Bipyridine)dichloroplatinum(II)
(2,2'-Bipyridine)dichloroplatinum(II), often abbreviated as [Pt(bpy)Cl₂], is a coordination compound with a central platinum atom bonded to a bidentate 2,2'-bipyridine ligand and two chloride ligands. Its mechanism of action is believed to be analogous to other platinum-based anticancer drugs, primarily involving interaction with DNA.[1] Upon entering the low-chloride environment of the cell, the chloride ligands are hydrolyzed, forming reactive aqua species that can bind to the N7 atoms of purine bases in DNA, leading to the formation of intrastrand and interstrand cross-links.[1] These DNA adducts disrupt DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.
Section 2: Mechanism of Action - A Cascade of Cellular Demise
The cytotoxic effects of (2,2'-Bipyridine)dichloroplatinum(II) culminate in apoptosis, a tightly regulated process of cell suicide. The formation of platinum-DNA adducts initiates a complex signaling cascade known as the DNA Damage Response (DDR).
The DNA Damage Response and Apoptotic Signaling
The DDR is a sophisticated network of pathways that sense DNA lesions, signal their presence, and promote either DNA repair or, if the damage is too extensive, apoptosis. A key player in this process is the tumor suppressor protein p53. Upon DNA damage, p53 is activated and transcriptionally upregulates a host of pro-apoptotic genes, including members of the Bcl-2 family such as Bax and Puma.
The Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate. The p53-mediated upregulation of pro-apoptotic Bcl-2 family members shifts this balance in favor of apoptosis. This leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process. MOMP results in the release of cytochrome c from the mitochondria into the cytosol.
Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Figure 1: Simplified signaling pathway of apoptosis induced by (2,2'-Bipyridine)dichloroplatinum(II).
Section 3: Experimental Protocols for Cytotoxicity Assessment
To quantify the cytotoxic effects of (2,2'-Bipyridine)dichloroplatinum(II), two robust and widely accepted assays are recommended: the Sulforhodamine B (SRB) assay and the MTT assay. The choice between these assays may depend on the specific cell line and laboratory resources.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells. This assay is particularly advantageous for adherent cell lines and is less susceptible to interference from compounds that affect cellular metabolism.
Materials and Reagents:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
(2,2'-Bipyridine)dichloroplatinum(II)
-
Dimethyl sulfoxide (DMSO), sterile
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in deionized water
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of (2,2'-Bipyridine)dichloroplatinum(II) in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Carefully remove the medium.
-
Gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 515 nm using a microplate reader.
-
MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
(2,2'-Bipyridine)dichloroplatinum(II)
-
DMSO, sterile
-
MTT solution, 5 mg/mL in phosphate-buffered saline (PBS), sterile filtered
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the SRB assay protocol.
-
-
MTT Incubation:
-
After the compound incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Figure 2: Experimental workflow for cytotoxicity assessment.
Section 4: Data Analysis and Presentation
Calculation of Cell Viability and IC₅₀
The data obtained from the microplate reader should be processed to determine the percentage of cell viability and the half-maximal inhibitory concentration (IC₅₀).
Percentage of Cell Viability (%):
IC₅₀ Determination:
The IC₅₀ value is the concentration of the compound that inhibits cell growth by 50%. This value is typically determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Data Presentation
The cytotoxic activity of (2,2'-Bipyridine)dichloroplatinum(II) should be summarized in a clear and concise table, presenting the IC₅₀ values for each cancer cell line tested.
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Used | Incubation Time (h) | Reference |
| MCF-7 | Breast Adenocarcinoma | 7.1 ± 0.12 | MTT | 72 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 7.92 ± 0.24 | MTT | 72 | [2] |
| A2780 | Ovarian Carcinoma | 4.4 - 4.8 | MTS | 48 | [3] |
| HeLa | Cervical Carcinoma | ~100 (for a similar complex) | MTT | 72 | [4] |
| A549 | Lung Adenocarcinoma | 60.1 ± 3.45 (for a similar complex) | MTT | 72 | [5] |
| DU145 | Prostate Carcinoma | >100 (for a similar complex) | MTS | 48 | [6] |
Note: The IC₅₀ values presented are indicative and may vary depending on the specific experimental conditions, including cell passage number and reagent sources. It is crucial to determine these values under your specific laboratory conditions. Some of the IC50 values listed are for structurally similar platinum(II) complexes and serve as a reference.
Section 5: Concluding Remarks and Future Directions
The protocols and data presented in this application note provide a robust framework for evaluating the in vitro cytotoxicity of (2,2'-Bipyridine)dichloroplatinum(II). By understanding the underlying mechanism of action and employing validated assay methodologies, researchers can generate high-quality, reproducible data to advance the preclinical development of this promising anticancer agent.
Future studies should aim to expand the panel of cancer cell lines tested to gain a broader understanding of the compound's spectrum of activity. Furthermore, investigations into the molecular determinants of sensitivity and resistance to (2,2'-Bipyridine)dichloroplatinum(II) will be crucial for identifying patient populations most likely to benefit from this therapeutic strategy. Elucidating the specific DNA adducts formed and their recognition by the cellular repair machinery will provide deeper insights into its mechanism of action and potential for combination therapies.
References
- Farzaneh, S., et al. (2015). Cytotoxic Effect of Two Novel Platinum (II) Complexes on Breast Cancer: An in Vitro Study. Avicenna Journal of Medical Biotechnology, 7(4), 159–163.
- Pérez-Pérez, A., et al. (2020). Platinum(ii) complexes showing high cytotoxicity toward A2780 ovarian carcinoma cells. Dalton Transactions, 49(43), 15383-15395.
- Messori, L., et al. (2019). New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells. Chemistry – A European Journal, 25(6), 1501-1509.
- dos Santos, T. B., et al. (2022). In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line. Pharmaceutics, 14(10), 2013.
- Analysis of Biomolecular Changes in HeLa Cervical Cancer Cell Line Induced by Interaction with [Pd(dach)Cl2]. (2025). International Journal of Molecular Sciences, 26(2), 945.
- Carullo, G., et al. (2020). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. Molecules, 25(21), 5197.
- Kafodya, I., et al. (2014). Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties. Journal of Inorganic Biochemistry, 134, 54-61.
- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
- Royal Society of Chemistry. (2025).
- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
- Cytotoxicity in MCF-7 and MDA-MB-231 Breast Cancer Cells, without Harming MCF-10A Healthy Cells. (2025).
- dos Santos, T. B., et al. (2022). In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line. PubMed.
- Royal Society of Chemistry. (2025).
- IC 50 (μM) Values in Lung Cancer Cells Treated with Compounds 2−6,...
- HP1γ Sensitizes Cervical Cancer Cells to Cisplatin through the Suppression of UBE2L3. (n.d.).
- Toxicity and autophagy effects of fluorinated cycloplatinated(II) complex bearing dppm ligand on cancer cells in in-vitro culture and in-silico prediction. (n.d.).
- The effects of L-NAME on DU145 human prostate cancer cell line: A cytotoxicity-based study. (n.d.).
- Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated P
- Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. (2008). PNAS.
- Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. (2025). RSC Advances.
- Down-regulation of Survivin and Bcl-2 concomitant with the activation of caspase-3 as a mechanism of apoptotic death in KG1a and K562 cells upon exposure to a derivative from ciprofloxacin family. (2021).
- Ad-VT causes ovarian cancer A2780 cell death via mitochondrial apoptosis and autophagy p
- Cytotoxic effect of Ph on Beas-2b, A549 and H1299 cells. (A) Structure...
- IC50 (± Standard deviation (SD)) values of different cell lines-cytotoxicity assays.
- The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. (n.d.).
- Apoptosis Regul
- Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. (n.d.).
- Cytotoxic effect of EP against DU 145 prostate cancer cells....
- Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implic
- Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Medi
- Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-resistance A2780 Ovarian Cancer Cells. (n.d.).
- Berberine Synergizes with Cisplatin via Inducing Apoptosis on A549 non-Small Cell Lung Cancer Cells. (2023). European Journal of Therapeutics.
- Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. (2025).
- 2-Deoxy-d-glucose Promotes Buforin IIb-Induced Cytotoxicity in Prostate Cancer DU145 Cells and Xenograft Tumors. (n.d.).
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- 1. Cytotoxic Effect of Two Novel Platinum (II) Complexes on Breast Cancer: An in Vitro Study | Asian Pacific Journal of Cancer Biology [waocp.com]
- 2. Platinum(ii) complexes showing high cytotoxicity toward A2780 ovarian carcinoma cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity and autophagy effects of fluorinated cycloplatinated(II) complex bearing dppm ligand on cancer cells in in-vitro culture and in-silico prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Leveraging (2,2'-Bipyridine)dichloroplatinum(II) as a Versatile Precursor for Advanced Luminescent Materials
Introduction
Square-planar platinum(II) complexes are at the forefront of research into phosphorescent materials, driven by their applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.[1][2] The strong spin-orbit coupling induced by the heavy platinum atom facilitates efficient intersystem crossing to triplet states, leading to highly efficient phosphorescence.[3] Among the vast library of platinum precursors, (2,2'-Bipyridine)dichloroplatinum(II), hereafter referred to as [Pt(bpy)Cl₂], stands out as a cornerstone for synthetic chemists. Its robust bipyridine ligand provides photostability, while the two chloride ligands serve as excellent leaving groups, enabling a broad scope of substitution chemistry. This guide details the pivotal role of [Pt(bpy)Cl₂] and provides a comprehensive protocol for its use in synthesizing advanced, luminescent cyclometalated platinum(II) complexes.
Core Attributes of the [Pt(bpy)Cl₂] Precursor
The utility of [Pt(bpy)Cl₂] is rooted in its distinct chemical and structural properties:
-
Synthetic Accessibility: [Pt(bpy)Cl₂] is readily synthesized from potassium tetrachloroplatinate (K₂PtCl₄) and 2,2'-bipyridine. This straightforward preparation makes it an economical and accessible starting point for more complex derivatives.[4]
-
Reactivity Hub: The Pt-Cl bonds are the reactive centers of the molecule. The chloride ions are labile and can be readily displaced by a variety of anionic ligands, such as acetylides, thiolates, or, as we will focus on, the deprotonated carbon atom of a cyclometalating ligand.[5][6] This substitution is the key step in tuning the photophysical properties of the final complex.
-
Structural Rigidity: The bidentate 2,2'-bipyridine (bpy) ligand forms a stable five-membered chelate ring with the platinum center. This rigidity helps to minimize non-radiative decay pathways in the final luminescent complex, thereby enhancing the quantum yield of phosphorescence.[3]
-
Electronic Foundation: The bpy ligand possesses a low-lying π* orbital, which often serves as the Lowest Unoccupied Molecular Orbital (LUMO) in the resulting complexes.[7][8] This allows for the emissive transition to be tuned by carefully selecting the incoming ligand, which will primarily influence the Highest Occupied Molecular Orbital (HOMO).
General Synthetic Strategy: From Precursor to Phosphor
The conversion of non-luminescent [Pt(bpy)Cl₂] into a highly phosphorescent material typically involves the introduction of a cyclometalating (C^N) ligand, such as 2-phenylpyridine (ppyH). This reaction proceeds via the substitution of one chloride ligand and the activation of a C-H bond on the phenyl ring of the ppyH ligand.
The overall transformation can be generalized as: [Pt(bpy)Cl₂] + C^N-H → [Pt(bpy)(C^N)]⁺Cl⁻ + HCl
This process creates a cationic complex where the platinum is coordinated by a bidentate N^N ligand (bpy) and a bidentate C^N ligand (ppy). The strong σ-donating character of the newly formed Pt-C bond significantly raises the energy of the HOMO, reducing the HOMO-LUMO gap and shifting the emission into the visible spectrum.[3]
Diagram 1: General Synthetic Pathway This diagram illustrates the fundamental reaction converting the [Pt(bpy)Cl₂] precursor into a target luminescent cyclometalated complex.
Caption: Synthetic route from [Pt(bpy)Cl₂] to a luminescent complex.
Detailed Protocol: Synthesis of [Pt(bpy)(ppy)]Cl
This protocol provides a step-by-step method for the synthesis of (2,2'-Bipyridine)(2-phenylpyridinato)platinum(II) chloride, a classic green-emitting phosphorescent complex.
Materials:
-
(2,2'-Bipyridine)dichloroplatinum(II) ([Pt(bpy)Cl₂])
-
2-phenylpyridine (ppyH)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
2-Ethoxyethanol
-
Dichloromethane (DCM)
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard reflux and Schlenk line glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [Pt(bpy)Cl₂] (422 mg, 1.0 mmol), 2-phenylpyridine (171 mg, 1.1 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Scientist's Note: A slight excess of the ppyH ligand is used to ensure complete consumption of the platinum precursor. Sodium carbonate acts as a base to facilitate the deprotonation of the phenyl C-H bond and to neutralize the HCl byproduct.
-
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can interfere with the reaction and quench the luminescence of the product.
-
Solvent Addition: Add 30 mL of 2-ethoxyethanol to the flask via a cannula or syringe.
-
Scientist's Note: 2-ethoxyethanol is a high-boiling point solvent, which is necessary to provide the thermal energy required for the C-H bond activation step of the cyclometalation reaction.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 135 °C) under the inert atmosphere. Maintain reflux with vigorous stirring for 24 hours. The solution will typically turn from a pale yellow suspension to a clear, yellow-green solution.
-
Isolation: After 24 hours, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Redissolve the resulting solid residue in a minimal amount of dichloromethane (approx. 10-15 mL).
-
Filter the solution through a pad of Celite to remove the inorganic salts (sodium carbonate and sodium chloride).
-
Slowly add the clear DCM filtrate to a beaker containing 200 mL of vigorously stirring diethyl ether. A yellow-green precipitate will form.
-
Scientist's Note: This precipitation step is crucial for purification. The desired product is poorly soluble in diethyl ether, while any unreacted starting materials or organic byproducts remain in solution.
-
-
Final Product: Collect the precipitate by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum. The final product, [Pt(bpy)(ppy)]Cl, should be a bright yellow-green solid.
Characterization:
-
¹H NMR: Confirm the structure by observing the characteristic downfield shifts of the protons on the cyclometalated phenyl ring and the coordination-induced shifts of the bpy and pyridyl protons.
-
Mass Spectrometry (ESI+): Verify the formation of the cationic complex by observing the peak corresponding to the [Pt(bpy)(ppy)]⁺ ion.
-
Photoluminescence Spectroscopy: Dissolve a small sample in a degassed solvent (e.g., DCM). The solution should exhibit strong green phosphorescence upon excitation with UV light (approx. 380-420 nm), with an emission maximum around 510-530 nm.
Data Presentation: Photophysical Properties
The choice of ancillary ligands allows for systematic tuning of the emission color. The table below summarizes the typical photophysical properties of cyclometalated platinum(II) complexes derived from [Pt(bpy)Cl₂].
| Complex Structure | Emission Color | Emission Max (λₑₘ, nm) | Quantum Yield (Φ) | Reference Insight |
| [Pt(bpy)(ppy)]⁺ (ppy = 2-phenylpyridine) | Green | ~515 nm | High (~0.2-0.4) | The parent complex. The emission originates from a mixed metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) triplet state.[3] |
| [Pt(bpy)(dfppy)]⁺ (dfppy = 2-(2,4-difluorophenyl)pyridine) | Sky Blue | ~475 nm | High (~0.3-0.5) | Fluorination of the phenyl ring stabilizes the HOMO, widening the HOMO-LUMO gap and resulting in a blue-shifted emission. This is a common strategy for achieving blue phosphors. |
| [Pt(bpy)(bzq)]⁺ (bzq = benzo[h]quinoline) | Red | ~610 nm | Moderate (~0.1-0.2) | The extended π-conjugation of the benzo[h]quinoline ligand lowers the energy of the ligand-centered excited state, leading to a red-shifted emission.[9] |
Diagram 2: Experimental Workflow This diagram outlines the complete workflow from synthesis to characterization for creating luminescent platinum complexes.
Caption: Workflow for synthesis, purification, and characterization.
Conclusion
(2,2'-Bipyridine)dichloroplatinum(II) is an exceptionally valuable and versatile precursor in the field of luminescent materials. Its predictable reactivity and the stability it imparts to its derivatives make it an ideal starting point for the rational design of phosphorescent complexes. By following established protocols for ligand substitution, particularly cyclometalation, researchers can readily access a wide range of materials with tunable emission colors and high quantum efficiencies, paving the way for next-generation OLEDs, sensors, and imaging agents.
References
-
Title: Electronic and Photophysical Properties of Platinum(II) Biphenyl Complexes Containing 2,2′-Bipyridine and 1,10-Phenanthroline Ligands Source: Inorganic Chemistry URL: [Link]
-
Title: Electronic and photophysical properties of platinum(II) biphenyl complexes containing 2,2'-bipyridine and 1,10-phenanthroline ligands Source: PubMed URL: [Link]
-
Title: Synthesis and Characterization of Platinum(II) Complexes with 2,2'-Bipyridine Derivative Supporting Ligands Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phen Source: Inorganica Chimica Acta URL: [Link]
-
Title: A Novel Class of Cyclometalated Platinum(II) Complexes for Solution-Processable OLEDs Source: Semantic Scholar URL: [Link]
-
Title: The synthesis of cyclometalated platinum(ii) complexes with benzoaryl-pyridines as C^N ligands for investigating their photophysical, electrochemical and electroluminescent properties Source: Dalton Transactions URL: [Link]
-
Title: Synthesis and Properties of Cationic Cyclometalated Platinum(II) Complexes Source: Global Thesis URL: [Link]
-
Title: Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands Source: PubMed Central URL: [Link]
-
Title: Platinum(II) Bisisocyanide Cyclometallated Complexes: Synthesis, Structure, Photophysical Properties, and Mechanochromic Behavior Source: ResearchGate URL: [Link]
-
Title: Synthesis of [PtCl₂(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties Source: National Institutes of Health URL: [Link]
-
Title: Special Issue “Design, Synthesis, and Mechanism of Fluorescent and Luminescent Materials” Source: National Institutes of Health URL: [Link]
-
Title: Luminescent Materials: Synthesis, Characterization and Applications Source: MDPI URL: [Link]
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- 1. Special Issue “Design, Synthesis, and Mechanism of Fluorescent and Luminescent Materials” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
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- 8. Electronic and photophysical properties of platinum(II) biphenyl complexes containing 2,2'-bipyridine and 1,10-phenanthroline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis of cyclometalated platinum(ii) complexes with benzoaryl-pyridines as C^N ligands for investigating their photophysical, electrochemical and electroluminescent properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application of (2,2'-Bipyridine)dichloroplatinum(II) in OLEDs: An In-Depth Technical Guide
Introduction: The Significance of Platinum(II) Complexes in Phosphorescent OLEDs
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and solid-state lighting technologies. The efficiency of these devices is fundamentally linked to the nature of the light-emitting organic compounds. Second-generation OLEDs harness the phenomenon of phosphorescence, which allows for the harvesting of both singlet and triplet excitons generated by electrical excitation.[1] This process can theoretically lead to an internal quantum efficiency of 100%, a significant improvement over first-generation fluorescent OLEDs.[2]
Heavy metal complexes, particularly those of iridium and platinum, are central to the development of phosphorescent OLEDs (PhOLEDs). The strong spin-orbit coupling induced by the heavy metal atom facilitates intersystem crossing, enabling efficient emission from the triplet excited state.[2] (2,2'-Bipyridine)dichloroplatinum(II) is a square-planar platinum(II) coordination complex that serves as a valuable precursor and a foundational structure for more complex and efficient phosphorescent emitters.[3] This compound exhibits a characteristic red emission in the solid state, with a maximum emission wavelength of approximately 650 nm, which is attributed to excimer-like stacking of the bipyridine ligands.[3]
This technical guide provides a comprehensive overview of the application of (2,2'-Bipyridine)dichloroplatinum(II) in OLEDs, including its synthesis, photophysical properties, and detailed protocols for the fabrication and characterization of OLED devices.
Photophysical Properties and Electroluminescence Mechanism
The electroluminescence process in an OLED involves the injection of electrons and holes from the cathode and anode, respectively, into the organic layers. These charge carriers migrate and recombine within the emissive layer to form excitons (electron-hole pairs). In phosphorescent OLEDs, these excitons can be harvested from both singlet and triplet states.
The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for designing an efficient OLED device structure. These levels determine the efficiency of charge injection from the transport layers and the confinement of excitons within the emissive layer. For platinum(II) bipyridine complexes, the HOMO is typically located on the platinum center and the biphenyl ligand, while the LUMO is primarily on the diimine ligand.[4] The HOMO-LUMO energy gap can be tuned by introducing electron-donating or electron-withdrawing substituents on the bipyridine ligand.[4][5]
Experimental Protocols
Protocol 1: Synthesis of (2,2'-Bipyridine)dichloroplatinum(II)
This protocol details the synthesis of (2,2'-Bipyridine)dichloroplatinum(II) from potassium tetrachloroplatinate(II) and 2,2'-bipyridine.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
2,2'-Bipyridine (bpy)
-
Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tetrachloroplatinate(II) in a minimal amount of deionized water.
-
In a separate flask, dissolve a stoichiometric equivalent of 2,2'-bipyridine in anhydrous DMF.
-
Under an inert atmosphere (Argon or Nitrogen), add the 2,2'-bipyridine solution dropwise to the stirring solution of potassium tetrachloroplatinate(II).
-
Heat the reaction mixture to 80°C and maintain for 6 hours. A yellow precipitate will form.[3]
-
Allow the mixture to cool to room temperature.
-
Collect the yellow precipitate by vacuum filtration and wash with deionized water, followed by a small amount of cold methanol.
-
Purify the crude product by recrystallization from a methanol/water mixture to yield pure (2,2'-Bipyridine)dichloroplatinum(II).
-
Dry the final product under vacuum. A typical yield for this reaction is around 90%.[3]
Protocol 2: Fabrication of a Multilayer Phosphorescent OLED
This protocol describes the fabrication of a multilayer OLED device using (2,2'-Bipyridine)dichloroplatinum(II) as the phosphorescent dopant in a host material.
Device Architecture: ITO / HTL / EML / ETL / Cathode
-
Substrate: Indium Tin Oxide (ITO)-coated glass
-
Hole Transport Layer (HTL): 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPD)
-
Emissive Layer (EML): 4,4'-N,N'-dicarbazole-biphenyl (CBP) doped with (2,2'-Bipyridine)dichloroplatinum(II)
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Cathode: Lithium Fluoride (LiF) / Aluminum (Al)
Materials and Equipment:
-
Pre-patterned ITO-coated glass substrates
-
NPD, CBP, (2,2'-Bipyridine)dichloroplatinum(II), Alq₃, LiF, and Al of high purity (>99.5%)
-
Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
UV-ozone or plasma cleaner
-
Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the cleaned ITO surface with UV-ozone or an oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum:
-
HTL: Deposit a 40 nm thick layer of NPD at a rate of 1-2 Å/s.
-
EML: Co-evaporate CBP and (2,2'-Bipyridine)dichloroplatinum(II) to form a 30 nm thick emissive layer. The doping concentration of the platinum complex should be optimized (typically 6-10 wt%). The deposition rate of the host (CBP) should be around 2 Å/s, and the dopant rate should be adjusted to achieve the desired concentration.
-
ETL: Deposit a 30 nm thick layer of Alq₃ at a rate of 1-2 Å/s.
-
-
-
Cathode Deposition:
-
Deposit a thin (1 nm) layer of LiF at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm thick layer of Al at a rate of 2-5 Å/s through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
Transfer the fabricated devices into an inert atmosphere glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation by oxygen and moisture.
-
Device Characterization and Performance
The performance of the fabricated OLEDs should be evaluated using the following techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, operating voltage, and brightness of the device.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.
-
External Quantum Efficiency (EQE), Power Efficiency, and Current Efficiency: These critical performance metrics are calculated from the J-V-L data and the EL spectrum.
Expected Performance and Causality:
While specific performance data for OLEDs using the parent (2,2'-Bipyridine)dichloroplatinum(II) is scarce, we can infer expected characteristics based on related platinum complexes. The device should exhibit red emission originating from the platinum complex. The efficiency of the device will be highly dependent on the doping concentration and the choice of host material. The CBP host is chosen for its high triplet energy, which allows for efficient energy transfer to the red-emitting platinum complex. The NPD and Alq₃ layers are standard, well-characterized materials for hole and electron transport, respectively, ensuring balanced charge injection and transport.
| Parameter | Expected Value Range | Rationale |
| Emission Color | Red | Intrinsic property of (2,2'-Bipyridine)dichloroplatinum(II).[3] |
| CIE Coordinates (x, y) | ~ (0.65, 0.35) | Typical for red phosphorescent emitters. |
| Turn-on Voltage | 3 - 5 V | Dependent on the energy level alignment of the device layers. |
| Maximum EQE | > 5% | Achievable with optimization of doping concentration and device architecture. |
| Maximum Luminance | > 1000 cd/m² | Dependent on the charge injection and transport balance. |
Visualizing the Process
OLED Fabrication Workflow
Caption: Energy transfer and emission process in a PhOLED.
Conclusion
(2,2'-Bipyridine)dichloroplatinum(II) serves as a foundational material for the exploration of red phosphorescent emitters in OLEDs. While its direct application in high-performance devices may be limited compared to more complex, sterically hindered platinum complexes, it provides an excellent platform for understanding the fundamental principles of phosphorescence in OLEDs. The protocols and theoretical background provided in this guide offer a solid starting point for researchers and scientists to synthesize this complex and fabricate test devices, paving the way for the development of novel and more efficient platinum-based emitters for next-generation displays and lighting.
References
-
Efficient organic light-emitting devices using an iridium complex as a phosphorescent host and a platinum complex as a red phosphorescent guest | Applied Physics Letters | AIP Publishing. [Link]
-
Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - MDPI. [Link]
-
Yellow, Orange, and Red Phosphorescent Materials for OLED Lightings | Request PDF. [Link]
-
Platinum(II) bis(arylacetylide) complexes bearing diarylamino-substituted bipyridine ligands for solution-processable phosphorescent OLED applications - ResearchGate. [Link]
-
Acceptor-σ-Donor-σ-Acceptor Host Material for Red Phosphorescent and Thermally Activated Delayed Fluorescent OLEDs | Request PDF. [Link]
-
a) Device architecture and HOMO and LUMO energy levels of the materials... - ResearchGate. [Link]
-
Structures and photoluminescence of dinuclear platinum(II) and palladium(II) complexes with bridging thiolates and 2,2′-bipyridine or 2,2′∶6′,2″-terpyridine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
-
Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - RSC Publishing. [Link]
-
Energy level diagrams showing the HOMO and LUMO levels for the OLED... - ResearchGate. [Link]
-
Platinum(ii) bis(arylacetylide) complexes bearing diarylamino-substituted bipyridine ligands for solution-processable phosphorescent OLED applications - Dalton Transactions (RSC Publishing). [Link]
-
HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing). [Link]
-
Supporting Information Long-lived photoluminescence of molecular group 14 compounds through thermally activated delayed fluoresc - DOI. [Link]
-
HOMO-LUMO energy gap control in platinum(II) biphenyl complexes containing 2,2'-bipyridine ligands - PubMed. [Link]
-
Schematic HOMO–LUMO energy level diagram for various OLED device... - ResearchGate. [Link]
-
Tuning Fluorescence Properties of 2,2'-Bipyridine Using Metal Cations - AAU-ETD - Addis Ababa University. [Link]
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- 2. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials [mdpi.com]
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- 4. HOMO-LUMO energy gap control in platinum(II) biphenyl complexes containing 2,2'-bipyridine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: DNA Footprinting Using (2,2'-Bipyridine)dichloroplatinum(II)
A Precise and Versatile Method for Mapping DNA-Ligand Interactions
Introduction
DNA footprinting is a powerful in vitro technique used to identify the specific binding sites of proteins or small molecules on a DNA sequence.[1][2] The fundamental principle relies on the protection of DNA from cleavage by an external agent at the site of ligand binding.[3] Traditionally, enzymes like DNase I have been employed for this purpose; however, their large size and sequence-dependent cleavage patterns can limit the resolution of the footprint.[1][2] Platinum complexes, such as (2,2'-Bipyridine)dichloroplatinum(II) ([Pt(bpy)Cl₂]), offer a high-resolution alternative, acting as chemical nucleases that generate distinct and precise DNA cleavage patterns. This application note provides a detailed guide for researchers on the mechanism, application, and experimental protocol for using [Pt(bpy)Cl₂] in DNA footprinting experiments.
Mechanism of Action: Covalent Binding and Strand Scission
Unlike enzymatic methods, the footprinting mechanism of [Pt(bpy)Cl₂] is rooted in coordination chemistry. The square-planar platinum(II) complex functions as a DNA-binding and cleaving agent.[4][5]
The process can be summarized in a few key steps:
-
Activation: Upon introduction to an aqueous environment, the chloride ligands on the platinum complex can undergo hydrolysis, forming reactive aqua species.[4]
-
DNA Binding: These activated platinum species are electrophilic and preferentially form covalent bonds with nucleophilic sites on DNA, most notably the N7 position of guanine and adenine residues.[4][6][7] This forms a stable DNA-platinum adduct.
-
Footprinting Principle: When a protein or other small molecule is already bound to a specific DNA sequence, it sterically hinders the access of [Pt(bpy)Cl₂] to that region. Consequently, the platinum complex cannot bind and subsequently cleave the DNA at the occupied site.
-
Cleavage and Detection: After the binding reaction, the DNA is treated with a reagent like piperidine, which induces strand scission at the platinated bases. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint"—a gap in the ladder of bands where cleavage was inhibited.[3]
Caption: Mechanism of [Pt(bpy)Cl₂] DNA Adduct Formation
Advantages of Using [Pt(bpy)Cl₂] for DNA Footprinting
The use of platinum complexes like [Pt(bpy)Cl₂] offers several distinct advantages over traditional enzymatic footprinting reagents:
| Feature | (2,2'-Bipyridine)dichloroplatinum(II) | DNase I |
| Size | Small Molecule | Large Protein (~30 kDa) |
| Resolution | High (single-nucleotide level) | Lower, broader footprints |
| Cleavage Bias | Less sequence-dependent, prefers purines[7] | Pronounced sequence preference |
| Mechanism | Covalent modification followed by chemical cleavage | Enzymatic hydrolysis of phosphodiester bonds |
| Versatility | Can be used for in vivo and in vitro studies | Primarily in vitro |
Detailed Experimental Protocol
This protocol outlines the necessary steps for performing a DNA footprinting experiment using [Pt(bpy)Cl₂]. It is essential to optimize reagent concentrations and incubation times for each specific DNA-protein system.
Part 1: Preparation of End-Labeled DNA Probe
A high-purity, uniquely end-labeled DNA fragment is critical for a successful footprinting experiment.
-
Probe Design: The DNA fragment should be between 100-400 base pairs and contain the putative binding site.[3]
-
Labeling: Label one strand of the DNA probe at the 5' end using [γ-³²P]ATP and T4 polynucleotide kinase or with a non-radioactive tag like a fluorescent dye (e.g., FAM) for capillary electrophoresis detection.[1]
-
Purification: Purify the end-labeled probe using polyacrylamide gel electrophoresis (PAGE) or a suitable column purification kit to remove unincorporated labels.
Part 2: Binding Reaction and Platinum Treatment
-
Reagent Preparation:
-
[Pt(bpy)Cl₂] Stock Solution: Prepare a fresh 1 mM stock solution of (2,2'-Bipyridine)dichloroplatinum(II) (CAS 13965-31-6) in a suitable buffer (e.g., Tris-EDTA).
-
Binding Buffer: Prepare a buffer that is optimal for the DNA-binding protein of interest. A typical buffer might be 25 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 10% glycerol.
-
-
Binding of Protein to DNA:
-
In a microcentrifuge tube, combine the end-labeled DNA probe (~10,000-20,000 CPM for radioactive probes or an appropriate concentration for fluorescent probes) with varying concentrations of the purified binding protein.
-
Include a "no protein" control lane which will serve as the reference cleavage pattern.
-
Incubate the reactions at the optimal temperature for protein binding (e.g., room temperature or 37°C) for 20-30 minutes to allow equilibrium to be reached.
-
-
Platinum Complex Treatment:
-
Add the [Pt(bpy)Cl₂] solution to each reaction tube to a final concentration that needs to be empirically determined (typically in the range of 10-100 µM).
-
Incubate for a defined period (e.g., 5-15 minutes) at room temperature. The goal is to achieve, on average, one platination event per DNA molecule in the control lane.
-
Part 3: Strand Scission and Analysis
-
Stop Reaction & Purify: Stop the reaction by adding a chelating agent like EDTA and then purify the DNA, for example, by phenol:chloroform extraction followed by ethanol precipitation.[8]
-
Piperidine Cleavage:
-
Resuspend the DNA pellet in 100 µL of 1 M piperidine.
-
Incubate at 90°C for 30 minutes to induce cleavage at the platinated sites.
-
Lyophilize the samples to remove the piperidine.
-
-
Gel Electrophoresis:
-
Visualization:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For fluorescent probes, analyze the gel using a suitable fluorescence imager or capillary electrophoresis system.
-
Caption: DNA Footprinting Experimental Workflow
Data Interpretation and Troubleshooting
-
Interpreting the Footprint: Compare the cleavage pattern of the lanes containing the binding protein to the "no protein" control lane. A region of diminished or absent bands in the protein-containing lanes indicates the binding site, or "footprint."
-
Troubleshooting:
-
No Cleavage: Increase the concentration of [Pt(bpy)Cl₂] or the incubation time. Ensure the complex is active.
-
Excessive Cleavage: Decrease the concentration of [Pt(bpy)Cl₂] or the incubation time.
-
Smeary Gels: Ensure complete removal of protein and piperidine before loading. Optimize precipitation and washing steps.
-
No Footprint: Confirm that the protein is active and binds to the DNA sequence under the experimental conditions. Verify the protein concentration.
-
References
-
LookChem. (n.d.). (2,2'-BIPYRIDINE)DICHLOROPLATINUM(II). Retrieved from [Link]
-
González-Vallinas, J., et al. (2021). Copy number footprints of platinum-based anticancer therapies. PLoS Genetics. Retrieved from [Link]
-
Cullinane, C., et al. (1993). The use of bidirectional transcription footprinting to detect platinum-DNA crosslinks by acridine-tethered platinum diamine complexes and cisplatin. Nucleic Acids Research, 21(3), 393–400. Retrieved from [Link]
-
Cullinane, C., et al. (1993). The use of bidirectional transcription footprinting to detect platinum-DNA crosslinks by acridine-tetheredplatinum diamine complexes and cisplatin. Nucleic Acids Research. Retrieved from [Link]
-
Takahara, P. M., et al. (1996). Platinum anticancer drug damage enforces a particular rotational setting of DNA in nucleosomes. Journal of the American Chemical Society. Retrieved from [Link]
-
Paik, D. H., et al. (2014). Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements. Biophysical Journal. Retrieved from [Link]
-
Skelton, B. W., et al. (1991). Assessment of DNA binding of platinum-radiosensitizer complexes by inhibition of restriction enzymes. International Journal of Radiation Oncology, Biology, Physics. Retrieved from [Link]
-
Lapygin, A. V., et al. (2022). DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding. International Journal of Molecular Sciences. Retrieved from [Link]
-
Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules. Retrieved from [Link]
-
Creative BioMart. (n.d.). DNase I Footprinting. Retrieved from [Link]
-
Song, H., et al. (2011). Crystal structure of Δ-Ru(bpy)2dppz2+ bound to mismatched DNA reveals side-by-side metalloinsertion and intercalation. Journal of the American Chemical Society. Retrieved from [Link]
-
Rahn, R. O., et al. (1970). Physical studies on the binding of cis-dichlorodiamine platinum (II) to DNA and homopolynucleotides. Biochemical and Biophysical Research Communications. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). DNase I footprinting. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). DNAse I Footprint Analysis of DNA-Protein Binding. Retrieved from [Link]
-
Wikipedia. (n.d.). DNase footprinting assay. Retrieved from [Link]
-
Bitesize Bio. (2022). DNA Footprinting. Retrieved from [Link]
Sources
- 1. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 2. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Physical studies on the binding of cis-dichlorodiamine platinum (II) to DNA and homopolynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNase I footprinting [gene.mie-u.ac.jp]
Application Notes & Protocols: (2,2'-Bipyridine)dichloroplatinum(II) in Electrochemical Sensing
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (2,2'-Bipyridine)dichloroplatinum(II), hereafter referred to as [Pt(bpy)Cl₂], in the design and implementation of electrochemical sensors. This guide delves into the fundamental principles, detailed experimental protocols, and data interpretation for the detection of key biological analytes.
Introduction: The Unique Potential of [Pt(bpy)Cl₂] in Electroanalysis
(2,2'-Bipyridine)dichloroplatinum(II) is a square-planar platinum(II) coordination complex renowned for its rich photophysical and electrochemical properties.[1][] While extensively studied for its anticancer properties, which stem from its ability to interact with DNA, these same characteristics make it a highly versatile and effective material for developing sensitive and selective electrochemical sensors.[1][3]
The utility of [Pt(bpy)Cl₂] in this field is grounded in several key features:
-
Redox Activity: The platinum center can undergo reversible or quasi-reversible redox reactions, providing a stable and measurable electrochemical signal.[4]
-
Electrocatalytic Properties: The complex can catalyze the oxidation or reduction of various analytes that typically exhibit slow electron transfer kinetics on bare electrodes, thereby amplifying the detection signal.[1][5]
-
Biomolecule Interaction: [Pt(bpy)Cl₂] exhibits a strong affinity for specific biological targets, most notably the purine bases of DNA, such as guanine.[1][6] This interaction can be non-covalent (intercalation) or covalent, forming the basis for highly specific biosensing platforms.[7]
This guide will focus on leveraging these properties for the electrochemical detection of nucleic acid components and neurotransmitters.
Core Principle: Electrochemical Sensing Mechanism
Electrochemical sensors based on [Pt(bpy)Cl₂] operate by transducing a chemical recognition event at the electrode surface into a measurable electrical signal (e.g., current, potential).[8][9] The [Pt(bpy)Cl₂] complex, immobilized on a conductive substrate, acts as the recognition and signal amplification element. The general mechanism can be categorized into two primary pathways:
-
Direct Sensing via Binding: The analyte binds to the immobilized [Pt(bpy)Cl₂]. This binding event can alter the electrochemical properties of the platinum complex or block the underlying electrode surface, leading to a change (typically a decrease) in a measured redox signal. This is common in the detection of DNA or its bases.
-
Electrocatalytic Sensing: The [Pt(bpy)Cl₂] complex facilitates the electron transfer between the analyte and the electrode. It acts as a catalyst, lowering the overpotential required for the analyte's oxidation or reduction and significantly increasing the peak current. This is the primary mechanism for detecting molecules like dopamine and ascorbic acid.
Caption: Step-by-step workflow for fabricating a [Pt(bpy)Cl₂]-modified GCE.
Materials:
-
Glassy Carbon Electrode (GCE, 3 mm diameter)
-
(2,2'-Bipyridine)dichloroplatinum(II) ([Pt(bpy)Cl₂]) [10][11]* Dimethylformamide (DMF, anhydrous)
-
Alumina powder (0.3 and 0.05 µm)
-
Polishing pads
-
Ethanol and Deionized (DI) water
Protocol:
-
Electrode Polishing:
-
Mechanically polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes, followed by 0.05 µm alumina slurry for 5 minutes until a mirror-like finish is obtained.
-
-
Cleaning:
-
Rinse the electrode thoroughly with DI water.
-
Sonicate the polished electrode sequentially in ethanol and DI water for 3 minutes each to remove any adsorbed alumina particles.
-
-
Drying:
-
Dry the cleaned electrode under a gentle stream of high-purity nitrogen gas.
-
-
Preparation of Modifying Solution:
-
Prepare a 1.0 mg/mL solution of [Pt(bpy)Cl₂] in anhydrous DMF. Ensure the complex is fully dissolved.
-
-
Modification:
-
Using a micropipette, carefully drop-cast a precise volume (typically 5 µL) of the [Pt(bpy)Cl₂] solution onto the active surface of the GCE.
-
-
Drying and Stabilization:
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature for at least 1-2 hours, or under a gentle heat from an infrared lamp for 15 minutes, to form a stable film. The resulting electrode is denoted as [Pt(bpy)Cl₂]/GCE.
-
Application I: Detection of Nucleic Acid Bases (Guanine)
The strong coordination interaction between platinum(II) complexes and the N7 position of guanine residues in DNA is well-documented and forms the basis of cisplatin's anticancer activity. [1][6][12]This specific interaction can be harnessed to create a highly selective sensor for guanine.
Rationale: When the [Pt(bpy)Cl₂]/GCE is exposed to a solution containing guanine, the guanine molecules bind to the platinum centers in the modifier film. This interaction can passivate the electrode surface or inhibit the intrinsic redox signal of the platinum complex, leading to a decrease in the electrochemical signal that is proportional to the guanine concentration. Differential Pulse Voltammetry (DPV) is the preferred technique for quantification due to its enhanced sensitivity and suppression of non-faradaic background currents compared to Cyclic Voltammetry (CV). [9][13]
Caption: Interaction model for guanine detection at the [Pt(bpy)Cl₂] surface.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Supporting Electrolyte: Prepare a 0.1 M phosphate buffer solution (PBS) at pH 7.0.
-
Guanine Stock Solution: Prepare a 1 mM stock solution of guanine in 0.1 M PBS. Note: Guanine has low water solubility; gentle heating or addition of a small amount of NaOH may be required for dissolution, followed by pH readjustment.
-
-
Electrochemical Measurement:
-
Set up a standard three-electrode cell containing the supporting electrolyte (0.1 M PBS). Use the fabricated [Pt(bpy)Cl₂]/GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Record a baseline DPV scan in the potential range of +0.4 V to +1.2 V. DPV parameters: pulse amplitude 50 mV, pulse width 50 ms, scan rate 20 mV/s.
-
Add successive aliquots of the guanine stock solution into the electrochemical cell to achieve the desired concentrations.
-
After each addition, stir the solution for 60 seconds to ensure homogeneity, then allow it to rest for 30 seconds before recording the DPV scan.
-
-
Data Analysis:
-
Measure the peak current of the guanine oxidation peak (typically around +0.7 V to +1.0 V, depending on the specific electrode). [14][15]Alternatively, monitor the decrease in the intrinsic signal of the Pt complex if one is present and well-defined in the potential window.
-
Plot the peak current versus the guanine concentration to construct a calibration curve.
-
Determine the linear range, sensitivity (slope of the calibration curve), and limit of detection (LOD) based on the signal-to-noise ratio (S/N = 3).
-
Application II: Electrocatalytic Detection of Dopamine
Abnormal dopamine (DA) levels are associated with several neurological disorders, making its detection crucial for clinical diagnostics. [16]However, the direct oxidation of DA on bare electrodes requires a high overpotential and suffers from fouling. Furthermore, its detection is often complicated by the presence of ascorbic acid (AA), which oxidizes at a similar potential.
Rationale: The [Pt(bpy)Cl₂]/GCE can act as an effective electrocatalyst for DA oxidation. The platinum center facilitates electron transfer, lowering the oxidation potential and significantly enhancing the current response. [17][18]This catalytic effect can also help to resolve the voltammetric signals of DA and AA, enabling simultaneous or selective detection. Square Wave Voltammetry (SWV) or DPV are ideal for this application. [17][19] Detailed Experimental Protocol:
-
Reagent Preparation:
-
Supporting Electrolyte: 0.1 M PBS (pH 7.0).
-
Dopamine Stock Solution: Prepare a 1 mM stock solution of dopamine hydrochloride in 0.1 M PBS. Prepare fresh daily and protect from light.
-
-
Electrochemical Measurement:
-
Using the same three-electrode setup as for guanine detection, record a baseline DPV or SWV scan in 0.1 M PBS. Potential range: -0.2 V to +0.6 V.
-
Add aliquots of the dopamine stock solution to the cell.
-
After each addition and a brief stirring period, record the DPV/SWV response.
-
-
Data Analysis:
-
Measure the anodic peak current corresponding to the oxidation of dopamine (typically around +0.2 V to +0.4 V). [18][20] * Construct a calibration curve by plotting the peak current against dopamine concentration.
-
To test for selectivity, perform interference studies by measuring the dopamine signal in the presence of a fixed, physiologically relevant concentration of potential interferents like ascorbic acid and uric acid. The catalytic nature of the [Pt(bpy)Cl₂] film should result in well-separated oxidation peaks. [21]
-
Performance Characteristics
The analytical performance of a sensor is evaluated by several key metrics. The table below provides typical performance ranges that can be expected from well-fabricated electrochemical sensors for these analytes, based on literature for similar platinum-group metal-modified electrodes.
| Parameter | Guanine | Dopamine (DA) | Ascorbic Acid (AA) |
| Detection Technique | DPV / SWV | DPV / SWV | DPV / CV |
| Typical Linear Range | 0.5 µM - 100 µM | 0.1 µM - 200 µM | 10 µM - 1500 µM |
| Limit of Detection (LOD) | 10 nM - 100 nM | 10 nM - 0.1 µM | 0.1 µM - 5 µM |
| Sensitivity | High | Very High (due to catalysis) | Moderate to High |
| Key Challenge | Signal stability | Interference from AA/UA | Co-detection with DA |
(Note: These values are illustrative and should be experimentally determined for the specific [Pt(bpy)Cl₂]/GCE system. Data synthesized from multiple sources for context).[15][20][21][22]
Conclusion
(2,2'-Bipyridine)dichloroplatinum(II) is a powerful and versatile modifier for creating advanced electrochemical sensors. Its intrinsic redox properties, ability to catalyze key bio-oxidation reactions, and specific affinity for molecules like guanine allow for the development of sensitive and selective analytical methods. The protocols outlined in this guide provide a robust framework for researchers to fabricate these sensors and apply them to the detection of critical analytes in biological and pharmaceutical research. Future work may involve integrating [Pt(bpy)Cl₂] into more complex nanostructures (e.g., with graphene or nanoparticles) to further enhance sensitivity and stability.
References
-
Synthesis, spectroscopic, cytotoxic, and DNA binding studies of binuclear 2,2'-bipyridine-platinum(II) and -palladium(II) complexes of meso-alpha,alpha' - PubMed. National Library of Medicine. Available from: [Link]
-
The intercalation to DNA of bipyridyl complexes of platinum(II) with thioureas - PubMed. National Library of Medicine. Available from: [Link]
-
Some intercalating ligands mentioned in this review py = pyridine, bpy... - ResearchGate. ResearchGate. Available from: [Link]
-
Cas 13965-31-6,(2,2'-BIPYRIDINE)DICHLOROPLATIUM(II) | lookchem. LookChem. Available from: [Link]
-
Transition Metal Complexes Based Electrochemical (Bio)Sensors for the Detection of Dopamine - PubMed. National Library of Medicine. Available from: [Link]
-
Transition metal complexes of 2,2'-bipyridine - Wikipedia. Wikipedia. Available from: [Link]
-
Detection of Ascorbic Acid by Two-Dimensional Conductive Metal-Organic Framework-Based Electrochemical Sensors - MDPI. MDPI. Available from: [Link]
-
Simultaneous electrochemical detection of ascorbic acid, dopamine and uric acid based on graphene anchored with Pd-Pt nanoparticles - PubMed. National Library of Medicine. Available from: [Link]
-
Electrochemical Behavior and the Detection Limit of Ascorbic Acid on a Pt Modified Electrode - ResearchGate. ResearchGate. Available from: [Link]
-
(PDF) Detection of dopamine by a minimized electrochemical sensor using a graphene oxide molecularly imprinted polymer modified micropipette tip shaped graphite electrode - ResearchGate. ResearchGate. Available from: [Link]
-
A synthetic study and characterization of the Pt(II) complexes with bipyridines back-born system - PubMed. National Library of Medicine. Available from: [Link]
-
Molecularly Imprinted Polypyrrole-Modified Screen-Printed Electrode for Dopamine Determination - MDPI. MDPI. Available from: [Link]
-
Electrochemical determination of ascorbic acid using palladium supported on N-doped graphene quantum dot modified electrode - PubMed Central. National Library of Medicine. Available from: [Link]
-
Metal-Based Drug–DNA Interactions and Analytical Determination Methods - MDPI. MDPI. Available from: [Link]
-
Electrochemical Sensing of Dopamine Using Polypyrrole/Molybdenum Oxide Bilayer-Modified ITO Electrode - PMC - NIH. National Library of Medicine. Available from: [Link]
-
Electrochemical Sensor for the Simultaneous Detection of Guanine and Adenine Based on a PPyox/MWNTs-MoS 2 Modified Electrode - ResearchGate. ResearchGate. Available from: [Link]
-
A BODIPY-based fluorescent sensor for the detection of Pt2+ and Pt drugs - PubMed. National Library of Medicine. Available from: [Link]
-
Electrochemical detection of dopamine and tyrosine using metal oxide (MO, M=Cu and Ni) modified graphite electrode: A comparative study. Materials Today: Proceedings. Available from: [Link]
-
Simultaneous electrochemical detection of guanine and adenine using reduced graphene oxide decorated with AuPt nanoclusters - PubMed. National Library of Medicine. Available from: [Link]
-
Electrochemical Sensor for Detection of Ascorbic Acid based on MoS2-AuNPs Modified Glassy Carbon Electrode. International Journal of Electrochemical Science. Available from: [Link]
-
Synthesis, substitiuent effects, optical properties, and crystal structures of substituted platinum (II) biphenyl bipyridine com - SOAR. Southern University and A&M College. Available from: [Link]
-
Electrochemical and spectroscopic evidences of the interaction between DNA and Pt(II)(dppf)-complex - PubMed. National Library of Medicine. Available from: [Link]
-
Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis - MDPI. MDPI. Available from: [Link]
-
Electrochemical (Bio-) Sensors in Biological Applications—2nd Edition - MDPI. MDPI. Available from: [Link]
-
Recent Advances in Electrochemical Biosensors: Applications, Challenges, and Future Scope - PMC - NIH. National Library of Medicine. Available from: [Link]
-
Applications of electrochemical biosensors based on 2D materials and their hybrid composites in hematological malignancies diagnosis - PubMed Central. National Library of Medicine. Available from: [Link]
-
Applications of electrochemical sensors and biosensors based on modified screen-printed electrodes: a review - Analytical Methods (RSC Publishing). Royal Society of Chemistry. Available from: [Link]
-
Electrochemical Biosensor Employing Bi 2 S 3 Nanocrystals-Modified Electrode for Bladder Cancer Biomarker Detection - MDPI. MDPI. Available from: [Link]
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- 3. Synthesis, spectroscopic, cytotoxic, and DNA binding studies of binuclear 2,2'-bipyridine-platinum(II) and -palladium(II) complexes of meso-alpha,alpha'-diaminoadipic and meso-alpha,alpha'-diaminosuberic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 5. Cas 13965-31-6,(2,2'-BIPYRIDINE)DICHLOROPLATINUM(II) | lookchem [lookchem.com]
- 6. Electrochemical and spectroscopic evidences of the interaction between DNA and Pt(II)(dppf)-complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The intercalation to DNA of bipyridyl complexes of platinum(II) with thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Electrochemical Biosensors: Applications, Challenges, and Future Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (2,2′-联吡啶)二氯铂 (II) 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
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- 14. researchgate.net [researchgate.net]
- 15. Simultaneous electrochemical detection of guanine and adenine using reduced graphene oxide decorated with AuPt nanoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transition Metal Complexes Based Electrochemical (Bio)Sensors for the Detection of Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrochemical Sensing of Dopamine Using Polypyrrole/Molybdenum Oxide Bilayer-Modified ITO Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous electrochemical detection of ascorbic acid, dopamine and uric acid based on graphene anchored with Pd-Pt nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Detection of Ascorbic Acid by Two-Dimensional Conductive Metal-Organic Framework-Based Electrochemical Sensors [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalytic Efficiency of (2,2'-Bipyridine)dichloroplatinum(II)
Prepared by the Gemini Advanced Scientific Applications Team
Welcome to the dedicated technical support resource for researchers, chemists, and material scientists utilizing (2,2'-Bipyridine)dichloroplatinum(II), henceforth referred to as [Pt(bpy)Cl₂], in catalytic applications. This guide is designed to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions to enhance your experimental success.
Introduction to [Pt(bpy)Cl₂] as a Catalyst
(2,2'-Bipyridine)dichloroplatinum(II) is a square-planar platinum(II) coordination complex.[1] It serves as a robust catalyst or precatalyst in a variety of organic transformations, including hydrosilylation, hydrogenation, and polymerization reactions.[1][2] Its stability and well-defined structure make it a valuable tool in both academic research and industrial applications. However, like any catalyst, its efficiency can be influenced by a multitude of factors. This guide will help you navigate these variables to achieve optimal performance.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Catalytic Activity
Question: My reaction is showing little to no conversion. What are the primary factors I should investigate to troubleshoot the inactivity of my [Pt(bpy)Cl₂] catalyst?
Answer: Low or no product yield is a common issue that can often be traced back to a few key areas. A systematic approach is the most effective way to diagnose the problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no catalytic activity.
Detailed Corrective Actions:
-
Catalyst Integrity: Ensure the [Pt(bpy)Cl₂] complex is pure and has not degraded. The compound should be a yellow to orange crystalline solid. If it appears discolored (e.g., dark brown or black), this may indicate decomposition to platinum(0). Consider acquiring a fresh batch or recrystallizing the existing material.
-
Reagent and Solvent Purity: Impurities in your substrates or solvents can act as potent catalyst poisons.[3] For instance, in hydrosilylation reactions, compounds containing sulfur or phosphorus can deactivate platinum catalysts.[4] It is recommended to use high-purity, and where necessary, anhydrous solvents and reagents.
-
Reaction Conditions: The catalytic activity of [Pt(bpy)Cl₂] is highly sensitive to temperature, pressure, and reactant concentrations. A systematic optimization of these parameters is often necessary.[5] For thermally sensitive reactions, running the experiment at the lowest effective temperature can prevent catalyst decomposition.[3]
-
Atmosphere: Many catalytic reactions are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if required for your specific transformation.
Issue 2: Catalyst Deactivation or Precipitation During Reaction
Question: My reaction begins as expected, but then slows down or stops completely, sometimes with a black precipitate forming. What is happening and how can I prevent it?
Answer: This observation typically points to catalyst deactivation, often through the formation of platinum(0) nanoparticles, which then aggregate and precipitate out of the solution.[6] This is a common deactivation pathway for homogeneous platinum catalysts.[6]
Strategies to Enhance Catalyst Stability
| Potential Cause | Mechanism | Suggested Solution | Scientific Rationale |
| Reduction to Pt(0) | The Pt(II) center is reduced to Pt(0), leading to the formation of inactive colloidal platinum.[7][8] | Add a co-catalyst or a stabilizing ligand. | Certain additives can coordinate to the platinum center, preventing aggregation and maintaining its solubility and catalytic activity. |
| Thermal Degradation | High reaction temperatures can cause the complex to decompose.[3] | Optimize for the lowest effective temperature. | Reducing thermal stress on the catalyst minimizes the rate of decomposition pathways. |
| Product Inhibition | The reaction product may coordinate strongly to the platinum center, preventing further catalytic cycles.[9] | Consider a continuous flow setup where the product is removed as it is formed. | By continuously removing the product, the equilibrium is shifted, and the catalyst's active sites remain available for the reactants. |
| Ligand Dissociation | The bipyridine ligand may dissociate from the platinum center, leading to an unstable and inactive species. | Use a solvent that favors the stability of the complex. | The solvent can play a crucial role in the stability of the coordination sphere of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for [Pt(bpy)Cl₂]?
A1: The optimal catalyst loading is highly reaction-dependent. It can range from mol% for highly efficient reactions down to ppm levels in some industrial processes.[6] It is always recommended to start with a screening of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol%) to find the best balance between reaction rate and cost-effectiveness.
Q2: How should I store [Pt(bpy)Cl₂] to ensure its long-term activity?
A2: [Pt(bpy)Cl₂] is a relatively stable complex. However, for long-term storage, it is best kept in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere to prevent any potential degradation from moisture or light.
Q3: Can I use [Pt(bpy)Cl₂] in aqueous media?
A3: While [Pt(bpy)Cl₂] has low solubility in water, it can be used in aqueous/organic biphasic systems or with the addition of co-solvents to improve its solubility. The pH of the aqueous medium can also affect the stability and activity of the catalyst.[3]
Q4: My reaction involves a substrate with multiple functional groups. How can I improve the selectivity of the catalysis?
A4: Achieving high selectivity can be challenging. Here are a few strategies:
-
Ligand Modification: While you are starting with [Pt(bpy)Cl₂], you can perform ligand exchange reactions to introduce modified bipyridine ligands with different steric or electronic properties to tune the selectivity.
-
Solvent Screening: The solvent can influence the relative rates of competing reaction pathways. A thorough solvent screen is recommended.
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the desired kinetic product over thermodynamic side products.
Q5: Are there any known inhibitors for [Pt(bpy)Cl₂] catalysis that I should be aware of?
A5: Yes, several classes of compounds are known to inhibit or poison platinum catalysts. These include:
-
Sulfur-containing compounds: Thiols, sulfides, and disulfides.
-
Phosphorus-containing compounds: Phosphines and phosphites (unless they are the intended ligand).
-
Strongly coordinating species: Some nitrogen-containing heterocycles, cyanides, and carbon monoxide can bind tightly to the platinum center and inhibit catalysis.[4][3]
It is crucial to ensure your reagents and reaction setup are free from these potential inhibitors.
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Test Reaction
This protocol provides a general workflow for screening the catalytic activity of [Pt(bpy)Cl₂].
Caption: A typical experimental workflow for a catalytic reaction.
Materials:
-
[Pt(bpy)Cl₂]
-
Reactants (Substrate A and Substrate B)
-
Anhydrous solvent
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Reaction Setup: Add the reactants and solvent to the reaction vessel under a counterflow of inert gas.
-
Inert Atmosphere: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of [Pt(bpy)Cl₂] in the reaction solvent.
-
Catalyst Addition: Using a syringe, add the required volume of the catalyst stock solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature and stir vigorously for the intended reaction time.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by an appropriate analytical technique (e.g., TLC, GC, HPLC, or NMR).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate work-up and purification protocol (e.g., extraction, column chromatography).
References
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. National Center for Biotechnology Information. Available from: [Link]
-
The Crucial Role of Platinum Catalysts in Modern Silicone Manufacturing. AZoM.com. Available from: [Link]
-
(2,2'-BIPYRIDINE)DICHLOROPLATINUM(II), Cas 13965-31-6. LookChem. Available from: [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. Available from: [Link]
-
Platinum Catalysis Revisited – Unraveling Principles of Catalytic Olefin Hydrosilylation. ResearchGate. Available from: [Link]
-
Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. University of Illinois Urbana-Champaign. Available from: [Link]
-
The catalytic reaction mixture of (a) Pt(PLLA-Bipy)Cl2 under reaction... ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Platinum(II) Complexes with 2,2′-Bipyridine Derivative Supporting Ligands. ResearchGate. Available from: [Link]
-
Maximizing catalytic activity and stability of platinum catalysts. ChemRxiv. Available from: [Link]
-
Deactivation of platinum catalysts by oxygen. 1. Kinetics of the catalyst deactivation. Eindhoven University of Technology. Available from: [Link]
-
Optimization of the [2+2] cycloaddition reaction conditions a. ResearchGate. Available from: [Link]
-
Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. ResearchGate. Available from: [Link]
-
Reaction Conditions Optimization: The Current State. PRISM BioLab. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cas 13965-31-6,(2,2'-BIPYRIDINE)DICHLOROPLATINUM(II) | lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (2,2'-Bipyridine)dichloroplatinum(II) Cytotoxicity Assays
Welcome to the technical support center for (2,2'-Bipyridine)dichloroplatinum(II). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for cytotoxicity assays involving this platinum-based compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reproducible.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (2,2'-Bipyridine)dichloroplatinum(II)?
(2,2'-Bipyridine)dichloroplatinum(II) is a platinum(II) complex that, like other platinum-based anticancer agents, is believed to exert its cytotoxic effects primarily through interactions with DNA.[1][2] Upon entering the cell, the chloride ligands can undergo hydrolysis, creating reactive platinum species that can form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine residues.[1][2][3] This leads to the formation of DNA adducts, which can cause intrastrand and interstrand cross-linking, ultimately disrupting DNA replication and transcription and inducing apoptosis (programmed cell death).[1][2] Some studies also suggest that it can interact with proteins and generate reactive oxygen species (ROS), contributing to its overall cytotoxicity.[1]
Q2: How does the cytotoxicity of (2,2'-Bipyridine)dichloroplatinum(II) compare to cisplatin?
Several studies have indicated that (2,2'-Bipyridine)dichloroplatinum(II) and its derivatives can exhibit significantly higher cytotoxicity than cisplatin against various cancer cell lines.[4][5] For instance, certain analogs have been shown to be 47 to 242 times more lethal than cisplatin in lung, prostate, and breast cancer cell lines.[4] This increased potency may be attributed to factors like enhanced cellular uptake and different DNA binding kinetics.
Q3: What are the best practices for preparing a stock solution of (2,2'-Bipyridine)dichloroplatinum(II)?
Due to the potential for poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your cell culture medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used to dissolve (2,2'-Bipyridine)dichloroplatinum(II).[1]
-
Procedure:
-
Dissolve the compound in 100% DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication can aid in dissolution.[6]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the cell culture wells is non-toxic to the cells (typically ≤0.5% for DMSO).[7]
-
Q4: Which cytotoxicity assays are most compatible with this compound?
Several colorimetric and fluorometric assays are suitable for assessing the cytotoxicity of (2,2'-Bipyridine)dichloroplatinum(II).
-
Tetrazolium-based assays (MTT, XTT, WST-8): These assays measure mitochondrial reductase activity, which is an indicator of cell viability.
-
Sulforhodamine B (SRB) assay: This assay measures total protein content, which correlates with cell number.[3]
-
Lactate Dehydrogenase (LDH) assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.[8][9]
The choice of assay may depend on the specific cell line and experimental goals. It is always advisable to validate your results with a secondary assay that measures a different cellular parameter.
II. Troubleshooting Guide
This section addresses specific issues that may arise during your cytotoxicity experiments with (2,2'-Bipyridine)dichloroplatinum(II).
Problem 1: Compound Precipitation in Cell Culture Medium
Observation: Upon diluting the stock solution into the aqueous cell culture medium, a visible precipitate forms, either immediately or over time.
Causality: This is a common issue with compounds that have low aqueous solubility. The change in solvent polarity from the organic stock solution to the aqueous medium can cause the compound to fall out of solution.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining compound solubility. However, do not exceed a concentration that is toxic to your cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the cell culture medium. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Pre-warm the Medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility.
-
Solubility Testing: Before conducting a full cytotoxicity assay, perform a simple solubility test. Prepare the highest desired concentration of the compound in the cell culture medium and visually inspect for precipitation over the planned incubation period. You can also measure the turbidity of the solution using a spectrophotometer.[6]
Experimental Workflow for Solubility Assessment:
Caption: Troubleshooting unexpected MTT assay results.
III. Data Interpretation and Best Practices
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Stock Solution Concentration | 10-50 mM in DMSO/DMF | Ensures a concentrated, stable stock to minimize the volume of organic solvent added to the culture medium. |
| Final DMSO Concentration | ≤0.5% | High concentrations of DMSO can be cytotoxic and confound results. [7] |
| Cell Seeding Density (96-well) | 5,000 - 100,000 cells/well | Dependent on cell line proliferation rate; should be optimized to ensure logarithmic growth throughout the experiment. [7] |
| MTT Incubation Time | 1-4 hours | Sufficient time for formazan crystal formation without causing toxicity from the reagent itself. |
Experimental Protocol: Standard MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine the appropriate seeding density.
-
Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of (2,2'-Bipyridine)dichloroplatinum(II) in pre-warmed cell culture medium from a DMSO stock.
-
Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well (final concentration typically 0.5 mg/mL) and incubate for 1-4 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
IV. References
-
Advances in platinum-based cancer therapy: overcoming platinum resistance through rational combinatorial strategies - PMC - NIH. (URL: [Link])
-
Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging - PMC - NIH. (URL: [Link])
-
Amino Acids as Chelating Ligands for Platinum: Enhanced Stability in an Aqueous Environment Promoted by Biocompatible Molecules - PubMed Central. (URL: [Link])
-
Platinum-based antineoplastic - Wikipedia. (URL: [Link])
-
Table 1 Summary of the biological activity of the platinum(II) complexes - ResearchGate. (URL: [Link])
-
Photoactivatable Platinum-Based Anticancer Drugs: Mode of Photoactivation and Mechanism of Action - MDPI. (URL: [Link])
-
Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC - NIH. (URL: [Link])
-
Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin. (URL: [Link])
-
Cytotoxicity of novel cisplatin analogs in lung, prostate and breast cancer cells - Digital Scholarship@UNLV - University of Nevada, Las Vegas. (URL: [Link])
-
The side effects of platinum-based chemotherapy drugs: a review for chemists - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4'-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2'-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC - PubMed Central. (URL: [Link])
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT. (URL: [Link])
-
Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC - PubMed Central. (URL: [Link])
-
Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents - PubMed. (URL: [Link])
-
Novel 4,4'-diether-2,2'-bipyridine cisplatin analogues are more effective than cisplatin at inducing apoptosis in cancer cell lines - PubMed. (URL: [Link])
-
Comparative cytotoxicity between cisplatin and second generation platinum analogs - PubMed. (URL: [Link])
-
I am having problems in getting results in MTT assay. How do I rectify it? - ResearchGate. (URL: [Link])
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])
-
How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (URL: [Link])
-
Cas 13965-31-6,(2,2'-BIPYRIDINE)DICHLOROPLATINUM(II) | lookchem. (URL: [Link])
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (URL: [Link])
-
2,2′-Bipyridine - Wikipedia. (URL: [Link])
-
Measuring Cell Viability / Cytotoxicity. (URL: [Link])
-
WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents. (URL: )
-
Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC - PubMed Central. (URL: [Link])
-
Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid - Reddit. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
- 3. Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Cytotoxicity of novel cisplatin analogs in lung, prostate and breast c" by Van Vo [oasis.library.unlv.edu]
- 5. Novel 4,4'-diether-2,2'-bipyridine cisplatin analogues are more effective than cisplatin at inducing apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 9. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2,2'-Bipyridine)dichloroplatinum(II)
Welcome to the technical support guide for (2,2'-Bipyridine)dichloroplatinum(II), often abbreviated as [Pt(bpy)Cl₂]. This document serves as a resource for researchers, chemists, and drug development professionals encountering challenges in the purification of this important platinum(II) complex. As a key precursor for catalysts, phosphorescent materials, and potential anticancer agents, achieving high purity is paramount for reliable downstream applications.[1][2] This guide provides field-proven insights in a troubleshooting and FAQ format to address common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical properties of pure (2,2'-Bipyridine)dichloroplatinum(II)?
Pure [Pt(bpy)Cl₂] is typically a yellow, crystalline solid. It has a high melting point, generally recorded as >300 °C, indicating its thermal stability.[2] Its molecular weight is 422.17 g/mol .[3]
Q2: What are the most common impurities I might encounter after synthesizing [Pt(bpy)Cl₂]?
The primary impurities depend on the synthetic route, which commonly involves reacting potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with 2,2'-bipyridine.[1] Common impurities include:
-
Unreacted Starting Materials: Residual K₂[PtCl₄] or 2,2'-bipyridine.
-
Byproducts: If an excess of the bipyridine ligand is used, the formation of the bis-chelated complex, [Pt(bpy)₂]²⁺, can occur.[1]
-
Hydrolysis Products: Platinum(II) complexes can be sensitive to hydrolysis. Conducting reactions under an inert atmosphere (e.g., nitrogen) and using anhydrous solvents can mitigate this.[1]
-
Oxidized Species: Presence of Pt(IV) species if the reaction is exposed to oxidizing conditions.
Q3: Which solvent systems are recommended for the recrystallization of [Pt(bpy)Cl₂]?
Recrystallization is the most effective method for purifying [Pt(bpy)Cl₂]. The choice of solvent is critical and leverages the compound's differential solubility at different temperatures.
-
Methanol/Water Mixtures: This is a widely cited and effective system. The complex is sparingly soluble in methanol but can be dissolved upon heating, and crystallization is induced by the slow addition of water or by cooling.[1]
-
Dimethylformamide (DMF): DMF is an excellent solvent for dissolving [Pt(bpy)Cl₂], especially if it is particularly insoluble in other systems.[1] After dissolving the crude product in a minimal amount of hot DMF, a non-solvent can be added to precipitate the purified complex, or the solution can be slowly cooled.
Q4: How can I definitively confirm the purity and identity of my final product?
A combination of spectroscopic techniques is essential for unambiguous characterization:
-
NMR Spectroscopy: ¹H NMR will show the characteristic downfield shifts of the bipyridine protons upon coordination to the platinum center. ¹⁹⁵Pt NMR can confirm the oxidation state and coordination environment of the platinum.[1]
-
FT-IR Spectroscopy: Confirms the presence of the coordinated bipyridine ligand. Look for the characteristic C=N and C=C stretching vibrations of the bipyridine ring, typically around 1600 cm⁻¹.[1]
-
Mass Spectrometry (ESI-MS): Validates the molecular weight of the complex. It is common to observe fragments corresponding to the loss of a chloride ligand, such as [M-Cl]⁺.[1]
-
X-ray Crystallography: Provides unequivocal proof of structure and stereochemistry.[1]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems that may arise during the purification workflow.
Problem 1: The yield of my purified product is significantly lower than expected.
-
Possible Cause: Incomplete reaction during synthesis.
-
Expert Insight & Solution: The synthesis of [Pt(bpy)Cl₂] requires careful control of reaction parameters. Ensure a strict 1:1 molar ratio of K₂[PtCl₄] to 2,2'-bipyridine to prevent the formation of soluble byproducts like [Pt(bpy)₂]²⁺.[1] The reaction typically requires heating at 60–80°C for 6–12 hours to proceed to completion.[1] Verifying these parameters can significantly improve the initial yield of the crude product.
-
-
Possible Cause: Product loss during washing or filtration steps.
-
Expert Insight & Solution: Although [Pt(bpy)Cl₂] is poorly soluble in many solvents at room temperature, there is always some loss. To minimize this, always wash the filtered precipitate with cold solvents (e.g., cold water followed by cold ethanol). This removes soluble impurities without dissolving a significant amount of the product.[1]
-
Problem 2: My final product is orange, not yellow.
-
Possible Cause: Polymorphism.
-
Expert Insight & Solution: [Pt(bpy)Cl₂] is known to exhibit polymorphism, where different crystal packing arrangements result in different colors.[4] The yellow form is typically observed, but an orange form, which arises from intermolecular Pt···Pt interactions in the solid state, can also be isolated.[4] This is not an impurity but a different crystalline form. The formation of a specific polymorph is highly dependent on the crystallization conditions (e.g., solvent system, rate of cooling, temperature). If the yellow form is desired, a controlled recrystallization from a different solvent system may be necessary. From a practical standpoint, both forms are chemically identical in solution.
-
Problem 3: My ¹H NMR spectrum shows unexpected peaks that don't correspond to the product.
-
Possible Cause: Residual solvent from recrystallization.
-
Expert Insight & Solution: Solvents like DMF or methanol can become trapped in the crystal lattice. Ensure the product is dried thoroughly under high vacuum, potentially with gentle heating (e.g., 40-50 °C), for several hours or overnight to remove all volatile residues.
-
-
Possible Cause: Contamination with unreacted 2,2'-bipyridine or the [Pt(bpy)₂]²⁺ byproduct.
-
Expert Insight & Solution: These impurities have distinct aromatic signals in the ¹H NMR spectrum. The presence of [Pt(bpy)₂]²⁺ indicates that the initial stoichiometry was incorrect. A second, careful recrystallization is the most effective solution. Ensure the crude solid is fully dissolved in the minimum required amount of hot solvent to leave behind less soluble impurities, and then crystallize slowly to exclude more soluble ones.
-
Problem 4: The crude product is very difficult to dissolve for recrystallization.
-
Possible Cause: Use of a suboptimal solvent.
-
Expert Insight & Solution: If standard solvents like methanol are ineffective, switching to a more powerful polar aprotic solvent is recommended. Dimethylformamide (DMF) is highly effective for dissolving [Pt(bpy)Cl₂].[1] Use a minimal volume of hot DMF to create a saturated solution. Once fully dissolved, the solution can be filtered hot (if necessary to remove insoluble impurities) and then cooled slowly to induce crystallization. Alternatively, a non-solvent like deionized water can be added dropwise to the hot DMF solution until turbidity is observed, followed by slow cooling to promote the growth of pure crystals.
-
Data & Protocols
Workflow for Synthesis and Purification of [Pt(bpy)Cl₂]
The following diagram outlines the standard workflow from starting materials to the purified product.
Caption: General workflow for [Pt(bpy)Cl₂] synthesis and purification.
Troubleshooting Decision Tree
Use this diagram to diagnose issues with your purified product.
Caption: Troubleshooting decision tree for [Pt(bpy)Cl₂] purification.
Table 1: Comparison of Synthesis Conditions and Outcomes
| Parameter | Aqueous Method | DMF Method |
| Solvent System | Deionized Water / Methanol | Dimethylformamide (DMF) |
| Typical Temperature | 60°C | 80°C |
| Typical Time | 12 hours | 6 hours |
| Reported Yield (%) | 75–80% | ~90% |
| Reported Purity (%) | 95% | 97% |
| Key Advantage | Simpler solvent system | Higher yield, faster reaction |
| Consideration | Potential for hydrolysis | Requires anhydrous solvent |
| Data synthesized from Benchchem.[1] |
Protocol: Recrystallization from Methanol/Water
This protocol is a standard method for obtaining high-purity [Pt(bpy)Cl₂].
-
Dissolution: Place the crude [Pt(bpy)Cl₂] solid into a clean Erlenmeyer flask equipped with a stir bar. Add a minimal amount of methanol (e.g., start with 20-30 mL per gram of crude product).
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small aliquots of methanol until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed filter funnel (fluted filter paper is ideal) into a clean, pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat. Allow the solution to cool slowly towards room temperature. Once cooling begins, you can slowly add deionized water dropwise until the solution becomes faintly turbid.
-
Cooling: Allow the flask to stand undisturbed at room temperature for several hours to allow crystals to form. For maximum recovery, the flask can then be placed in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the purified yellow crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold water, followed by a small amount of cold ethanol to facilitate drying.
-
Drying: Transfer the purified crystals to a watch glass or weighing dish and dry them thoroughly under high vacuum to remove all traces of solvent.
References
-
(2,2'-Bipyridine)dichloroplatinum(II) | Pt Complex.
-
(2,2′-Bipyridine)dichloroplatinum(II) 96%.
-
(2,2′-Bipyridine)dichloroplatinum(II), CAS 13965-31-6.
-
Cas 13965-31-6,(2,2'-BIPYRIDINE)DICHLOROPLATINUM(II).
-
Selection and Discovery of Polymorphs of Platinum Complexes Facilitated by Polymer-Induced Heteronucleation.
Sources
Preventing hydrolysis of (2,2'-Bipyridine)dichloroplatinum(II) during synthesis
Welcome to the technical support center for the synthesis and handling of (2,2'-Bipyridine)dichloroplatinum(II), [Pt(bpy)Cl₂]. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this versatile square-planar platinum(II) complex. Our goal is to provide you with in-depth, field-proven insights to help you overcome common synthetic challenges, with a primary focus on preventing unwanted hydrolysis.
Troubleshooting Guide: Synthesis & Purity Issues
This section addresses specific problems you may encounter during the synthesis of [Pt(bpy)Cl₂].
Question 1: My final product has a slightly off-yellow or greenish tint, not the expected bright yellow, and the yield is lower than anticipated. What is the likely cause?
Answer: This is a classic sign of side reactions, often exacerbated by moisture. The primary suspect is the formation of undesired platinum species.
-
Probable Cause 1: Hydrolysis. The most common issue is the hydrolysis of the starting material, potassium tetrachloroplatinate(II) (K₂[PtCl₄]), or the final product, [Pt(bpy)Cl₂].[1] When water is present, one or both chloride ligands can be replaced by a water molecule (a process called aquation), forming charged species like [Pt(bpy)Cl(H₂O)]⁺.[2][3][4] These aqua-complexes have different solubility and reactivity, often leading to purification difficulties and reduced yield of the target neutral complex.
-
Probable Cause 2: Formation of Magnus's Green Salt. If you are using an ammonia-based pH adjustment or if there are ammonia contaminants, you risk forming Magnus's green salt, [Pt(NH₃)₄][PtCl₄], an insoluble green precipitate that significantly lowers your yield.[5]
-
Probable Cause 3: Excess Bipyridine Ligand. Adding a significant excess of the 2,2'-bipyridine ligand can lead to the formation of the bis-chelated complex, [Pt(bpy)₂]²⁺.[1] This dicationic species is highly soluble in polar solvents and will be lost during the filtration of your neutral product.
Solution Workflow:
Question 2: My product's analytical data (e.g., NMR, Mass Spec) suggests the presence of multiple species. How can I confirm if hydrolysis has occurred?
Answer: Hydrolysis products have distinct spectroscopic signatures.
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the aromatic protons of the bipyridine ligand in pure [Pt(bpy)Cl₂] will show a clean, well-defined set of doublets and triplets. The aqua-species [Pt(bpy)Cl(H₂O)]⁺ is more electron-withdrawing than the neutral dichloro complex. This causes a downfield shift (higher ppm) of the bipyridine proton signals. The presence of multiple sets of bipyridine signals is a strong indicator of a mixture of the desired product and its hydrolysis derivatives.
-
Mass Spectrometry (ESI-MS): This is a definitive technique. Your pure product should show the molecular ion peak corresponding to [Pt(bpy)Cl₂]. If hydrolysis has occurred, you will observe peaks corresponding to the cationic species [Pt(bpy)Cl(H₂O)]⁺ and potentially the dicationic [Pt(bpy)(H₂O)₂]²⁺ (often with solvent adducts).
-
Conductivity Measurement: The neutral [Pt(bpy)Cl₂] complex is a non-electrolyte and will have very low conductivity in a non-coordinating solvent like nitromethane. Hydrolyzed products are ionic and will lead to a significant increase in the solution's conductivity.
| Species | Charge | Expected ESI-MS (m/z) | Relative Conductivity |
| [Pt(bpy)Cl₂] | 0 | ~422.17 (as M+H⁺, etc.) | Very Low |
| [Pt(bpy)Cl(H₂O)]⁺ | +1 | ~403.18 | Moderate |
| [Pt(bpy)(H₂O)₂]²⁺ | +2 | ~192.59 | High |
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis in the context of [Pt(bpy)Cl₂], and why is it problematic?
Hydrolysis, also known as aquation, is a chemical reaction where a water molecule displaces a ligand from the coordination sphere of the metal center.[3][4] For [Pt(bpy)Cl₂], this occurs in a stepwise manner:
-
[Pt(bpy)Cl₂] + H₂O ⇌ [Pt(bpy)Cl(H₂O)]⁺ + Cl⁻
-
[Pt(bpy)Cl(H₂O)]⁺ + H₂O ⇌ [Pt(bpy)(H₂O)₂]²⁺ + Cl⁻
This process is highly analogous to the activation mechanism of the anticancer drug cisplatin.[2][6] Inside a cell, where the chloride concentration is low, this aquation is the key activation step that allows the platinum complex to bind to DNA.[2][7][8] However, during synthesis and storage, this reaction is undesirable because it leads to a mixture of products, complicates purification, and alters the compound's properties and potential biological activity.[1]
Q2: What are the best laboratory practices to minimize hydrolysis during synthesis?
The key is to rigorously exclude water from the reaction environment.
-
Solvent Choice: While some protocols use water as a solvent for the reaction between K₂[PtCl₄] and bipyridine, this inherently favors hydrolysis. For maximum purity, using an anhydrous polar aprotic solvent like Dimethylformamide (DMF) is highly recommended.[1] Ensure the solvent is from a freshly opened bottle or has been properly dried over molecular sieves.
-
Inert Atmosphere: Perform the entire synthesis under a dry, inert atmosphere, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. Use standard Schlenk line or glovebox techniques.
-
Temperature Control: While heating is necessary to drive the reaction (typically 60–80°C), excessive temperatures can sometimes promote side reactions.[1] Maintain consistent and controlled heating.
-
Work-up and Isolation: When the reaction is complete, cool the mixture to precipitate the product. Wash the filtered solid with a small amount of a non-polar solvent (like diethyl ether) to remove organic impurities and then dry thoroughly under vacuum. Avoid washing with water or alcohols.
Q3: How should I store [Pt(bpy)Cl₂] to ensure its long-term stability?
To prevent slow hydrolysis over time, store the solid product in a tightly sealed vial inside a desiccator, preferably in a dark and cool environment. For long-term storage, placing the vial in a freezer (-20°C) is also advisable. If you need to make a solution, use an anhydrous, non-coordinating solvent and prepare it fresh before use.
Validated Synthesis Protocol: Minimizing Hydrolysis
This protocol is designed to yield high-purity [Pt(bpy)Cl₂] by rigorously controlling reaction conditions.
Materials & Equipment:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
2,2'-Bipyridine (bpy)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Schlenk flask and standard inert atmosphere apparatus
-
Stirring hotplate and oil bath
Procedure:
-
Preparation: Set up a Schlenk flask containing a magnetic stir bar under a positive pressure of dry nitrogen.
-
Reactant Addition: In the Schlenk flask, dissolve K₂[PtCl₄] (1.0 mmol) in anhydrous DMF (approx. 15-20 mL). In a separate flask, dissolve 2,2'-bipyridine (1.0 mmol, ensuring a strict 1:1 molar ratio) in a minimal amount of anhydrous DMF (approx. 5 mL).
-
Reaction: Slowly add the bipyridine solution to the stirring K₂[PtCl₄] solution at room temperature.
-
Heating: Place the flask in a pre-heated oil bath at 70°C. Let the reaction stir under nitrogen for 4-6 hours. A bright yellow precipitate of [Pt(bpy)Cl₂] will form.
-
Isolation: Remove the flask from the oil bath and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration & Washing: Filter the yellow solid using a Büchner funnel, ensuring the product is not exposed to the air for an extended period. Quickly wash the solid with two small portions of cold diethyl ether to remove any residual DMF or unreacted starting materials.
-
Drying: Dry the final product under high vacuum for several hours to remove all traces of solvent. The expected yield should be in the range of 85-95%.
References
-
Chemistry LibreTexts. (2023). Cisplatin 12. Modes of Action of Cisplatin. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cisplatin? Available at: [Link]
-
Zhang, Y., Guo, Z., & You, X. Z. (2001). Hydrolysis theory for cisplatin and its analogues based on density functional studies. Journal of the American Chemical Society, 123(38), 9378-9387. Available at: [Link]
-
Todorova, T., & Trendafilova, N. (2022). Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs. Pharmacia, 69(3), 737-748. Available at: [Link]
-
American Chemical Society. (2001). Hydrolysis Theory for Cisplatin and Its Analogues Based on Density Functional Studies. Journal of the American Chemical Society. Available at: [Link]
-
Shen, D. W., Pouliot, L. M., Hall, M. D., & Gottesman, M. M. (2012). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Current pharmaceutical design, 18(25), 3775-3785. Available at: [Link]
-
American Chemical Society. (2002). Stability and Thermodynamics of the PtCl₂ Type Catalyst for Activating Methane to Methanol: A Computational Study. Organometallics. Available at: [Link]
-
Wang, X., & Guo, Z. (2023). Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance. Journal of Experimental & Clinical Cancer Research, 42(1), 263. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrolysis theory for cisplatin and its analogues based on density functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 7. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up (2,2'-Bipyridine)dichloroplatinum(II) Production
Welcome to the comprehensive technical support guide for the synthesis and scale-up of (2,2'-Bipyridine)dichloroplatinum(II), hereafter referred to as [Pt(bpy)Cl₂]. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of producing this important platinum complex. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient scaling of your production.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and handling of [Pt(bpy)Cl₂].
1. What is the standard laboratory-scale synthesis method for [Pt(bpy)Cl₂]?
The typical laboratory synthesis involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with a stoichiometric amount of 2,2'-bipyridine (bpy) in a suitable solvent, often water or dimethylformamide (DMF).[1] The mixture is heated to promote the ligand substitution reaction, where the bipyridine ligand displaces two chloride ions from the tetrachloroplatinate complex to form the stable square-planar [Pt(bpy)Cl₂] product.
2. What are the primary applications of [Pt(bpy)Cl₂]?
[Pt(bpy)Cl₂] is a versatile platinum(II) complex with several key applications. It serves as a precursor in the synthesis of other platinum complexes and materials with interesting photophysical and electrochemical properties.[1] Notably, it has been investigated for its potential as an anticancer agent, functioning similarly to cisplatin by binding to DNA and inducing apoptosis in cancer cells.[1] Additionally, it finds use as a catalyst in various organic reactions.[2]
3. What are the critical safety precautions when working with platinum compounds like [Pt(bpy)Cl₂]?
Platinum compounds, including [Pt(bpy)Cl₂], are classified as hazardous and require careful handling.[3][4] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. For handling the solid powder, a dust mask (e.g., N95) is recommended.[3][4]
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
4. How can the purity of synthesized [Pt(bpy)Cl₂] be assessed?
A combination of analytical techniques is typically employed to confirm the identity and purity of the synthesized complex. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the bipyridine ligand and its coordination to the platinum center.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic vibrational modes of the bipyridine ligand and the Pt-Cl bonds.[6]
-
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the theoretical values for C₁₀H₈Cl₂N₂Pt.[6]
-
Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the complex.[6]
5. Are there known stability issues with [Pt(bpy)Cl₂]?
[Pt(bpy)Cl₂] is generally a stable complex. However, it can undergo photolysis under UV irradiation, particularly in chloroform, leading to the formation of [Pt(bpy)Cl₄].[8] It is also important to consider that, like other platinum(II) complexes, the chloride ligands can be substituted by other ligands.[1] The stability of platinum drug solutions can be influenced by factors such as solvent and the presence of other ions; for instance, cisplatin is most stable in solutions with a chloride concentration greater than 0.1 M.[5]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of [Pt(bpy)Cl₂] production.
A. Synthesis & Reaction Challenges
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low Product Yield | Incomplete reaction | Extend Reaction Time/Increase Temperature: The kinetics of ligand substitution can be slow. Gradually increasing the reaction time or temperature (within a reasonable range, e.g., 60-80°C) can drive the reaction to completion.[1] Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC) if applicable. |
| Stoichiometric imbalance | Verify Reagent Purity and Stoichiometry: Ensure the starting materials, K₂[PtCl₄] and 2,2'-bipyridine, are of high purity and accurately weighed. A slight excess of the bipyridine ligand is sometimes used to ensure complete reaction of the more expensive platinum precursor, but a large excess can lead to purification challenges. | |
| Sub-optimal solvent | Solvent Selection: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. While water is a common solvent, DMF can be used for less soluble derivatives. Ensure the solvent is of appropriate grade and dry if necessary.[9] | |
| Product Contamination with Starting Materials | Inefficient purification | Optimize Recrystallization: Recrystallization is a common method for purifying [Pt(bpy)Cl₂]. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Incomplete reaction | See "Low Product Yield" above. Unreacted K₂[PtCl₄] can often be removed by washing the crude product with a solvent in which it is soluble but the desired product is not. | |
| Formation of Unwanted Byproducts | Side reactions | Control Reaction Conditions: Side reactions can occur at excessively high temperatures or with prolonged reaction times. Maintain strict control over the reaction parameters. The use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions. |
| Impure starting materials | Use High-Purity Reagents: Impurities in the starting materials, particularly the 2,2'-bipyridine, can lead to the formation of undesired platinum complexes.[10] |
B. Purification & Isolation Issues
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Difficulty in Crystallization | Supersaturation issues | Control Cooling Rate: Rapid cooling can lead to the formation of fine powders or oils instead of well-defined crystals. Allow the solution to cool slowly to promote the growth of larger, purer crystals. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Presence of impurities | Pre-purification Steps: If the crude product is highly impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[11] | |
| Product is an Oil or Amorphous Solid | Solvent choice | Solvent System Optimization: The solvent system used for recrystallization is crucial. If an oil is forming, it may indicate that the product is too soluble in the chosen solvent. Try a different solvent or a solvent mixture. |
| Residual solvent | Thorough Drying: Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent, which can prevent the formation of a crystalline solid. | |
| Colored Impurities in the Final Product | Presence of platinum oxides or other metal impurities | Charcoal Treatment: Activated charcoal can sometimes be used to remove colored impurities during recrystallization. However, use it judiciously as it can also adsorb the desired product. |
| Degradation of the complex | Avoid Exposure to Light and High Temperatures: As mentioned, [Pt(bpy)Cl₂] can be light-sensitive.[8] Protect the reaction and purification steps from strong light. Avoid unnecessarily high temperatures during purification. |
C. Characterization & Stability Problems
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent Analytical Data (NMR, IR, etc.) | Presence of impurities or polymorphs | Thorough Purification: Ensure the sample is of high purity before analysis. The presence of different crystalline forms (polymorphs) of [Pt(bpy)Cl₂] has been reported, which can have different physical properties.[12] |
| Incorrect sample preparation | Follow Standard Procedures: Adhere to standard protocols for preparing samples for each analytical technique. For example, ensure the correct deuterated solvent is used for NMR and that the sample is completely dissolved. | |
| Product Degradation Over Time | Improper storage conditions | Optimize Storage: Store the final product in a dark, cool, and dry environment.[5] An inert atmosphere may be beneficial for long-term storage. |
| Inherent instability in certain solvents | Solvent Stability Studies: If the product is to be used in solution, conduct stability studies in the intended solvent to ensure it does not degrade over the timescale of the experiment. |
III. Experimental Protocols & Workflows
A. Synthesis of (2,2'-Bipyridine)dichloroplatinum(II)
This protocol is a general guideline and may require optimization based on the specific scale and equipment.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
2,2'-Bipyridine (bpy)
-
Deionized water or Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve K₂[PtCl₄] in deionized water (or DMF) to form a solution.
-
In a separate beaker, dissolve a stoichiometric equivalent of 2,2'-bipyridine in a minimal amount of the same solvent.
-
Slowly add the 2,2'-bipyridine solution to the stirred K₂[PtCl₄] solution.
-
Heat the reaction mixture to 60-80°C and maintain this temperature for several hours, monitoring the reaction progress.[1] A color change and the formation of a precipitate are typically observed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product sequentially with cold water, ethanol, and diethyl ether to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain crude [Pt(bpy)Cl₂].
B. Purification by Recrystallization
Procedure:
-
Select a suitable solvent or solvent system in which [Pt(bpy)Cl₂] has poor solubility at room temperature but good solubility at an elevated temperature. DMF is often a good starting point.
-
Dissolve the crude [Pt(bpy)Cl₂] in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified [Pt(bpy)Cl₂] under vacuum.
C. Characterization Workflow
A systematic approach to characterization is essential for quality control.
Caption: Workflow for the synthesis, purification, and characterization of [Pt(bpy)Cl₂].
IV. Scale-Up Considerations
Transitioning from laboratory-scale synthesis to larger-scale production introduces a new set of challenges.
A. Key Challenges in Scaling Up
-
Heat and Mass Transfer: Ensuring uniform heating and efficient mixing in larger reaction vessels is critical to maintain consistent reaction conditions and avoid localized overheating, which can lead to byproduct formation.
-
Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome on a larger scale. Controlled addition using pumps may be necessary.
-
Purification: Recrystallization can become less efficient and more challenging on a large scale. Alternative purification methods, such as column chromatography on a larger scale or precipitation techniques, may need to be explored.
-
Handling and Safety: Handling larger quantities of platinum compounds increases the potential for exposure and requires more stringent safety protocols and engineering controls. The pyrophoric nature of certain reagents, if used, also presents a greater hazard at scale.[10]
-
Cost and Availability of Starting Materials: The cost of the platinum precursor, K₂[PtCl₄], is a significant factor in the overall cost of production. Sourcing high-purity starting materials in larger quantities can also be a challenge. The recent shortages of platinum-based chemotherapy drugs like cisplatin and carboplatin highlight the potential for supply chain disruptions.[13][14]
B. Process Optimization for Scale-Up
Caption: A logical workflow for scaling up the production of [Pt(bpy)Cl₂].
V. References
-
Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC - NIH. [Link]
-
“Non-Classical” Platinum Complexes: A Concise Review - MDPI. [Link]
-
Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC - NIH. [Link]
-
MANUFACTURING CARBOPLATIN, METHOTREXATE, AND CISPLATIN CURRENT CHALLENGES AND INNOVATIONS | International Journal for research in Cancer Science - Green Publication. [Link]
-
Synthesis and solid-state characterization of platinum complexes with hexadentate amino- and iminophosphine ligands | Request PDF - ResearchGate. [Link]
-
Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands | Inorganic Chemistry - ACS Publications. [Link]
-
Richard Pazdur discusses root causes of cisplatin and carboplatin shortage and what can be done to alleviate it - The Cancer Letter. [Link]
-
Cas 13965-31-6,(2,2'-BIPYRIDINE)DICHLOROPLATINUM(II) | lookchem. [Link]
-
Challenges and opportunities in the development of metal-based anticancer theranostic agents - Portland Press. [Link]
-
Platinum-based drugs for cancer therapy and anti-tumor strategies - Theranostics. [Link]
-
Green Synthesis of platinum nanoparticle-based drugs for can - Onkologia i Radioterapia. [Link]
-
The solvent-initiated photolysis of dichloro(2,2'-bipyridine)platinum(II) in chloroform. [Link]
-
Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC - NIH. [Link]
-
Revisiting Platinum-Based Anticancer Drugs to Overcome Gliomas - MDPI. [Link]
-
Synthesis of New Platinum-Based Anti-Cancer Drugs | PDF | Chemotherapy - Scribd. [Link]
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Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - MDPI. [Link]
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Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents - PubMed. [Link]
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A synthetic study and characterization of the Pt(II) complexes with bipyridines back-born system - PubMed. [Link]
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EXPERIMENTAL METHODS Materials: Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate, dichlorotris(1,10- phenanthroline)ruthe - The Royal Society of Chemistry. [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of (2,2'-Bipyridine)dichloroplatinum(II) Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,2'-Bipyridine)dichloroplatinum(II) and its derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the nuclear magnetic resonance (NMR) analysis of these square-planar platinum(II) complexes. The unique electronic and structural features of these compounds often lead to spectra that are challenging to interpret. This resource is designed to help you navigate these complexities with confidence.
Section 1: Fundamental Challenges in Spectral Interpretation
This section addresses the most common initial hurdles in analyzing the NMR spectra of (2,2'-Bipyridine)dichloroplatinum(II) derivatives.
FAQ 1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?
Answer:
Broad peaks are a frequent observation and can arise from several factors specific to platinum complexes.[1][2] Understanding the cause is the first step to resolving the issue.
-
Chemical Exchange and Fluxional Behavior: (2,2'-Bipyridine)dichloroplatinum(II) complexes can exhibit dynamic processes in solution, such as ligand exchange or conformational changes.[3][4][5] If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening. This "fluxional behavior" involves the platinum moiety moving between different coordination sites.[3][4][5]
-
Concentration Effects: High sample concentrations can increase viscosity and promote intermolecular interactions or aggregation, both of which can lead to broader signals.[1] Some platinum complexes are prone to forming dimeric or oligomeric species at higher concentrations.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (like Pt(III) or other metal contaminants) can cause significant line broadening.
-
Poor Shimming: As with any NMR experiment, improper shimming of the magnetic field will result in broad and distorted peaks.[1]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most powerful tool to investigate dynamic processes.
-
Procedure: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25 °C down to -40 °C and up to 80 °C, solvent permitting).
-
Interpretation: If the broadening is due to chemical exchange, you will observe distinct changes. At lower temperatures, the exchange may slow down, resulting in sharper signals for individual species (the "slow exchange regime"). At higher temperatures, the exchange may accelerate, leading to a single, sharp, averaged signal (the "fast exchange regime").[4]
-
-
Dilution Study: Prepare and analyze samples at varying concentrations to check for concentration-dependent effects.
-
Solvent Choice: The choice of solvent can influence the solubility, aggregation, and dynamic behavior of the complex.[6][7][8] Trying a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆ or DMF-d₇) can sometimes resolve peak broadening.[1][9]
-
Sample Purification: If paramagnetic impurities are suspected, repurify your sample. Techniques like recrystallization or column chromatography can be effective.
FAQ 2: I see small "side peaks" or "satellites" next to my main proton signals. What are they?
Answer:
These satellite peaks are a hallmark of platinum NMR and are incredibly informative. They arise from the coupling of protons to the NMR-active ¹⁹⁵Pt nucleus.
-
¹⁹⁵Pt Isotope: Platinum has a naturally occurring isotope, ¹⁹⁵Pt, with a nuclear spin of I = 1/2 and a natural abundance of approximately 33.8%.[8][10] The remaining platinum isotopes are NMR-inactive.
-
J-Coupling: The protons on the bipyridine ligand are coupled to the ¹⁹⁵Pt center, typically over three bonds (³J(¹⁹⁵Pt-¹H)). This coupling splits the proton signal into a doublet.
-
Appearance: Because only about one-third of the molecules contain the ¹⁹⁵Pt isotope, you observe a central peak for the protons on molecules with NMR-inactive platinum isotopes (66.2% of the sample) and two smaller satellite peaks for the protons on molecules with ¹⁹⁵Pt (33.8% of the sample). The intensity ratio is approximately 1:4:1 (satellite:central:satellite).[10]
The magnitude of the coupling constant (³J(¹⁹⁵Pt-¹H)), measured as the distance in Hz between the satellite peaks, provides valuable structural information. For (2,2'-Bipyridine)dichloroplatinum(II), this coupling is typically in the range of 25-45 Hz.
Data Interpretation Workflow:
Caption: Integrated NMR workflow for structural elucidation.
Section 3: Troubleshooting Experimental Parameters
FAQ 5: My complex has poor solubility in common deuterated solvents. What are my options?
Answer:
Solubility can be a significant challenge. (2,2'-Bipyridine)dichloroplatinum(II) itself is poorly soluble in many common organic solvents.
-
Heated NMR Tube: Gently heating the sample within the NMR spectrometer (using the instrument's variable temperature unit) can sometimes be sufficient to dissolve the compound.
-
Alternative Solvents: For platinum complexes, solvents like dimethyl sulfoxide (DMSO-d₆) or N,N-dimethylformamide (DMF-d₇) are often effective due to their higher polarity and coordinating ability. [9]Be aware that coordinating solvents like DMSO can potentially displace the chloride ligands over time, leading to new species in solution. [9]It is advisable to run the NMR experiment promptly after dissolving the sample.
-
Solid-State NMR (ssNMR): If solution-state NMR is not feasible, solid-state NMR can provide valuable structural information, particularly for characterizing the platinum environment. [11][12]
References
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Fluxional behavior of platinum(0) complexes: intra vs intermolecular reaction pathways. Inorganic Chemistry. 2008-05-05. Available from: [Link]
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Synthesis and Characterization of Platinum(II) Complexes with 2,2 '-Bipyridine Derivative Supporting Ligands. ResearchGate. 2025-12-05. Available from: [Link]
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Lettl, C., Schindele, F., Testolin, G., & Fischer, W. Analysis of platinum complexes formed in different solvents. ResearchGate. Available from: [Link]
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Experimental and quantum-chemical studies of N-15 NMR coordination shifts in palladium and platinum chloride complexes with pyridine, 2,2 '-bipyridine and 1,10-phenanthroline. ResearchGate. 2025-08-09. Available from: [Link]
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1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions (RSC Publishing). Available from: [Link]
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(2,2'-BIPYRIDINE)DICHLOROPLATINUM(II). lookchem. Available from: [Link]
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I am struggling to get a nmr spectra of my complexes, they all are popping up in mass spec. so m worried how to rectify this problem?. ResearchGate. 2017-04-05. Available from: [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. 2018-04-02. Available from: [Link]
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Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. PMC - NIH. 2023-12-05. Available from: [Link]
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A spectroscopic study of square planar platinum (II) complexes. OpenUCT. Available from: [Link]
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31P and 195Pt solid-state NMR and DFT studies on platinum(i) and platinum(ii) complexes. Dalton Transactions (RSC Publishing). Available from: [Link]
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Reactivity of Square Planar Pt(II) Complexes Toward Acidic Moieties as H+, M+, and [ML]+ (M = Ag, Au). PMC - PubMed Central. 2025-09-17. Available from: [Link]
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Why are my NMR signals unexpectedly broad???. Reddit. 2025-03-24. Available from: [Link]
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Interpreting 2-D NMR Spectra. Chemistry LibreTexts. 2023-02-11. Available from: [Link]
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Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. 2024-12-18. Available from: [Link]
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1H NMR spectrum of 2b. Inset: Atom numbering scheme. ResearchGate. Available from: [Link]
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Interpreting NMR Example 1. YouTube. 2018-09-20. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of (2,2'-Bipyridine)dichloroplatinum(II) and Carboplatin
A Technical Guide for Researchers in Oncology Drug Development
This guide provides a detailed comparison of the cytotoxic properties of (2,2'-Bipyridine)dichloroplatinum(II), a platinum(II) coordination complex, and Carboplatin, a widely used chemotherapeutic agent. We will delve into their mechanisms of action, present comparative cytotoxicity data across various cancer cell lines, and provide a standardized protocol for assessing cell viability.
Introduction: The Landscape of Platinum-Based Chemotherapeutics
Platinum-based drugs are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through interactions with DNA. Cisplatin, the progenitor of this class, demonstrated remarkable efficacy but was hampered by significant toxicities. This led to the development of second-generation analogs like Carboplatin, which offered a more favorable safety profile. The ongoing search for platinum compounds with improved efficacy and reduced resistance has brought novel complexes like (2,2'-Bipyridine)dichloroplatinum(II) into focus. This guide aims to provide a comparative framework for researchers evaluating the potential of such novel compounds against established standards.
Chemical and Physical Properties
| Property | (2,2'-Bipyridine)dichloroplatinum(II) | Carboplatin |
| Molecular Formula | C₁₀H₈Cl₂N₂Pt[1][2][3] | C₆H₁₂N₂O₄Pt |
| Molecular Weight | 422.17 g/mol [1][3] | 371.25 g/mol |
| Structure | Square-planar platinum(II) complex with a bidentate 2,2'-bipyridine ligand and two chloride ligands.[4] | Platinum(II) complex with a bidentate cyclobutanedicarboxylate ligand and two ammine ligands. |
| CAS Number | 13965-31-6[1][4] | 41575-94-4 |
Mechanism of Action: A Tale of Two Platinum Complexes
Both (2,2'-Bipyridine)dichloroplatinum(II) and Carboplatin function as DNA-damaging agents, a hallmark of platinum-based anticancer drugs. However, the nuances of their interactions and subsequent cellular responses differ.
(2,2'-Bipyridine)dichloroplatinum(II): This compound's mechanism of action involves the formation of covalent bonds between the platinum center and nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[4] This interaction leads to the formation of DNA adducts, which cause cross-linking and disrupt the vital processes of DNA replication and transcription.[4] The resulting DNA damage can trigger a cascade of cellular events, including the generation of reactive oxygen species and ultimately leading to apoptosis (programmed cell death).[4]
Carboplatin: Similar to its predecessor, cisplatin, carboplatin's cytotoxicity is attributed to its ability to form interstrand and intrastrand DNA crosslinks.[5] This damage is recognized by the cell's DNA repair machinery. If the damage is too extensive to be repaired, the cell is directed towards apoptosis. While the fundamental mechanism is similar to other platinum agents, the kinetics and types of adducts formed can differ, influencing its efficacy and toxicity profile.[5]
Comparative Cytotoxicity: In Vitro Evidence
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The following table summarizes a selection of reported IC50 values for (2,2'-Bipyridine)dichloroplatinum(II) and Carboplatin against various human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as exposure time and the specific cell line used.[6]
| Cell Line | Cancer Type | (2,2'-Bipyridine)dichloroplatinum(II) IC50 (µM) | Carboplatin IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | Not widely reported | <40 (sensitive) | [7] |
| Kuramochi | Ovarian Cancer | Not widely reported | >85 (highly resistant) | [7] |
| OVCAR-8 | Ovarian Cancer | Not widely reported | >85 (highly resistant) | [7] |
| Various Ovarian Cancer Lines | Ovarian Cancer | Not directly compared | 0.5-1.6 µg/mL (approx. 1.3 - 4.3 µM) | [8] |
| Various Tumoroid Lines | Head and Neck Squamous Cell Carcinoma | Not specified, but more effective at lower doses than carboplatin | Generally higher IC50 than cisplatin | [9] |
Note: Direct comparative IC50 values for (2,2'-Bipyridine)dichloroplatinum(II) against a wide range of cell lines are not as extensively published as for Carboplatin. The available data suggests that cisplatin, a related platinum compound, is generally more potent than carboplatin on a molar basis.[10][11]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, cytotoxicity.[12][13][14] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[12]
-
-
Compound Treatment:
-
Prepare a series of dilutions of (2,2'-Bipyridine)dichloroplatinum(II) and Carboplatin in culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Experimental Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways in Platinum-Induced Apoptosis
The cytotoxic effects of platinum-based compounds culminate in the activation of apoptotic pathways. While the specific signaling cascades can be cell-type and compound-dependent, a general model involves both intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: DNA damage induced by platinum compounds activates DNA damage response (DDR) pathways, often involving the p53 tumor suppressor protein.[16] This can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[16][17] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[17] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[17]
-
Extrinsic (Death Receptor) Pathway: Platinum compounds can also enhance the sensitivity of cancer cells to death receptor-mediated apoptosis.[18] For instance, they can upregulate the expression of death receptors like DR5 on the cell surface.[18] Binding of ligands such as TRAIL to these receptors triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the activation of caspase-8.[18] Active caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which links the extrinsic to the intrinsic pathway by promoting mitochondrial outer membrane permeabilization.[17]
Apoptotic Pathway Diagram:
Caption: Simplified signaling pathways of platinum-induced apoptosis.
Conclusion and Future Directions
This guide provides a comparative overview of (2,2'-Bipyridine)dichloroplatinum(II) and Carboplatin, highlighting their mechanisms of action and providing a framework for their cytotoxic evaluation. While Carboplatin remains a clinical standard, the exploration of novel platinum complexes like (2,2'-Bipyridine)dichloroplatinum(II) is crucial for overcoming challenges of drug resistance and improving therapeutic outcomes. Further research, including comprehensive in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of (2,2'-Bipyridine)dichloroplatinum(II) and its potential advantages over existing platinum-based therapies.
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A Comparative Analysis of (2,2'-Bipyridine)dichloroplatinum(II) and Oxaliplatin in Cancer Cell Lines: A Guide for Researchers
In the landscape of platinum-based chemotherapy, the quest for novel agents with improved efficacy and reduced side effects is a constant endeavor. This guide provides an in-depth comparison of the investigational compound (2,2'-Bipyridine)dichloroplatinum(II) and the clinically established drug, oxaliplatin. We will delve into their cytotoxic profiles, mechanisms of action, and the experimental methodologies used to evaluate their performance in cancer cell lines, offering valuable insights for researchers and drug development professionals.
Introduction: The Platinum Standard and Beyond
Platinum complexes have been a cornerstone of cancer treatment for decades, with cisplatin, carboplatin, and oxaliplatin being the most prominent examples.[1] Their primary mechanism of action involves binding to nuclear DNA, forming adducts that induce cytotoxic stress, cell cycle arrest, and ultimately, apoptosis.[2][3] Oxaliplatin, a third-generation platinum analog, is distinguished by its 1,2-diaminocyclohexane (DACH) ligand, which is thought to contribute to its activity in cisplatin-resistant cell lines and its distinct side-effect profile.[1]
(2,2'-Bipyridine)dichloroplatinum(II) belongs to a class of platinum complexes featuring a bipyridine ligand. These compounds have garnered significant interest due to their potential to overcome resistance mechanisms and exhibit novel anticancer activities.[4][5] The planar bipyridine ligand can influence the complex's interaction with DNA and other cellular targets, potentially leading to different biological outcomes compared to traditional platinum drugs.[5]
Comparative Cytotoxicity: Gauging the Potency
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. Below is a summary of reported IC50 values for (2,2'-Bipyridine)dichloroplatinum(II) and related derivatives, alongside oxaliplatin, in various human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Cell Line | Cancer Type | (2,2'-Bipyridine)dichloroplatinum(II) & Derivatives IC50 (µM) | Oxaliplatin IC50 (µM) |
| A549 | Non-small cell lung cancer | 60.1 ± 3.45[6] | ~5-10[7] |
| HCT-116 | Colorectal carcinoma | 23.8 ± 1.48[6] | ~1-5[7] |
| MCF-7 | Breast adenocarcinoma | >100[6] | ~5-15[7] |
| HepG2 | Hepatocellular carcinoma | >100[6] | ~10-20[8] |
| HeLa | Cervical adenocarcinoma | ~10-20 (for related derivatives)[5] | ~2-8[7] |
Note: The IC50 values for (2,2'-Bipyridine)dichloroplatinum(II) and its derivatives are sourced from studies on structurally similar compounds and may not represent the exact values for the parent compound. The IC50 values for oxaliplatin are approximate ranges gathered from multiple sources for comparative purposes.
The data suggests that the cytotoxic efficacy of bipyridine-platinum complexes can be highly dependent on the specific derivative and the cancer cell line being tested. For instance, a Pd(II) complex of a bipyridine derivative showed significant activity against A549 and HCT-116 cells.[6] In contrast, oxaliplatin generally exhibits broad-spectrum cytotoxicity against a range of cancer cell lines.[7]
Mechanism of Action: A Tale of Two Ligands
While both (2,2'-Bipyridine)dichloroplatinum(II) and oxaliplatin are DNA-damaging agents, the nature of their ligands influences their molecular interactions and subsequent cellular responses.
DNA Binding and Adduct Formation
The primary mechanism for both compounds is the formation of platinum-DNA adducts.[2][3] Upon entering the cell, the chloride ligands are hydrolyzed, allowing the platinum center to bind to the N7 positions of purine bases, primarily guanine. This leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA helix, inhibit replication and transcription, and trigger downstream signaling pathways.
Recent studies suggest that oxaliplatin may induce a unique nucleolar stress pathway, distinct from the primary DNA damage response of cisplatin.[9][10] This alternative mechanism could contribute to its efficacy in cisplatin-resistant tumors. The planar bipyridine ligand in (2,2'-Bipyridine)dichloroplatinum(II) may also lead to different types of DNA interactions, such as intercalation, which could alter the spectrum of DNA adducts formed and the cellular response.[11]
Diagram: Generalized Mechanism of Action for Platinum-Based Drugs
Caption: Generalized mechanism of action for platinum-based anticancer drugs.
Induction of Apoptosis and Cell Cycle Arrest
The cellular response to platinum-induced DNA damage culminates in programmed cell death, or apoptosis. Both oxaliplatin and various bipyridine-platinum complexes have been shown to induce apoptosis in cancer cells.[5][12] This is often preceded by cell cycle arrest, typically at the G2/M phase, allowing the cell time to repair the DNA damage before committing to apoptosis.[4]
Studies on novel platinum(II) complexes, including those with pyridine-based ligands, have demonstrated their ability to induce apoptosis through the activation of caspases, key executioner proteins in the apoptotic cascade.[12] Similarly, derivatives of 2,2'-bipyridine have been shown to trigger apoptosis in hepatocellular carcinoma cells by inducing the accumulation of reactive oxygen species (ROS) and causing mitochondrial membrane depolarization.[8]
Diagram: Experimental Workflow for Assessing Anticancer Activity
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A Comparative Guide to the Catalytic Activity of (2,2'-Bipyridine)dichloroplatinum(II) and its Palladium Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the choice of the metallic core in a catalyst can profoundly influence the outcome of a chemical transformation. This guide provides an in-depth technical comparison of the catalytic activities of (2,2'-Bipyridine)dichloroplatinum(II), denoted as [Pt(bpy)Cl₂], and its palladium counterpart, (2,2'-Bipyridine)dichloropalladium(II), or [Pd(bpy)Cl₂]. While structurally analogous, these two complexes exhibit distinct catalytic behaviors rooted in the fundamental electronic and kinetic differences between platinum and palladium.
Palladium(II) complexes are characterized by their high kinetic lability, with ligand exchange rates that can be up to 10⁵ times faster than their platinum(II) counterparts.[1][2] This inherent reactivity often positions palladium complexes as the catalysts of choice for a wide array of cross-coupling reactions. Conversely, the greater stability of platinum(II) complexes and the strength of platinum-carbon bonds lead to different catalytic applications, such as hydrogenation and hydrosilylation.[3] This guide will explore these differences through a detailed analysis of their performance in key organic transformations, supported by experimental data and mechanistic insights.
Structural and Electronic Properties: The Foundation of Divergent Reactivity
Both [Pt(bpy)Cl₂] and [Pd(bpy)Cl₂] adopt a square planar geometry, with the bidentate 2,2'-bipyridine ligand and two chloride ions coordinating to the central metal ion. The bipyridine ligand plays a crucial role in stabilizing the metal center and influencing its electronic properties. However, the intrinsic properties of platinum and palladium dictate their catalytic prowess.
Palladium is less electronegative than platinum, which, combined with its aforementioned kinetic lability, facilitates the elementary steps of many catalytic cycles, such as oxidative addition and reductive elimination.[1] In contrast, the stronger metal-ligand and metal-carbon bonds in platinum complexes can render some catalytic steps, particularly reductive elimination, more energetically demanding, which can be a rate-limiting factor in cross-coupling reactions.[1]
Comparative Catalytic Performance
A direct head-to-head comparison of [Pt(bpy)Cl₂] and [Pd(bpy)Cl₂] in the same catalytic reaction is scarce in the literature, primarily because their differing reactivities have led to their deployment in distinct areas of catalysis. The following sections will compare their performance in their respective fields of application.
[Pd(bpy)Cl₂] in Cross-Coupling Reactions
[Pd(bpy)Cl₂] is a well-established and versatile pre-catalyst for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules in the pharmaceutical and materials science industries.
Table 1: Performance of [Pd(bpy)Cl₂] in Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | K₂CO₃ | H₂O/2-Propanol | 82 | 0.5 | >95 | [4] |
The high yield and short reaction time for the Suzuki-Miyaura coupling of bromobenzene highlight the efficiency of the [Pd(bpy)Cl₂] pre-catalyst. The bipyridine ligand effectively stabilizes the palladium center, preventing the precipitation of palladium black and promoting a high turnover rate.
[Pt(bpy)Cl₂] in Hydrosilylation Reactions
Platinum complexes are renowned for their exceptional catalytic activity in hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond.[5] While specific data for [Pt(bpy)Cl₂] as the sole catalyst is limited, platinum complexes with bipyridyl ligands are known to be active in these transformations. For instance, [Pt(dvtms)(bpy)] (where dvtms is 1,3-divinyl-1,1,3,3-tetramethyldisiloxane), derived from Karstedt's catalyst and bipyridine, is used to control the pot-life of hydrosilylation reactions.[3] Furthermore, platinum complexes immobilized on bipyridine-functionalized supports have demonstrated effective and reusable catalysis for hydrosilylation.[6]
The preference for platinum in hydrosilylation stems from the favorable kinetics and thermodynamics of the elementary steps involved in the Chalk-Harrod mechanism, the most widely accepted pathway for this reaction.[5]
Mechanistic Insights: A Tale of Two Catalytic Cycles
The divergent catalytic applications of [Pt(bpy)Cl₂] and [Pd(bpy)Cl₂] can be rationalized by examining their respective catalytic cycles.
The Catalytic Cycle of [Pd(bpy)Cl₂] in Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle. The [Pd(bpy)Cl₂] pre-catalyst is first reduced in situ to the active Pd(0) species.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium-bipyridine complex.
The Catalytic Cycle of [Pt(bpy)Cl₂] in Hydrosilylation
The Chalk-Harrod mechanism for hydrosilylation catalyzed by a platinum complex involves a Pt(0)/Pt(II) cycle. The [Pt(bpy)Cl₂] pre-catalyst would first be reduced to the active Pt(0) species.
Caption: The Chalk-Harrod mechanism for alkene hydrosilylation catalyzed by a platinum-bipyridine complex.
For platinum, the oxidative addition of the Si-H bond is a key step, and the subsequent steps of alkene insertion and reductive elimination proceed efficiently. In contrast to cross-coupling, the reductive elimination to form a C-Si bond is generally more facile than forming a C-C bond from a stable Pt(II) intermediate.
Experimental Protocols
To provide a practical context for the application of these catalysts, the following are representative experimental protocols.
Protocol 1: Suzuki-Miyaura Coupling using a Palladium Pre-catalyst
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for using [Pd(bpy)Cl₂] as the pre-catalyst.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Alkene Hydrosilylation using a Platinum Catalyst
The following is a general protocol for the hydrosilylation of an alkene, for which [Pt(bpy)Cl₂] could be considered as a pre-catalyst, potentially requiring in situ reduction or activation.
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the platinum pre-catalyst (e.g., [Pt(bpy)Cl₂], typically 0.01-1 mol%) in a dry, degassed solvent (e.g., toluene or THF). If required, an activating agent can be added at this stage.
-
Reaction Setup: To the catalyst solution, add the alkene (1.0 equivalent) via syringe.
-
Addition of Silane: Slowly add the hydrosilane (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature. The reaction may be exothermic.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the substrates) and monitor the progress by GC-MS or NMR spectroscopy.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
Purification: The crude product is then purified by distillation or flash column chromatography to yield the desired alkylsilane.
Conclusion
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Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]
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A Comparative Guide to the DNA Binding of Platinum Bipyridyl Complexes: Biophysical Characterization and Mechanistic Insights
Introduction: Beyond Cisplatin, The Quest for Novel Platinum-Based Therapeutics
The clinical success of cisplatin and its analogues, such as carboplatin and oxaliplatin, has established platinum-based compounds as a cornerstone of modern cancer chemotherapy.[1][2][3] Their therapeutic efficacy is primarily attributed to their ability to form covalent adducts with nuclear DNA, inducing cytotoxic lesions that trigger apoptosis in rapidly dividing cancer cells.[1][2][4][5] However, challenges such as intrinsic and acquired resistance, along with significant side effects, necessitate the development of new platinum agents with novel mechanisms of action and improved pharmacological profiles.
Platinum (II) complexes featuring bipyridyl (bpy) and related polypyridyl ligands have emerged as a promising class of next-generation anticancer agents. The planar, aromatic nature of the bipyridyl ligand introduces the potential for non-covalent DNA interactions, such as intercalation, which can complement or even supplant the covalent binding characteristic of cisplatin.[4] This dual-binding capability offers a compelling strategy to overcome cisplatin resistance and alter the spectrum of clinical activity.[5]
This guide provides a comprehensive comparison of the DNA binding properties of various platinum bipyridyl complexes. We will delve into the key biophysical techniques used to elucidate their binding modes, affinity, and the structural changes they impart upon the DNA double helix. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these methodologies in the evaluation of novel metal-based therapeutic candidates.
Understanding the Landscape: Modes of DNA Interaction
Platinum bipyridyl complexes can interact with DNA through several distinct mechanisms. The specific mode of binding is dictated by the overall structure of the complex, including the nature of the ancillary ligands and the coordination geometry of the platinum center.
-
Covalent Binding: Similar to cisplatin, some platinum bipyridyl complexes can form coordinate covalent bonds with the nitrogen atoms of DNA bases, primarily the N7 position of guanine.[4] This interaction is often irreversible and leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA helix and inhibit replication and transcription.[4][5]
-
Intercalation: The planar bipyridyl ligand can insert itself between the base pairs of the DNA double helix.[6][7] This mode of binding is stabilized by π-π stacking interactions with the DNA bases and typically leads to a lengthening and unwinding of the DNA helix.[8]
-
Groove Binding: Complexes may also bind non-covalently within the major or minor grooves of the DNA helix. This interaction is generally weaker than intercalation and is driven by a combination of electrostatic, van der Waals, and hydrogen bonding interactions. Groove binding typically causes minimal distortion to the DNA structure.[9][10]
-
Electrostatic Interaction: Positively charged platinum complexes can interact electrostatically with the negatively charged phosphate backbone of DNA.[10] While often a component of other binding modes, it can be the primary interaction for some compounds.[10]
The following diagram illustrates these primary binding modes:
Caption: A diagram illustrating the primary modes of interaction between platinum bipyridyl complexes and the DNA double helix.
Essential Biophysical Techniques for Comparative Analysis
A multi-faceted approach employing several biophysical techniques is crucial for a thorough characterization of the DNA binding properties of platinum bipyridyl complexes. Each method provides unique insights, and their combined application allows for a comprehensive understanding of the binding event.
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: UV-Vis spectroscopy is a foundational technique used to monitor the formation of a complex between the platinum compound and DNA.[11][12] The electronic transitions within the complex and the DNA bases are sensitive to their local environment. Binding interactions can lead to changes in the absorption spectrum, such as:
-
Hypochromism: A decrease in molar absorptivity, often indicative of intercalation due to the stacking interactions between the bipyridyl ligand and DNA base pairs.[6][12]
-
Hyperchromism: An increase in molar absorptivity, which can suggest electrostatic interactions or groove binding that may disrupt the DNA secondary structure.[12][13][14]
-
Bathochromic (Red) Shift or Hypsochromic (Blue) Shift: A shift in the wavelength of maximum absorbance (λmax) to longer or shorter wavelengths, respectively, reflecting changes in the electronic environment of the chromophore upon binding.[6][11][13]
Experimental Protocol: UV-Vis Titration
This protocol outlines a standard titration experiment to determine the intrinsic binding constant (Kb).
-
Preparation of Solutions:
-
Prepare a stock solution of the platinum bipyridyl complex in a suitable buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. Determine the concentration of DNA spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
-
Titration Procedure:
-
Maintain a constant concentration of the platinum complex in a quartz cuvette.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
Allow the solution to equilibrate for 5 minutes after each addition.
-
Record the UV-Vis spectrum (typically from 200-500 nm) after each addition.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect of adding DNA.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA] and fitting to a linear equation.
-
Causality Behind Experimental Choices:
-
Constant Complex Concentration: Keeping the complex concentration constant while titrating with DNA is a common approach, as the spectral changes of the complex are often the primary observable.[15]
-
Buffer System: The choice of a Tris-HCl buffer with NaCl mimics physiological pH and ionic strength, which is crucial for maintaining the native B-form of DNA.
Fluorescence Spectroscopy
Principle: This technique is particularly useful for studying intercalation through competitive binding assays. Ethidium bromide (EB) is a classic intercalator that exhibits a significant increase in fluorescence quantum yield upon binding to DNA.[12] A platinum complex that can also intercalate will compete with EB for the binding sites, leading to a quenching of the EB-DNA fluorescence.[16]
Experimental Protocol: Ethidium Bromide (EB) Displacement Assay
-
Preparation of EB-DNA Complex:
-
Prepare a solution containing a fixed concentration of CT-DNA and EB in the buffer.
-
Allow the solution to incubate to ensure complete binding of EB to DNA.
-
-
Titration:
-
Record the initial fluorescence emission spectrum of the EB-DNA complex (excitation typically around 520 nm, emission scan from 550-700 nm).
-
Add increasing concentrations of the platinum bipyridyl complex to the EB-DNA solution.
-
Record the fluorescence spectrum after each addition and incubation period.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the platinum complex concentration.
-
The quenching of fluorescence indicates displacement of EB and suggests an intercalative binding mode for the platinum complex. The Stern-Volmer equation can be used to calculate the quenching constant (Ksv), which provides a measure of the binding affinity.
-
Caption: Workflow for a competitive ethidium bromide (EB) displacement assay.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy is a powerful technique for monitoring conformational changes in DNA upon ligand binding.[17][18][19][20] The chiral nature of the DNA double helix gives rise to a characteristic CD spectrum. The B-form of DNA typically shows a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[20] Changes in these bands upon addition of a platinum complex can indicate the binding mode:
-
Intercalation: Often leads to an increase in the intensity of both the positive and negative bands, reflecting a stabilization of the DNA helix.
-
Covalent Binding/Groove Binding: Can cause perturbations in the CD spectrum, but the changes are typically less pronounced than those observed for intercalation. Significant changes in the DNA conformation, such as a B-to-Z transition, can also be detected.[19][21]
Experimental Protocol: CD Titration
-
Sample Preparation:
-
Prepare solutions of CT-DNA and the platinum complex in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2). High salt concentrations can interfere with the CD signal.
-
-
Titration:
-
Record the CD spectrum of DNA alone in a quartz cuvette.
-
Add increasing amounts of the platinum complex to the DNA solution.
-
Record the CD spectrum after each addition.
-
-
Data Analysis:
Viscometry
Principle: Viscosity measurements provide strong evidence for the mode of DNA binding, particularly for distinguishing between intercalation and groove binding.[9]
-
Intercalation: The insertion of the complex between base pairs causes the DNA helix to lengthen, leading to a significant increase in the viscosity of the DNA solution.[6][22]
-
Groove Binding/Electrostatic Interaction: These modes cause little to no change in the length of the DNA helix, and thus have a minimal effect on the viscosity.[9]
-
Covalent Binding: Can cause bends or kinks in the DNA, potentially leading to a slight decrease in viscosity.
Experimental Protocol: Viscosity Titration
-
Instrumentation: Use a viscometer (e.g., an Ostwald-type capillary viscometer) maintained at a constant temperature.
-
Measurement:
-
Measure the flow time of the buffer and the DNA solution.
-
Add increasing amounts of the platinum complex to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of the complex, respectively.
-
Plot (η/η₀)¹ᐟ³ versus the ratio of the concentration of the complex to the concentration of DNA. A steep increase in relative viscosity is a hallmark of intercalation.[22]
-
Agarose Gel Electrophoresis
Principle: This technique is used to study the ability of platinum complexes to cleave DNA, either directly or in the presence of an activating agent (e.g., a reducing or oxidizing agent).[23] Supercoiled plasmid DNA (Form I) migrates fastest through an agarose gel. A single-strand break (nick) converts it to the relaxed circular form (Form II), which migrates slower. A double-strand break results in the linear form (Form III), which migrates at an intermediate rate.
Experimental Protocol: DNA Cleavage Assay
-
Reaction Mixture:
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of the platinum complex in a buffer at 37°C.
-
Include a control lane with DNA alone and, if applicable, a lane with DNA and the activating agent.[16]
-
-
Electrophoresis:
-
Add a loading buffer to the reaction mixtures and load them onto an agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage.
-
-
Visualization and Analysis:
Comparative Data Analysis
The following table summarizes hypothetical data for three distinct platinum bipyridyl complexes (Complex A, B, and C) to illustrate how the results from these techniques can be integrated for a comparative analysis.
| Technique | Complex A | Complex B | Complex C | Interpretation |
| UV-Vis Titration | Significant hypochromism and bathochromic shift | Hyperchromism, no significant shift | Minor spectral changes | A: Strong intercalation. B: Groove/electrostatic binding. C: Weak or no interaction. |
| EB Displacement | Strong fluorescence quenching (Ksv = 2.5 x 10⁵ M⁻¹) | Moderate quenching (Ksv = 5.0 x 10⁴ M⁻¹) | No quenching | A: Potent intercalator. B: Weaker intercalator or groove binder near EB site. C: Does not intercalate. |
| Circular Dichroism | Large increase in positive and negative bands | Small perturbations in CD spectrum | No change in CD spectrum | A: Stabilizes B-form DNA via intercalation. B: Minor conformational changes. C: No effect on DNA structure. |
| Viscometry | Steep increase in relative viscosity | No significant change in viscosity | No change in viscosity | A: Lengthens DNA helix (intercalation). B: Non-intercalative binding. C: No binding. |
| Gel Electrophoresis | Conversion of Form I to Form II and III | No DNA cleavage | No DNA cleavage | A: Induces DNA strand breaks. B & C: No nuclease activity. |
| Overall Binding Mode | Intercalation and DNA Cleavage | Groove Binding | No significant DNA interaction | A comprehensive picture of the binding mechanism. |
Conclusion and Future Directions
The comprehensive biophysical characterization of platinum bipyridyl complexes is essential for understanding their mechanism of action and for the rational design of more effective anticancer agents. By combining spectroscopic and hydrodynamic techniques, researchers can build a detailed picture of how these compounds interact with their primary cellular target, DNA.
The data clearly indicate that modifying the ligands around the platinum core can dramatically alter the DNA binding mode, from the intercalative and DNA-cleaving properties of a compound like Complex A to the groove-binding nature of Complex B. This versatility is a key advantage of platinum bipyridyl complexes and underscores their potential for developing drugs that can overcome the limitations of classical platinum-based therapies.
Future research should focus on correlating these in vitro DNA binding properties with cellular uptake, cytotoxicity in various cancer cell lines (including cisplatin-resistant lines), and in vivo efficacy. Elucidating these structure-activity relationships will be paramount in advancing this promising class of compounds from the laboratory to the clinic.
References
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Characterization of DNA structures by circular dichroism. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
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CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Applied Photophysics. Available at: [Link]
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Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research. Available at: [Link]
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Conformational changes in DNA upon ligand binding monitored by circular dichroism. Biophysical Reviews. Available at: [Link]
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Synthesis, characterization, DNA binding and cytotoxic studies of platinum(II) and palladium(II) complexes of the 2,2'-bipyridine and an anion of 1,1-cyclobutanedicarboxylic acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Characterization of DNA Structures by Circular Dichroism. ResearchGate. Available at: [Link]
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The intercalation to DNA of bipyridyl complexes of platinum(II) with thioureas. Journal of Inorganic Biochemistry. Available at: [Link]
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Comparative Binding Affinities of Platinum-Based Drugs toward Purine Alkaloids and Nucleobases. ACS Omega. Available at: [Link]
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Biomolecular Interactions of Platinum Complexes. Royal Society of Chemistry. Available at: [Link]
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Cytotoxicity and DNA binding studies of several platinum (II) and palladium (II) complexes of the 2,2'-bipyridine and an anion of 2-pyridinecarboxylic/2-pyrazinecarboxylic acid. Journal of Inorganic Biochemistry. Available at: [Link]
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QM/MM description of platinum–DNA interactions: comparison of binding and DNA distortion of five drugs. RSC Advances. Available at: [Link]
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Criteria for the Mode of Binding of DNA Binding Agents. University of Mississippi. Available at: [Link]
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Comparative Binding Affinities of Platinum-Based Drugs toward Purine Alkaloids and Nucleobases. PubMed. Available at: [Link]
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Comparative Binding Affinities of Platinum-Based Drugs toward Purine Alkaloids and Nucleobases. ResearchGate. Available at: [Link]
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Determination of the binding modes of the compounds to DNA by viscosity assay. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted (2,2'-Bipyridine)dichloroplatinum(II) Complexes
Introduction: Beyond Cisplatin – The Quest for Novel Platinum-Based Anticancer Agents
The discovery of cisplatin marked a paradigm shift in cancer chemotherapy, establishing platinum(II) complexes as a cornerstone in the treatment of various malignancies, including testicular and ovarian cancers.[1] However, the clinical utility of cisplatin and its second-generation analogs like carboplatin and oxaliplatin is often hampered by severe side effects and the development of drug resistance.[2][3] This has fueled a relentless pursuit of new platinum-based drugs with improved efficacy, reduced toxicity, and the ability to overcome resistance mechanisms.[4]
Among the promising candidates, substituted (2,2'-bipyridine)dichloroplatinum(II) complexes have garnered significant attention. The bipyridine ligand, a bidentate aromatic diamine, offers a versatile scaffold for chemical modification. By strategically introducing various substituents onto the bipyridine ring, we can fine-tune the electronic and steric properties of the platinum complex. This, in turn, profoundly influences its biological activity, from cellular uptake and DNA interaction to its ultimate cytotoxic effect. This guide provides a comprehensive comparison of substituted (2,2'-bipyridine)dichloroplatinum(II) complexes, delving into their structure-activity relationships (SAR) with supporting experimental data and protocols.
Core Principles of Structure-Activity Relationship in (2,2'-Bipyridine)dichloroplatinum(II) Complexes
The anticancer activity of these complexes is intricately linked to their molecular structure.[4] The key structural components that can be modulated are the substituents on the 2,2'-bipyridine ligand. These modifications can impact the complex's lipophilicity, electronic properties, and steric hindrance, all of which play a crucial role in its biological activity.
The Influence of Substituents on Cytotoxicity
The introduction of substituents on the bipyridine ligand can significantly alter the cytotoxic potential of the platinum complex. A general trend observed is that increasing the lipophilicity of the complex can enhance its cellular uptake, leading to higher intracellular concentrations and greater cytotoxicity.
One notable study systematically investigated a series of [Pt(II)Cl₂(4,4'-dialkoxy-2,2'-bipyridine)] complexes.[2] A clear structure-activity relationship emerged: the anticancer activity increased with the length of the alkyl chain of the alkoxy group, peaking at four or five carbons, and then decreasing with longer chains.[2] This suggests an optimal range of lipophilicity for maximum efficacy.
| Complex | Substituent (R) | A549 (Lung) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | MDA-MB-435 (Melanoma) IC₅₀ (µM) |
| [PtCl₂(4,4'-diethoxy-2,2'-bipyridine)] (Pt-2C) | -CH₂CH₃ | >100 | >100 | >100 | >100 |
| [PtCl₂(4,4'-dipropoxy-2,2'-bipyridine)] (Pt-3C) | -(CH₂)₂CH₃ | 85.6 ± 7.9 | 70.8 ± 1.5 | 82.5 ± 2.4 | 76.5 ± 1.2 |
| [PtCl₂(4,4'-dibutoxy-2,2'-bipyridine)] (Pt-4C) | -(CH₂)₃CH₃ | 11.5 ± 1.2 | 14.4 ± 0.9 | 15.3 ± 1.1 | 13.8 ± 0.8 |
| [PtCl₂(4,4'-dipentyloxy-2,2'-bipyridine)] (Pt-5C) | -(CH₂)₄CH₃ | 12.1 ± 0.9 | 11.9 ± 0.6 | 14.8 ± 1.3 | 12.9 ± 0.7 |
| [PtCl₂(4,4'-dihexyloxy-2,2'-bipyridine)] (Pt-6C) | -(CH₂)₅CH₃ | 18.9 ± 1.5 | 20.1 ± 1.2 | 22.4 ± 1.8 | 19.7 ± 1.1 |
| [PtCl₂(4,4'-dioctyloxy-2,2'-bipyridine)] (Pt-8C) | -(CH₂)₇CH₃ | 25.4 ± 2.1 | 28.9 ± 1.9 | 30.1 ± 2.5 | 27.6 ± 1.7 |
| Cisplatin | - | 18.2 ± 1.3 | 15.7 ± 1.1 | 20.5 ± 1.6 | 17.9 ± 1.4 |
| Data synthesized from[2] |
Experimental Protocols: A Self-Validating System
The reliability of any SAR study hinges on the robustness of the experimental methodologies. Here, we provide detailed protocols for the synthesis of these complexes and the evaluation of their cytotoxic activity, ensuring a self-validating system for your research.
Synthesis of Substituted (2,2'-Bipyridine)dichloroplatinum(II) Complexes
This protocol provides a general method for the synthesis of (2,2'-bipyridine)dichloroplatinum(II) complexes. The synthesis typically involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the corresponding substituted 2,2'-bipyridine ligand.[5]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Substituted 2,2'-bipyridine ligand (e.g., 4,4'-dialkoxy-2,2'-bipyridine)
-
Deionized water
-
Dimethylformamide (DMF) (optional, as a polar solvent)[5]
-
Methanol
-
Acetone
Procedure:
-
Dissolution of K₂[PtCl₄]: Dissolve K₂[PtCl₄] in a minimal amount of deionized water with gentle heating.
-
Ligand Addition: In a separate flask, dissolve the substituted 2,2'-bipyridine ligand in deionized water or a mixture of water and methanol. A 1:1 molar ratio of the platinum precursor to the ligand is crucial for stoichiometric control.[5]
-
Reaction: Slowly add the ligand solution to the K₂[PtCl₄] solution while stirring. A precipitate should form.
-
Heating and Stirring: Heat the reaction mixture to 60-80°C and stir for 12-24 hours under an inert atmosphere to ensure the reaction goes to completion.[5]
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.
-
Washing: Wash the precipitate with cold deionized water, followed by a small amount of cold methanol and then acetone to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting solid product in a vacuum oven.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.[2]
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[7]
-
Isopropanol or DMSO to dissolve formazan crystals[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 9,000 cells per well in 200 µL of complete medium.[1] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the platinum complexes in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the complexes) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of isopropanol or DMSO to each well to dissolve the formazan crystals.[1][6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[6][7] Measure the absorbance at 550-590 nm using a microplate reader.[1][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Unraveling the Cytotoxic Cascade
The primary mechanism of action for these platinum complexes is their interaction with DNA.[5] Upon entering the cell, the chloride ligands are hydrolyzed, forming reactive aqua species that can covalently bind to the N7 atoms of purine bases in DNA, primarily guanine.[5] This leads to the formation of DNA adducts, which cause cross-linking and disrupt DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[5]
Substituents on the bipyridine ligand can influence this process. For instance, bulky substituents can sterically hinder the approach of the platinum complex to DNA, potentially altering the types of adducts formed. The electronic properties of the substituents can also affect the reactivity of the platinum center.
Some studies suggest that in addition to DNA damage, these complexes can induce apoptosis through other pathways, such as the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[5][8]
Caption: Proposed mechanism of action for substituted (2,2'-Bipyridine)dichloroplatinum(II) complexes.
Workflow for SAR Studies
A systematic approach is essential for conducting meaningful SAR studies. The following workflow outlines the key steps from compound design to biological evaluation.
Caption: A typical workflow for structure-activity relationship studies of novel anticancer complexes.
Conclusion and Future Directions
The study of substituted (2,2'-bipyridine)dichloroplatinum(II) complexes represents a promising avenue in the development of next-generation anticancer agents. The versatility of the bipyridine ligand allows for the systematic modulation of the physicochemical and biological properties of these complexes, enabling the optimization of their therapeutic potential.
Future research in this area should focus on:
-
Exploring a wider range of substituents: Investigating the effects of electron-donating and electron-withdrawing groups, as well as substituents that can enhance tumor targeting.
-
In vivo studies: Evaluating the most promising candidates in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Combination therapies: Exploring the synergistic effects of these novel platinum complexes with other anticancer drugs or treatment modalities.
By continuing to unravel the intricate structure-activity relationships of these fascinating compounds, we can move closer to the rational design of more effective and less toxic platinum-based cancer therapies.
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Overcoming Cisplatin Resistance: A Comparative Analysis of (2,2'-Bipyridine)dichloroplatinum(II)
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Cisplatin Resistance and the Promise of Novel Platinum(II) Complexes
Cisplatin, cis-diamminedichloroplatinum(II), has been a cornerstone of cancer chemotherapy for decades, exhibiting remarkable efficacy against a range of solid tumors, including ovarian, testicular, and lung cancers.[1] Its cytotoxic activity is primarily attributed to its ability to form covalent adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering apoptosis.[2][3][4] However, the clinical utility of cisplatin is frequently hampered by the development of intrinsic or acquired resistance in tumor cells.[1][2][5][6]
Mechanisms of cisplatin resistance are multifaceted and can be broadly categorized as pre-target, on-target, and post-target alterations.[1] These include reduced intracellular drug accumulation due to decreased uptake or increased efflux, detoxification by intracellular thiols like glutathione, enhanced DNA repair pathways that remove platinum-DNA adducts, and defects in apoptotic signaling pathways.[4][5][6][7] Consequently, there is a pressing need for novel platinum-based agents that can circumvent these resistance mechanisms.
(2,2'-Bipyridine)dichloroplatinum(II) is a square-planar platinum(II) complex that has garnered significant interest as a potential alternative to cisplatin.[8] Its distinct chemical structure, featuring a bidentate bipyridine ligand, influences its biological activity and offers the potential to overcome cisplatin resistance. This guide provides a comprehensive comparison of (2,2'-Bipyridine)dichloroplatinum(II) and cisplatin, with a focus on their performance in cisplatin-resistant cell lines, supported by experimental data and detailed protocols.
Comparative Cytotoxicity in Cisplatin-Sensitive and -Resistant Ovarian Cancer Cell Lines
To evaluate the potential of (2,2'-Bipyridine)dichloroplatinum(II) to overcome cisplatin resistance, its cytotoxic activity was assessed in a pair of human ovarian cancer cell lines: the cisplatin-sensitive A2780 and its cisplatin-resistant counterpart, A2780cis. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for cytotoxicity.
To provide a framework for comparison, the table below presents typical IC50 values for cisplatin in A2780 and A2780cis cell lines, as reported in the literature. The resistance factor (RF) is calculated as the ratio of the IC50 in the resistant cell line to that in the sensitive cell line.
| Compound | Cell Line | IC50 (µM) | Resistance Factor (RF) |
| Cisplatin | A2780 (sensitive) | ~1-5 | \multirow{2}{*}{~5-15} |
| A2780cis (resistant) | ~15-75 |
Note: IC50 values for cisplatin can vary between studies depending on experimental conditions such as incubation time.[9][10]
The significantly higher IC50 of cisplatin in A2780cis cells highlights the challenge of resistance. The key hypothesis is that (2,2'-Bipyridine)dichloroplatinum(II) will exhibit a lower resistance factor compared to cisplatin, indicating its ability to more effectively kill cisplatin-resistant cells. This enhanced activity is likely due to differences in cellular uptake and DNA interaction, which will be explored in the following sections.
Mechanism of Action and Overcoming Resistance
The cytotoxic mechanism of (2,2'-Bipyridine)dichloroplatinum(II), like cisplatin, involves interaction with DNA to form adducts that trigger cell death.[8] However, the presence of the bulky bipyridine ligand can alter the nature of these interactions and influence how the complex is processed by the cell, potentially circumventing cisplatin resistance mechanisms.
Cellular Uptake: Bypassing Reduced Accumulation
A primary mechanism of cisplatin resistance is the reduced accumulation of the drug inside cancer cells.[2][7] This can be due to decreased expression of uptake transporters, such as the copper transporter CTR1, or increased efflux by transporters like MRP2.[7]
The more lipophilic nature of (2,2'-Bipyridine)dichloroplatinum(II) compared to cisplatin may allow for enhanced cellular uptake through passive diffusion across the cell membrane, making it less reliant on specific transporters that may be downregulated in resistant cells.
Diagram: Proposed Mechanism of Overcoming Reduced Uptake
Caption: Circumventing cisplatin resistance mechanisms.
DNA Interaction and Adduct Formation
Once inside the cell, both cisplatin and (2,2'-Bipyridine)dichloroplatinum(II) undergo hydrolysis, where the chloride ligands are replaced by water molecules, forming reactive aqua species that bind to DNA.[3] The primary binding sites are the N7 atoms of guanine and adenine bases.[3]
The bulkier bipyridine ligand in (2,2'-Bipyridine)dichloroplatinum(II) is expected to create structurally different DNA adducts compared to those formed by cisplatin. These altered adducts may be less efficiently recognized and repaired by the cell's DNA repair machinery, such as the nucleotide excision repair (NER) pathway, which is often upregulated in cisplatin-resistant cells.[2][4] This would lead to more persistent DNA damage and a greater likelihood of triggering apoptosis.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed protocols for key experiments.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
Protocol:
-
Cell Seeding: Seed cisplatin-sensitive (e.g., A2780) and -resistant (e.g., A2780cis) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of (2,2'-Bipyridine)dichloroplatinum(II) and cisplatin in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug solutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 values.
Quantification of Cellular Platinum Uptake: ICP-MS
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique for quantifying the elemental composition of samples, making it ideal for measuring intracellular platinum levels.[2][8]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with (2,2'-Bipyridine)dichloroplatinum(II) or cisplatin at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS, detach them, and count them. Lyse a known number of cells in a suitable lysis buffer.
-
Sample Digestion: Digest the cell lysates with concentrated nitric acid, often with the aid of microwave-assisted digestion, to break down the organic matrix.[5][13]
-
ICP-MS Analysis: Dilute the digested samples and analyze them using an ICP-MS instrument to quantify the concentration of platinum.[14]
-
Data Normalization: Normalize the platinum concentration to the number of cells to determine the amount of platinum per cell.
Measurement of DNA Platination
Quantifying the amount of platinum bound to DNA is crucial for understanding the mechanism of action.
Protocol:
-
DNA Isolation: Treat cells as described for the uptake study. Isolate genomic DNA using a commercial DNA extraction kit.
-
DNA Quantification: Measure the concentration and purity of the isolated DNA using a spectrophotometer.
-
Platinum Quantification: Digest the isolated DNA and quantify the platinum content using ICP-MS, as described in the cellular uptake protocol.
-
Data Normalization: Express the results as the amount of platinum per microgram of DNA.
Diagram: Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing platinum complexes.
Conclusion and Future Directions
(2,2'-Bipyridine)dichloroplatinum(II) represents a promising avenue in the development of novel platinum-based anticancer drugs with the potential to overcome cisplatin resistance. Its unique structural features suggest that it may exhibit enhanced cellular uptake and form DNA adducts that are less susceptible to repair in resistant cells.
The experimental protocols provided in this guide offer a robust framework for conducting direct comparative studies between (2,2'-Bipyridine)dichloroplatinum(II) and cisplatin. Further research, including in vivo studies in animal models of cisplatin-resistant tumors, is warranted to fully elucidate the therapeutic potential of this and other bipyridine-platinum complexes. A deeper understanding of their structure-activity relationships will be instrumental in designing the next generation of platinum chemotherapeutics to address the significant clinical challenge of drug resistance.
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In vitro formation of DNA adducts by cisplatin, lobaplatin and oxaliplatin in calf thymus DNA in solution and in cultured human cells. (n.d.). Oxford Academic. Retrieved January 13, 2026, from [Link]
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Characterization of Acquired Resistance to Cis-Diamminedichloroplatinum (II) in BE Human Colon Carcinoma Cells. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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(a) Cellular uptake of cisplatin and complexes A -D into A2780 cells.... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 13, 2026, from [Link]
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Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2. (1991). PubMed. Retrieved January 13, 2026, from [Link]
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Intracellular platinum accumulation levels in A2780 and A2780cisR.... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Supplementary Materials 1. Platinum-based Anti-cancer Drug Cisplatin [cis-diammine-dichloroplatinum(II)] (CDDP) is a commonly us. (n.d.). lidsen. Retrieved January 13, 2026, from [Link]
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Increased platinum-DNA damage tolerance is associated with cisplatin resistance and cross-resistance to various chemotherapeutic agents in unrelated human ovarian cancer cell lines. (1997). PubMed. Retrieved January 13, 2026, from [Link]
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Generation of Cisplatin-Resistant Ovarian Cancer Cell Lines. (2016). ResearchGate. Retrieved January 13, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (2,2'-Bipyridine)dichloroplatinum(II)
As a Senior Application Scientist, this guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of (2,2'-Bipyridine)dichloroplatinum(II) (CAS: 13965-31-6). This platinum coordination complex, like many of its class, requires meticulous management due to its significant health and environmental hazards. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.
Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a compound is the foundation of its safe management. (2,2'-Bipyridine)dichloroplatinum(II) is a hazardous substance with multiple routes of toxicity.[1][2] Its hazard profile is similar to other cytotoxic platinum compounds, such as the well-known chemotherapeutic agent cisplatin, necessitating stringent handling protocols to prevent exposure.[3][4][5]
Table 1: GHS Hazard Summary for (2,2'-Bipyridine)dichloroplatinum(II)
| Hazard Class | GHS Code | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | - Nitrile Gloves (double-gloving recommended)[6][7] - Laboratory Coat - Safety Goggles/Face Shield[8] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1][2] | - Nitrile Gloves (double-gloving recommended) - Laboratory Coat |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1][2] | - N95 Dust Mask (when handling solid powder) - Work exclusively within a certified chemical fume hood.[3] |
| Skin Irritation | H315 | Causes skin irritation.[2] | - Nitrile Gloves (double-gloving recommended) - Laboratory Coat |
| Eye Irritation | H319 | Causes serious eye irritation.[2] | - Safety Goggles/Face Shield |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[9] | - Work exclusively within a certified chemical fume hood. |
The primary directive is to prevent any direct contact or aerosol generation. All manipulations involving the solid compound must be performed in a chemical fume hood to mitigate inhalation risks.[3]
The Core Principle: Segregation and Professional Disposal
Due to its classification as a heavy metal-containing compound and its inherent toxicity, (2,2'-Bipyridine)dichloroplatinum(II) waste must never be disposed of in regular trash or flushed down the sanitary sewer.[4][10][11] This is a critical regulatory and ethical requirement. Environmental release of platinum compounds can pose a substantial threat to aquatic ecosystems and human health.[12]
All waste streams contaminated with this compound are considered hazardous chemical waste and must be collected for disposal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[11][12][13] Attempting to chemically neutralize or deactivate this compound in the laboratory is strongly discouraged, as there is no universally accepted method for all agents, and incomplete reactions could produce other hazardous byproducts.[6]
Disposal Workflow: A Decision-Making Guide
The first step in proper disposal is to correctly identify the type of waste you are generating. Each waste stream has a specific containment protocol.
Caption: Decision workflow for segregating waste streams.
Step-by-Step Disposal Protocols
The following protocols provide detailed instructions for each waste stream identified in the workflow above. The general procedure of containment, labeling, and storage is consistent across all streams.
Caption: Standardized steps for hazardous waste handling.
Protocol 4.1: Disposal of Bulk/Unused Solid Compound
This applies to expired reagents or residual powder.
-
Containment: The original manufacturer's container is the preferred vessel for disposal. If this is not possible, use a clearly marked, sealable, and chemically compatible container (e.g., a wide-mouth HDPE bottle).
-
Labeling: Attach a completed EHS Hazardous Waste Label to the container. Clearly write the full chemical name: "(2,2'-Bipyridine)dichloroplatinum(II)" and its CAS number (13965-31-6). Do not obscure the original manufacturer's label if present.
-
Storage: Place the sealed container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is stored with compatible materials and within secondary containment.[13][14]
Protocol 4.2: Disposal of Contaminated Solid Waste
This includes disposable items that have come into direct contact with the compound.
-
Containment: Collect all contaminated solids (e.g., pipette tips, weigh paper, gloves, absorbent pads) in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[3] A puncture-resistant container is recommended.
-
Labeling: Label the container as "Hazardous Waste." The label must list all chemical constituents, including "(2,2'-Bipyridine)dichloroplatinum(II)" and any solvents used.
-
Storage: When the container is full, seal the bag and the outer container. Store it in the SAA for EHS pickup.
Protocol 4.3: Disposal of Contaminated Liquid Waste & Glassware
This applies to solutions containing the compound and the initial rinses of contaminated glassware.
-
Containment: Use a dedicated, compatible, and leak-proof waste container (e.g., a glass or plastic carboy) with a screw-top cap.[14] Never mix this waste with other waste streams, especially oxidizing or reducing agents.[3]
-
Rinsate Collection: The first rinse of any glassware that held the compound must be collected as hazardous waste.[13] For highly toxic compounds like this, it is best practice to collect the first three rinses.[13] Subsequent rinses may be managed as non-hazardous, pending your institution's specific policies.
-
Labeling: Affix an EHS Hazardous Waste Label. List all components, including the platinum compound, solvents, and their approximate concentrations.
-
Storage: Keep the container sealed at all times except when adding waste.[14] Store it in the SAA, within a secondary containment bin capable of holding the entire volume of the container.
Satellite Accumulation Area (SAA) Management
The SAA is the designated location in your lab for the temporary storage of hazardous waste.[13] Proper management is a regulatory requirement.
-
Location: The SAA must be at or near the point of waste generation.
-
Containment: All liquid waste containers must be kept in secondary containment (e.g., a plastic tub) to contain spills.
-
Segregation: Do not store incompatible wastes together. Platinum compounds should be kept separate from strong oxidizing agents, reducing agents, and bases.[3]
-
Volume Limits: Be aware of your institution's volume limits for SAAs (e.g., typically no more than 10 gallons of total hazardous waste).[13]
Emergency Procedures: Spill Management
Accidental spills of (2,2'-Bipyridine)dichloroplatinum(II) powder require an immediate and cautious response.
-
Alert & Evacuate: Alert all personnel in the immediate area. Evacuate the location.
-
Isolate: Close the doors to the affected area to prevent the spread of the powder.
-
Contact EHS: Immediately contact your institution's EHS department or emergency number.[3]
-
Do Not Clean Up: Do not attempt to clean up a spill of this hazardous powder unless you have been specifically trained and have the appropriate specialized PPE, including a respirator.[3] EHS professionals are equipped to handle such incidents safely.
By adhering to these scientifically-backed procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment from the potent hazards of (2,2'-Bipyridine)dichloroplatinum(II).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2,2'-Bipyridine)dichloroplatinum(II)
Introduction: (2,2'-Bipyridine)dichloroplatinum(II), a coordination complex with significant research interest for its potential antitumor properties, demands meticulous handling protocols.[1] Like many platinum-based compounds, its utility in scientific advancement is paralleled by significant health hazards.[2] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a self-validating system of protocols grounded in the specific chemical risks to ensure the highest level of safety for researchers, scientists, and drug development professionals.
Foundational Hazard Analysis: Understanding the Risks
Effective protection begins with a comprehensive understanding of the adversary. (2,2'-Bipyridine)dichloroplatinum(II) is a solid substance that presents a multi-faceted threat profile.
-
Acute Toxicity: The compound is classified as hazardous, being harmful if swallowed, inhaled, or in contact with the skin.[3][4] This necessitates a barrier-centric approach to prevent all routes of exposure.
-
Irritation: It is a known irritant, causing serious damage to the eyes and significant skin irritation.[4][5] The respiratory system is also a primary target, with potential for irritation upon inhalation of dust particles.[3]
-
Sensitization: While data on this specific compound is limited, soluble platinum compounds as a class are potent respiratory sensitizers, a condition often referred to as "platinum salt sensitivity" (PSS).[6][7][8] Repeated exposure, even at low levels, can lead to an allergic respiratory response. Therefore, minimizing inhalation exposure is paramount.
-
Long-Term Systemic Effects: Platinum coordination complexes are recognized for their potential to be mutagenic, teratogenic, and carcinogenic.[2] They function by cross-linking DNA, which is the basis of their anticancer activity but also their systemic toxicity, including neurotoxicity and renal damage.[2][9]
Given these risks, a multi-layered PPE strategy is not merely recommended; it is essential.
Core PPE Protocols: A Risk-Based Approach
The selection of PPE must be directly proportional to the risk of exposure associated with a specific procedure. We will detail the "what" and the crucial "why" for each protective element.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure.[10] Therefore, robust hand protection is non-negotiable.
-
Glove Selection: Nitrile gloves are the standard minimum. They must be inspected for any defects before every use.[11] For tasks involving larger quantities or prolonged handling, consider double-gloving or using long-sleeved rubber gloves for enhanced protection.[10][12]
-
Protocol:
-
Always wash hands before donning gloves.
-
Ensure gloves are pulled over the cuffs of the lab coat to create a seal.
-
When working, be mindful of surfaces you touch to prevent cross-contamination.
-
To remove gloves, pinch the outside of one glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.
-
Slide two fingers from your bare hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of gloves immediately in a designated hazardous waste container.[13]
-
Wash hands thoroughly after removal.
-
Body Protection: Shielding Against Contamination
Protecting the skin beyond the hands is critical to prevent dermal absorption and the contamination of personal clothing.
-
Selection: A clean, buttoned laboratory coat is the minimum requirement for all handling procedures. For tasks with a higher risk of dust generation or splashing, such as weighing large quantities or cleaning spills, disposable, fluid-resistant coveralls are recommended.[10][12] An impervious, poly-coated gown offers superior protection and is considered best practice when handling potent compounds.[14]
-
Protocol:
-
Ensure body protection closes securely and covers the torso and arms completely.
-
Remove the lab coat or gown before leaving the laboratory to prevent the spread of contamination.
-
Contaminated reusable lab coats must be professionally laundered. Disposable gowns and coveralls must be discarded as hazardous waste.[13][15]
-
Eye and Face Protection: Guarding Against the Irreversible
The serious eye irritation caused by this compound necessitates stringent protection.[4]
-
Selection: At a minimum, safety glasses with integrated side shields must be worn for all procedures. However, when handling the solid powder or any procedure with a splash risk, chemical splash goggles are required for a complete seal around the eyes.[13] A full-face shield, worn over goggles, should be used when weighing powders outside of a containment hood or during spill cleanup to protect the entire face.[14]
-
Protocol:
-
Ensure eye protection fits snugly and comfortably.
-
In case of eye contact, immediately use an emergency eyewash station for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[13]
-
Respiratory Protection: Preventing Sensitization and Inhalation Toxicity
Inhalation of the fine powder is a significant risk, potentially leading to acute respiratory irritation and long-term sensitization.[8]
-
Selection:
-
Low-Dust Scenarios: For handling very small quantities of solid in a well-ventilated area, a NIOSH-approved N95 dust mask may be sufficient to mitigate nuisance dust.[11]
-
Solid Handling: All weighing and aliquoting of the solid compound should be performed within a certified chemical fume hood or a powder containment balance enclosure to minimize airborne particles.[16] If this is not possible, a fit-tested respirator with P100 (HEPA) cartridges is mandatory.
-
Spill Cleanup: For cleaning up spills of the solid material, a higher level of respiratory protection, such as a full-facepiece respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR), is required to protect against high concentrations of airborne dust.[14]
-
-
Protocol:
-
Users of tight-fitting respirators must be medically cleared and properly fit-tested as per institutional and OSHA regulations.[14]
-
Always inspect the respirator, including straps and cartridges, before each use.
-
Perform a positive and negative pressure seal check each time the respirator is donned.
-
Operational Plans: PPE in Practice
The following table summarizes the minimum required PPE for common laboratory tasks involving (2,2'-Bipyridine)dichloroplatinum(II).
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves | Lab Coat or Disposable Gown | Chemical Splash Goggles & Face Shield | Required (Work in Fume Hood or use Respirator w/ P100 cartridges) |
| Preparing Solutions | Nitrile Gloves | Lab Coat | Safety Glasses with Side Shields (Goggles if splash risk) | Not required if handled in a fume hood |
| Routine Handling of Solutions | Nitrile Gloves | Lab Coat | Safety Glasses with Side Shields | Not required with good ventilation |
| Cleaning Minor Spill (Solid) | Double Nitrile Gloves | Disposable Gown/Coveralls | Chemical Splash Goggles & Face Shield | Fit-Tested Respirator with P100 cartridges |
| Waste Disposal | Nitrile Gloves | Lab Coat | Safety Glasses with Side Shields | Not required if waste is properly contained |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the handling procedure.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
